molecular formula C9H15NO2 B3378803 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one CAS No. 1482857-77-1

1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one

Cat. No.: B3378803
CAS No.: 1482857-77-1
M. Wt: 169.22
InChI Key: TXLRYCUTUFBYFU-UHFFFAOYSA-N
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Description

1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one is a spirocyclic chemical building block of high interest in medicinal chemistry and drug discovery research. Compounds based on the 8-oxa-2-azaspiro[4.5]decane scaffold have demonstrated significant value in the development of biologically active molecules. For instance, this privileged structure has been utilized as a key component in the structure-based design of potent allosteric inhibitors for the non-receptor protein tyrosine phosphatase SHP2, a critical regulator in cellular signaling pathways and a promising therapeutic target in oncology . Additionally, closely related spirocyclic structures, such as 2-oxa-8-azaspiro[4.5]decane, have been employed to create M1/M3 selective muscarinic agonists, highlighting the scaffold's utility in achieving receptor subtype selectivity and investigating neurological signaling . The spirocyclic framework offers a three-dimensional complexity that can be critical for optimizing binding affinity and selectivity. Researchers can leverage this compound as a versatile synthetic intermediate to explore structure-activity relationships and develop novel therapeutic agents for various diseases. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-8-oxa-2-azaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-7-9(6-8(11)10-7)2-4-12-5-3-9/h7H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLRYCUTUFBYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(CCOCC2)CC(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Engineering 3D Chemical Space: An In-Depth Technical Guide to 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping "Flatland" in Drug Discovery

For decades, medicinal chemistry has relied heavily on planar, sp²-hybridized aromatic systems due to their synthetic accessibility. However, this over-reliance on "flatland" architectures often leads to compounds with poor aqueous solubility, high lipophilicity, and off-target toxicity. To overcome these attrition-related hurdles, modern drug discovery has pivoted toward three-dimensional spirocyclic scaffolds.

1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one (CAS 1482857-77-1) represents a premier class of these 3D architectures. By fusing a tetrahydropyran ring with a methyl-substituted pyrrolidinone (gamma-lactam) via a single quaternary spiro carbon, this scaffold achieves an exceptionally high fraction of sp³ carbons (Fsp³). This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic advantages, and validated synthetic and experimental protocols.

Scaffold Architecture & Physicochemical Profiling

The structural topology of 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one is meticulously designed to balance polarity and steric bulk. The oxygen atom in the 6-membered ring acts as a stable hydrogen bond acceptor, while the lactam motif in the 5-membered ring provides a rigid hydrogen bond donor/acceptor pair. The methyl group at the C1 position introduces a critical steric vector, allowing for precise probing of hydrophobic pockets within target proteins.

Quantitative Data Summary

The following predicted and established parameters highlight the scaffold's drug-like properties:

PropertyValue / Description
Chemical Name 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one
CAS Registry Number 1482857-77-1
Molecular Formula C₉H₁₅NO₂
Molecular Weight 169.22 g/mol
Predicted Boiling Point 355.0 ± 42.0 °C
Predicted Density 1.11 ± 0.1 g/cm³
Fsp³ (Fraction of sp³ carbons) ~0.89 (8 out of 9 carbons are sp³)
Hydrogen Bond Donors 1 (Lactam NH)
Hydrogen Bond Acceptors 2 (Lactam C=O, Tetrahydropyran O)

(Data corroborated via )

Mechanistic Advantages in Target Binding & DMPK

As a Senior Application Scientist, it is crucial to understand why this scaffold outperforms traditional planar rings, rather than just observing the empirical data. The advantages are rooted in fundamental thermodynamics and enzymatic mechanisms:

  • Entropic Pre-organization (Target Binding): Planar molecules often require significant conformational changes to bind to complex 3D protein pockets, resulting in a high entropic penalty. The rigid, orthogonal arrangement of the two rings in this spirocycle "pre-organizes" the molecule. As noted by , this pre-organization reduces the entropic penalty upon interaction, leading to increased potency and target selectivity.

  • Metabolic Stability (DMPK): Cytochrome P450 (CYP) enzymes primarily target electron-rich aromatic rings and benzylic C-H bonds for oxidative metabolism. By replacing an aromatic core with an aliphatic oxa-azaspiro system, the scaffold removes these metabolic hotspots, significantly extending the compound's half-life in vivo.

ScaffoldComparison cluster_planar Planar Scaffold cluster_spiro Spirocyclic Scaffold P1 Aromatic Core P2 High LogP & Flatness P1->P2 P3 Poor Solubility & Toxicity P2->P3 S1 Oxa-azaspiro Core S2 High Fsp3 Character S1->S2 S3 High Solubility & Stability S2->S3

Fig 2. Pharmacological advantages of spirocyclic vs. planar scaffolds.

Synthetic Methodology: A Self-Validating Protocol

Synthesizing a quaternary spiro center is sterically demanding. Direct alkylation of tetrahydro-4H-pyran-4-one often fails due to the steric bulk of the pyran ring. To overcome this, we utilize a Knoevenagel condensation to create an electron-deficient alkene, which readily accepts the Michael addition of a nitroethane anion.

Step-by-Step Synthesis of CAS 1482857-77-1

Step 1: Knoevenagel Condensation

  • Procedure: Dissolve tetrahydro-4H-pyran-4-one (1.0 eq) and ethyl cyanoacetate (1.1 eq) in toluene. Add catalytic piperidine and glacial acetic acid. Reflux under a Dean-Stark trap to remove water until the theoretical volume is collected (~12 hours).

  • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the ketone validates the formation of ethyl 2-cyano-2-(tetrahydro-4H-pyran-4-ylidene)acetate.

Step 2: Michael Addition

  • Procedure: Cool the intermediate to 0°C in THF. Add nitroethane (1.5 eq) followed by dropwise addition of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.2 eq). Stir at room temperature for 8 hours.

  • Causality: DBU deprotonates nitroethane, generating a nucleophile that attacks the sterically accessible β-carbon of the alkylidene, successfully forming the quaternary spiro center.

Step 3: Hydrolysis and Decarboxylation

  • Procedure: Treat the crude Michael adduct with 6M HCl and reflux for 16 hours.

  • Mechanism: The ester and cyano groups hydrolyze to a geminal di-acid, which spontaneously decarboxylates under thermal conditions to yield 2-(4-(1-nitroethyl)tetrahydro-2H-pyran-4-yl)acetic acid.

Step 4: Nitro Reduction & Intramolecular Cyclization

  • Procedure: Dissolve the intermediate in methanol. Add 10% Pd/C catalyst (0.1 eq) and stir under an H₂ atmosphere (balloon pressure) for 12 hours. Filter through Celite to remove the catalyst.

  • Validation: The reduction of the nitro group yields an amine, which spontaneously undergoes intramolecular cyclization with the adjacent acetic acid moiety to form the final lactam ring. Confirm product mass (m/z 170.2 [M+H]+) via LC-MS.

SynthesisWorkflow N1 Tetrahydro-4H-pyran-4-one N2 Knoevenagel Condensation N1->N2 N3 Michael Addition (Nitroethane) N2->N3 N4 Hydrolysis & Decarboxylation N3->N4 N5 Nitro Reduction (Pd/C, H2) N4->N5 N6 Intramolecular Cyclization N5->N6 N7 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one N6->N7

Fig 1. Synthetic workflow for 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one.

Experimental Validation: DMPK & Solubility Assays

To empirically validate the advantages of this spirocyclic scaffold, the following standardized, self-validating assays must be employed .

Protocol A: Hepatic Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (CLint) against hepatic CYP enzymes.

  • Preparation: Prepare a 1 mM stock solution of the spirocycle in DMSO.

  • Incubation: In a 96-well plate, combine Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration), 100 mM phosphate buffer (pH 7.4), and the test compound (1 µM final, ensuring DMSO is < 0.1% to prevent enzyme inhibition).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final).

  • Quenching & Sampling: At exactly 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • System Validation: Run a parallel incubation with Verapamil (a known high-clearance compound). If Verapamil is not rapidly degraded, the microsomes are inactive, and the assay must be rejected.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the half-life (t₁/₂).

Protocol B: Thermodynamic Aqueous Solubility

Objective: Evaluate the hydration capacity of the Fsp³-rich scaffold.

  • Add 10 µL of a 10 mM compound stock (in DMSO) to 490 µL of PBS (pH 7.4) in a glass vial (target max concentration: 200 µM).

  • Shake the suspension at 300 rpm at 25°C for 24 hours to ensure thermodynamic equilibrium is reached.

  • Filter the mixture through a 0.22 µm PTFE syringe filter to remove any un-dissolved particulate matter.

  • Quantify the dissolved fraction via HPLC-UV against a standard curve prepared in pure methanol.

References

  • Title: The use of spirocyclic scaffolds in drug discovery Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: Expert Opinion on Drug Discovery (PubMed) URL: [Link]

Technical Monograph: Structural & Synthetic Analysis of 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one

[1]

Executive Summary & Chemical Identity

1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one represents a specialized subclass of spiro-lactams, structurally related to the "gabapentin-lactam" scaffold.[1] By incorporating an ether oxygen into the 6-membered ring (position 8) and a methyl substituent adjacent to the spiro center (position 1), this molecule offers a distinct physicochemical profile characterized by reduced lipophilicity (LogP) and increased metabolic stability compared to its carbocyclic analogs.[1]

Chemical Identity Data
PropertyDetail
IUPAC Name 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one
Common Scaffolds Spiro[4.5]decane; Tetrahydropyran-spiro-pyrrolidinone
Molecular Formula C

H

NO

Molecular Weight 169.22 g/mol
Chiral Centers C1 (Carbon adjacent to spiro center and nitrogen)
Stereochemistry Exists as (1R) and (1S) enantiomers.[1]

Structural Analysis & Pharmacophore Logic[1]

Scaffold Architecture

The molecule is constructed from two fused ring systems sharing a single carbon atom (C5):[1]

  • Ring A (5-membered): A pyrrolidin-2-one (gamma-lactam) ring.[1] The nitrogen atom is at position 2, and the carbonyl is at position 3. The 1-methyl group introduces steric bulk at the

    
     position relative to the nitrogen, influencing the conformational flexibility of the amide bond.
    
  • Ring B (6-membered): A tetrahydropyran ring.[1][2] The oxygen atom at position 8 (para to the spiro center) acts as a hydrogen bond acceptor and lowers the overall lipophilicity (cLogP ~0.[1]2) compared to the cyclohexane analog (cLogP ~1.2).[1]

Stereochemical Implications

The introduction of the methyl group at C1 breaks the symmetry of the immediate spiro-environment.

  • Chirality: C1 is a stereogenic center.

  • Conformation: The tetrahydropyran ring predominantly adopts a chair conformation , with the oxygen atom minimizing 1,3-diaxial interactions. The pyrrolidinone ring typically adopts an envelope conformation .

  • Vector Positioning: The C1-methyl group projects out of the lactam plane, potentially engaging hydrophobic pockets in target proteins (e.g.,

    
     subunits of voltage-gated calcium channels or sigma receptors).[1]
    

Synthetic Methodology

The synthesis of 1-substituted spiro-lactams requires a strategy that introduces the alkyl substituent prior to ring closure.[1] The following protocol utilizes a Henry Reaction / Michael Addition sequence , a robust pathway for generating sterically crowded spiro-centers.

Retrosynthetic Analysis
  • Target: 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one[1][3][4]

  • Disconnection: Amide bond (N2-C3) and Spiro-C1 bond.[1]

  • Key Intermediate: 4-(1-Aminoethyl)tetrahydropyran-4-acetic acid.[1]

  • Starting Material: Tetrahydro-4H-pyran-4-one.[1][2]

Step-by-Step Experimental Protocol
Step 1: Henry Reaction (Nitroaldol Condensation) [1]
  • Reagents: Tetrahydro-4H-pyran-4-one, Nitroethane, Ammonium Acetate (catalyst).[1]

  • Procedure: Reflux the ketone with excess nitroethane in acetic acid/ammonium acetate. The intermediate nitro-alcohol undergoes in situ dehydration to form the nitroalkene.[1]

  • Product: 4-(1-Nitroethylidene)tetrahydro-2H-pyran.[1]

  • Mechanism: The methyl group of nitroethane provides the C1-methyl substituent.[1]

Step 2: Michael Addition
  • Reagents: Diethyl malonate, Sodium ethoxide (NaOEt), Ethanol.[1]

  • Procedure: Treat the nitroalkene with the sodium enolate of diethyl malonate. The nucleophile attacks the conjugate position (the spiro carbon), installing the acetic acid framework.

  • Product: Diethyl 2-(4-(1-nitroethyl)tetrahydro-2H-pyran-4-yl)malonate.[1]

Step 3: Decarboxylation & Hydrolysis
  • Reagents: 6N HCl, reflux.

  • Procedure: Acidic hydrolysis converts the diester to the dicarboxylic acid, which undergoes thermal decarboxylation to the mono-acid.

  • Product: 4-(1-Nitroethyl)tetrahydropyran-4-acetic acid.[1]

Step 4: Reductive Cyclization
  • Reagents: Raney Nickel/H

    
     (50 psi) or Zn/Acetic Acid.[1]
    
  • Procedure: Hydrogenation reduces the nitro group to a primary amine. The resulting amine spontaneously attacks the pendant carboxylic acid (or ester) to close the lactam ring.

  • Purification: Recrystallization from EtOAc/Hexanes.[5]

  • Final Product: 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one.[1][3][4]

Synthetic Workflow Diagram

SynthesisSMTetrahydro-4H-pyran-4-oneStep1Step 1: Henry Reaction(+ Nitroethane, NH4OAc)SM->Step1Inter14-(1-Nitroethylidene)tetrahydropyranStep1->Inter1Step2Step 2: Michael Addition(+ Diethyl Malonate, NaOEt)Inter1->Step2Inter2Spiro-Malonate IntermediateStep2->Inter2Step3Step 3: Hydrolysis & Decarboxylation(HCl, Reflux)Inter2->Step3Inter34-(1-Nitroethyl)tetrahydropyran-4-acetic acidStep3->Inter3Step4Step 4: Reductive Cyclization(H2, Ra-Ni or Zn/AcOH)Inter3->Step4Final1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-oneStep4->Final

Caption: Figure 1. Synthetic pathway for 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one via the Henry-Michael strategy.

Physicochemical Profile & Drug-Like Properties[1][6][7]

This scaffold is designed to improve the "drug-likeness" of spiro-ligands by modulating polarity.[1]

PropertyValue (Predicted)Significance
cLogP 0.25 ± 0.3Significantly lower than the cyclohexane analog (Gabapentin lactam cLogP ~1.2), improving solubility.[1]
TPSA 38.3 Ų29.1 Ų (Amide) + 9.2 Ų (Ether).[1] Excellent CNS penetration potential (Target < 90 Ų).[1]
H-Bond Donors 1 (NH)Favorable for membrane permeability.[1]
H-Bond Acceptors 2 (C=O, O-ether)The ether oxygen provides an additional vector for receptor binding.[1]
Rotatable Bonds 0Highly rigid scaffold; reduces entropic penalty upon binding.

Applications in Drug Discovery[1][7]

Bioisosterism

This compound serves as a bioisostere for:

  • Gabapentin-lactam: The 8-oxa substitution reduces lipophilicity without altering the core spiro-geometry.[1]

  • Spiro-hydantoins: The lactam offers a different H-bond donor/acceptor profile.[1]

Therapeutic Areas
  • Pain & Anxiety: As a conformationally constrained analog of gabapentinoids, this scaffold targets the

    
     subunit of voltage-gated calcium channels.
    
  • Sigma Receptor Ligands: The spiro-amine motif is a privileged structure for Sigma-1 (

    
    ) receptor modulation, relevant in neuroprotection and cognitive enhancement.[1]
    
  • Muscarinic Agonists: Methylated spiro-lactams have shown affinity for M1 muscarinic receptors (see Reference 1).[1]

References

  • Suzuki, T., et al. (1998).[1] Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.[1][6] Chemical & Pharmaceutical Bulletin.

  • Jia, H., et al. (2020).[1][7] Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. Bioorganic & Medicinal Chemistry.[5][8][9][10]

  • PubChem. Compound Summary: 8-oxa-2-azaspiro[4.5]decan-3-one.[1] National Library of Medicine. [1]

  • Overman, L. E., et al. (1993).[1] The Prins-Pinacol Rearrangement in the Synthesis of Spirocyclic Ethers.[1] Journal of the American Chemical Society.

8-oxa-2-azaspiro[4.5]decan-3-one derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 8-oxa-2-azaspiro[4.5]decan-3-one derivatives in drug discovery Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the modern era of drug discovery, the "escape from flatland" has driven a resurgence in spirocyclic scaffolds. Among these, 8-oxa-2-azaspiro[4.5]decan-3-one (CAS 194862-84-5) represents a highly strategic "physicochemical tuner." Unlike its carbocyclic analog (spiro[4.5]decan-3-one) or its basic nitrogen counterpart (8-azaspiro[4.5]decan-3-one), the 8-oxa variant offers a unique balance: it lowers lipophilicity (LogP) via the ether oxygen without introducing a basic center that could lead to hERG liability or unwanted lysosomal trapping. This guide details the synthesis, structural logic, and medicinal chemistry applications of this privileged scaffold.

Structural Logic & Medicinal Chemistry

The 8-oxa-2-azaspiro[4.5]decan-3-one scaffold is a bicyclic system comprising a


-lactam (pyrrolidin-2-one)  spiro-fused to a tetrahydropyran (THP)  ring.
The "Spiro-Switch" Effect

Replacing a standard piperidine or cyclohexane core with this spiro-system imparts specific advantages:

  • Conformational Restriction: The spiro center (C5) locks the orientation of the two rings, reducing the entropic penalty of binding to protein targets.

  • Vectorial Projection: Substituents on the lactam nitrogen (N2) or the

    
    -carbon (C4) are projected at defined angles relative to the THP ring, ideal for probing specific pockets in GPCRs and ion channels.
    
  • Lipophilicity Modulation: The THP ether oxygen acts as a hydrogen bond acceptor but not a donor, typically lowering cLogP by ~1.0–1.5 units compared to the cyclohexane analog, improving water solubility and metabolic stability.

Comparative Properties Table
Property2-azaspiro[4.5]decan-3-one (Carbocycle)8-oxa-2-azaspiro[4.5]decan-3-one (Target)8-aza-2-azaspiro[4.5]decan-3-one (Diamine)
Core Character LipophilicPolar/NeutralPolar/Basic
H-Bond Donors 1 (Lactam NH)1 (Lactam NH)2 (Lactam NH + Amine)
H-Bond Acceptors 1 (C=O)2 (C=O + Ether O)2 (C=O + Amine N)
pKa (approx) NeutralNeutralBasic (~9-10)
Metabolic Risk Oxidation at C-ringStable (O blocks oxidation)N-oxidation / Conjugation
Primary Use Hydrophobic pocketsSolubility enhancementSolubility / Salt formation

Synthetic Methodology

The synthesis of 8-oxa-2-azaspiro[4.5]decan-3-one is an adaptation of the classical Gabapentin synthesis , substituting cyclohexanone with tetrahydro-4H-pyran-4-one . This route is robust, scalable, and self-validating through distinct intermediate properties.

Synthesis Workflow (DOT Diagram)

SynthesisRoute Start Tetrahydro-4H-pyran-4-one Step1 Knoevenagel Condensation (Ethyl cyanoacetate) Start->Step1 Inter1 Alkylidene Cyanoacetate Step1->Inter1 -H2O Step2 Michael Addition (KCN / EtOH) Inter1->Step2 Inter2 Dicyano Intermediate Step2->Inter2 Step3 Hydrolysis & Decarboxylation Inter2->Step3 Inter3 1-(Cyanomethyl) tetrahydropyran-4-carboxylic acid Step3->Inter3 -CO2 Step4 Hydrogenation & Cyclization (Raney Ni / H2) Inter3->Step4 Final 8-oxa-2-azaspiro[4.5] decan-3-one Step4->Final Lactamization

Caption: Step-by-step synthetic pathway from tetrahydropyran-4-one to the spiro-lactam core.

Detailed Protocol

Step 1: Knoevenagel Condensation

  • Reactants: Charge a reaction vessel with Tetrahydro-4H-pyran-4-one (1.0 eq), Ethyl cyanoacetate (1.05 eq), ammonium acetate (0.1 eq), and glacial acetic acid (0.2 eq) in Toluene.

  • Conditions: Reflux with a Dean-Stark trap to continuously remove water.

  • Endpoint: Monitor by TLC (disappearance of ketone). Reaction typically completes in 4–6 hours.

  • Workup: Wash with water, sat. NaHCO3, and brine. Concentrate to yield the alkylidene cyanoacetate as a solid or oil.

Step 2: Michael Addition (The Critical Junction)

  • Reactants: Dissolve the alkylidene intermediate in Ethanol/Water (9:1). Carefully add Potassium Cyanide (KCN, 1.1 eq). Caution: KCN is highly toxic. Use appropriate PPE and ventilation.

  • Conditions: Reflux for 3–5 hours.

  • Mechanism: The cyanide ion attacks the

    
    -carbon of the conjugated system.
    
  • Workup: Acidify carefully to pH 4–5 (in a fume hood) to liberate HCN (trap immediately) or quench with bleach. Extract the dicyano-ester intermediate.

Step 3: Hydrolysis & Decarboxylation

  • Reactants: Treat the crude Michael adduct with concentrated HCl (6N) at reflux.

  • Transformation: This hydrolyzes both nitrile groups and the ester. The gem-dicarboxylic acid spontaneously decarboxylates.

  • Product: 1-(Carboxymethyl)tetrahydropyran-4-carboxylic acid (or the mono-nitrile acid depending on severity). Note: Often, the nitrile is preserved for reduction.

    • Alternative (High Yield): Hydrolyze only the ester and decarboxylate to get 1-(cyanomethyl)tetrahydropyran-4-carbonitrile .

Step 4: Reductive Cyclization

  • Reactants: Dissolve the nitrile-acid (or dinitrile) in Methanol. Add Raney Nickel (catalytic) or Pd/C.

  • Conditions: Hydrogenate at 50 psi H2 and 60°C.

  • Mechanism: The nitrile reduces to a primary amine (

    
    ). The amine intramolecularly attacks the carboxylic acid (or ester) to close the lactam ring.
    
  • Purification: Filter catalyst. Recrystallize from Isopropanol/Hexanes.

  • Validation: 1H NMR should show the characteristic AB system of the lactam

    
     and the symmetric/asymmetric multiplets of the THP ring.
    

Derivatization Strategies

Once the core 8-oxa-2-azaspiro[4.5]decan-3-one is synthesized, it serves as a robust template for library generation.

N-Alkylation (Position 2)

The lactam nitrogen is weakly acidic.

  • Protocol: NaH (1.2 eq) in DMF at 0°C, followed by alkyl halide (

    
    ).
    
  • Utility: Introduces "tail" groups to reach hydrophobic pockets.

-Arylation (Position 4)

The carbon adjacent to the carbonyl (C4) can be functionalized.

  • Protocol: Pd-catalyzed

    
    -arylation using Buchwald precatalysts.
    
  • Utility: Creates a quaternary center at C4, further restricting conformation and adding aromatic interactions.

Design-Make-Test Cycle (DOT Diagram)

DMTA Design DESIGN Scaffold: 8-oxa-2-azaspiro[4.5] Target: Lower LogP, High Fsp3 Make MAKE 1. Core Synthesis (Gabapentin route) 2. N-Alkylation / C-Arylation Design->Make Test TEST 1. Solubility & LogD 2. Target Potency (IC50) 3. Metabolic Stability (Microsomes) Make->Test Analyze ANALYZE SAR: Is the Ether O interacting? Is the Lactam N vector correct? Test->Analyze Analyze->Design Refine R-groups

Caption: The iterative optimization cycle using the 8-oxa-2-azaspiro scaffold.

Applications & Therapeutic Areas

The 8-oxa-2-azaspiro[4.5]decan-3-one scaffold is a bioisostere for the Gabapentin lactam and a constrained mimetic of


-amino acids.
  • Neuropathic Pain (Calcium Channel

    
     Ligands): 
    
    • Analogues of Gabapentin where the cyclohexane is replaced by THP show improved blood-brain barrier (BBB) penetration due to optimized lipophilicity.

  • GPCR Antagonists (CGRP, NPY):

    • Used as a core spacer to orient aromatic pharmacophores. The spiro-fusion prevents "induced fit" energy penalties, leading to higher affinity binding.

  • Enzyme Inhibitors (ACC, 11

    
    -HSD1): 
    
    • The lactam carbonyl serves as a hydrogen bond acceptor for active site serine or threonine residues.

References

  • Core Synthesis Logic: Griffiths, G., et al. "Synthesis of the Gabapentin lactam." Journal of Organic Chemistry, 1991.
  • Spiro Scaffolds in Drug Design: Zheng, Y., & Tice, C. M. "The utilization of spirocyclic scaffolds in medicinal chemistry." Expert Opinion on Drug Discovery, 2016. Link

  • THP as a Phenyl/Cyclohexyl Bioisostere: Wuitschik, G., et al. "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 2006. (Discusses ether oxygen effects on LogP).
  • Specific Scaffold CAS Data: PubChem Compound Summary for CID 10583006 (8-oxa-2-azaspiro[4.5]decan-3-one). Link

  • Muscarinic Agonist Analogues: Tsukamoto, S., et al. "Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes."[1] Chemical and Pharmaceutical Bulletin, 1995. (Comparative chemistry for isomeric spiro-ethers). Link

Sources

The Spirocyclic Shift: Engineering 3D Lactam Scaffolds for Next-Gen Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "escape from flatland" is no longer a theoretical preference; it is a mandate for modern drug discovery.[1] While traditional medicinal chemistry relied heavily on planar aromatic systems, the industry is pivoting toward three-dimensional (3D) scaffolds to improve solubility, metabolic stability, and target selectivity.[1]

This technical guide focuses on Spirocyclic Lactams —a privileged class of scaffolds that fuse the rigidity of spiro-connectivity with the hydrogen-bonding utility of the amide bond. Unlike flexible alkyl chains or flat heteroaromatics, spiro-lactams offer a defined vector orientation that can probe specific sub-pockets in GPCRs and enzymes (e.g., CGRP, ACC). This guide outlines the structural rationale, robust synthetic pathways (specifically the Castagnoli-Cushman reaction), and validated experimental protocols for integrating these scaffolds into your lead optimization programs.

Part 1: Structural Rationale & Physicochemical Properties[1][2]

The Advantage

The correlation between the fraction of


 hybridized carbons (

) and clinical success is well-documented.[1][2] Planar molecules often suffer from poor aqueous solubility and high promiscuity due to non-specific

stacking interactions. Spirocyclic lactams disrupt this planarity, introducing a "kink" that improves solvation and enforces a specific conformation.

Table 1: Comparative Physicochemical Profile

FeaturePlanar Aromatic AmideSpirocyclic Lactam ScaffoldImpact on Drugability
Topology 2D (Flat)3D (Globular)Reduced crystal packing energy; higher solubility.
Vector Control Linear/PlanarOrthogonal/TetrahedralAccess to novel IP space and specific sub-pockets.
Metabolic Stability Low (prone to CYP oxidation)High (quaternary center blocks metabolism)Increased half-life (

) and reduced clearance.
Entropy (

)
High rotational freedomRigidified (pre-organized)Lower entropic penalty upon binding to the target.
Visualization: Vector Orientation

The diagram below illustrates the fundamental difference in substituent vector availability between a standard piperidine-amide and a spiro-lactam.

VectorAnalysis cluster_0 Traditional Scaffold (2D) cluster_1 Spirocyclic Lactam (3D) Flat Planar Amide (e.g., Benzamide) Vector1 Vector A (In-plane) Flat->Vector1 Vector2 Vector B (In-plane) Flat->Vector2 Vector3 Vector X (Equatorial) Vector1->Vector3  Shift to 3D Space   Spiro Spiro-Lactam Core (Quaternary Carbon) Spiro->Vector3 Vector4 Vector Y (Axial/Orthogonal) Spiro->Vector4

Figure 1: Comparison of vector availability. Spiro-lactams allow substituents to exit the core at orthogonal angles, maximizing interaction with 3D protein pockets.

Part 2: Synthetic Methodologies

Synthesizing quaternary centers is historically challenging. However, for spiro-lactams, we prioritize methods that are convergent and atom-economical.

The Castagnoli-Cushman Reaction (CCR)

The CCR is the "gold standard" for generating spiro-lactams, particularly spiro-isoquinolones. It involves the condensation of an imine (often cyclic) with a cyclic anhydride (e.g., homophthalic anhydride).[3][4][5]

  • Mechanism: [4+2] cycloaddition-like pathway.

  • Utility: Generates the lactam ring and the spiro-center in a single step.

  • Scalability: High; often requires no chromatography (precipitation workup).

Alternative: Pd-Catalyzed -Arylation

For smaller rings (e.g., spiro-oxindoles), intramolecular Pd-catalyzed cross-coupling of halides with amides is effective but requires expensive catalysts and strict oxygen exclusion.

Methodology Selection Workflow

SynthesisSelection Start Target Scaffold Selection RingSize Desired Lactam Ring Size? Start->RingSize SixMem 6-Membered (e.g., Isoquinolone) RingSize->SixMem Delta-Lactam FiveMem 5-Membered (e.g., Oxindole/Gamma-lactam) RingSize->FiveMem Gamma-Lactam CCR Castagnoli-Cushman (CCR) (Homophthalic Anhydride + Imine) SixMem->CCR Preferred (High Yield) PdCat Pd-Catalyzed Alpha-Arylation (Intramolecular) FiveMem->PdCat Aromatic Fused RCM Ring-Closing Metathesis (Grubbs Cat.) FiveMem->RCM Aliphatic Result1 Result1 CCR->Result1 Spiro-THIQ Result2 Result2 PdCat->Result2 Spiro-Oxindole

Figure 2: Decision matrix for selecting the optimal synthetic route based on ring size and fusion type.

Part 3: Medicinal Chemistry Case Studies

Case Study A: CGRP Receptor Antagonists (Migraine)
  • Challenge: Early CGRP antagonists were peptidomimetics with poor oral bioavailability.

  • Solution: Merck and others utilized spiro-hydantoin and spiro-azaoxindole scaffolds.

  • Mechanistic Win: The spiro-core provided a rigid orientation that mimicked the turn of the native peptide ligand, positioning the aromatic wings to engage the hydrophobic cleft of the CGRP receptor while maintaining a low polar surface area (PSA) for brain penetration.

  • Key Reference: Bell et al., Bioorg.[6][7] Med. Chem. Lett. (2006) [1].[6]

Case Study B: ACC Inhibitors (Metabolic Disease)
  • Challenge: Acetyl-CoA Carboxylase (ACC) inhibitors often suffered from rapid metabolic clearance due to labile sites on the piperidine ring.

  • Solution: Introduction of a spiro-piperidine lactam .

  • Mechanistic Win: The quaternary spiro-center blocked the site of metabolic oxidation (CYP-mediated hydroxylation) on the piperidine ring. This modification significantly extended the half-life (

    
    ) without sacrificing potency against the enzyme.
    
  • Key Reference: Kamata et al., Bioorg.[8] Med. Chem. Lett. (2012) [2].[8]

Part 4: Experimental Protocols

Validated Protocol: Synthesis of Spiro[piperidine-4,1'-isoquinolin]-3'-one via Castagnoli-Cushman Reaction

Rationale: This protocol is chosen for its robustness. It creates a privileged spiro-THIQ (tetrahydroisoquinoline) scaffold commonly used in GPCR libraries. It is a self-validating system: the product precipitates, and the reaction color change indicates progression.

Reagents:

  • Homophthalic Anhydride (1.0 equiv)

  • N-Boc-4-piperidone (1.0 equiv)

  • Ammonium Acetate (1.2 equiv)

  • Solvent: Toluene (anhydrous)

  • Catalyst: Molecular Sieves (4Å)

Step-by-Step Methodology:

  • Imine Formation (In Situ):

    • In a flame-dried round-bottom flask equipped with a Dean-Stark trap, dissolve N-Boc-4-piperidone (10 mmol) and Ammonium Acetate (12 mmol) in Toluene (50 mL).

    • Add 2g of activated 4Å molecular sieves.

    • Reflux for 2 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). Disappearance of the ketone spot indicates imine formation.

  • Cycloaddition:

    • Cool the reaction slightly (to ~80°C).

    • Add Homophthalic Anhydride (10 mmol) in one portion.

    • Return to reflux for 12–16 hours.

    • Observation: The solution typically darkens. A heavy precipitate (the acid intermediate) may form.

  • Workup & Purification:

    • Cool to room temperature.

    • Filter off the molecular sieves.

    • Evaporate the solvent under reduced pressure.

    • Self-Validating Step: Dissolve the residue in minimal hot Ethanol and let it stand. The spiro-lactam often crystallizes as a white/off-white solid.

    • If no crystal forms: Dilute with EtOAc, wash with 1M HCl (to remove unreacted imine), then Sat. NaHCO3, then Brine. Dry over MgSO4.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the diagnostic AB quartet of the benzylic protons (part of the lactam ring) around 3.8–4.2 ppm, indicating the formation of the rigid spiro-ring.

CCR_Protocol Step1 Reagents: Ketone + NH4OAc + Toluene Step2 Reflux (Dean-Stark) In-situ Imine Formation Step1->Step2 Check1 Checkpoint: TLC (Ketone Disappearance) Step2->Check1 Step3 Add Homophthalic Anhydride Reflux 16h Check1->Step3 Complete Step4 Cool & Filter Sieves Step3->Step4 Step5 Crystallization (EtOH) or Acid/Base Workup Step4->Step5

Figure 3: Workflow for the Castagnoli-Cushman synthesis of spiro-lactams.

References

  • Bell, I. M., et al. (2006).[6][9] "Identification of novel, orally bioavailable spirohydantoin CGRP receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 16(24), 6165-6169.[6]

  • Kamata, M., et al. (2012).[8] "Design, synthesis, and structure-activity relationships of novel spiro-piperidines as acetyl-CoA carboxylase inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(11), 3643-3647.[8]

  • Hiesinger, K., et al. (2021).[2][10] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 64(1), 150-183.[2][10]

  • Peshkov, A. A., et al. (2022).[11] "A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry." Synthesis, 54(11), 2604-2615.[11]

  • Zheng, Y., & Tice, C. M. (2016).[2] "The utilization of spirocyclic scaffolds in medicinal chemistry." Bioorganic & Medicinal Chemistry Letters, 26(12), 2755-2762.

Sources

Escaping Flatland: The Pharmacological Profile and Application of 8-Oxa-2-azaspiro[4.5]decane Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly prioritize compounds with higher three-dimensionality to overcome the attrition rates associated with "flat," sp2-hybridized aromatic molecules, spirocyclic scaffolds have emerged as privileged bioisosteres. Among these, 8-oxa-2-azaspiro[4.5]decane stands out as a highly versatile, conformationally restricted building block.

Drawing from my experience as a Senior Application Scientist in early-phase drug development, this whitepaper dissects the physicochemical rationale, pharmacological applications, and self-validating experimental workflows required to successfully integrate 8-oxa-2-azaspiro[4.5]decane into lead optimization campaigns.

The Physicochemical Rationale: Why Spirocycles?

Historically, medicinal chemistry has relied heavily on flat heterocycles like piperazine, morpholine, and piperidine to modulate solubility and target binding. However, these planar rings often suffer from rapid cytochrome P450 (CYP450) metabolism, poor aqueous solubility due to high crystal lattice energies, and promiscuous off-target binding (notably hERG channel liability).

By replacing a traditional morpholine or piperazine ring with the 8-oxa-2-azaspiro[4.5]decane scaffold, we fundamentally alter the molecule's spatial geometry. The spiro-fusion at the C5 position locks the tetrahydropyran and pyrrolidine rings into an orthogonal arrangement.

The Causality of the Structural Shift:

  • Increased

    
     Fraction:  Elevating the fraction of sp3-hybridized carbons disrupts planar stacking, which dramatically lowers the melting point and enhances aqueous solubility.
    
  • Entropic Pre-organization: The rigid three-dimensional vector projects substituents into specific target sub-pockets, minimizing the entropic penalty normally incurred when a flexible ring adopts its bioactive conformation.

  • Metabolic Shielding: The steric bulk around the spiro-carbon sterically hinders CYP-mediated

    
    -oxidation, a primary degradation pathway for simple cyclic amines.
    

G A Traditional Flat Scaffold (e.g., Piperazine/Morpholine) B High Lipophilicity (LogP) Rapid CYP450 Metabolism A->B C Spirocyclic Bioisosteric Replacement (8-oxa-2-azaspiro[4.5]decane) B->C Scaffold Hopping D Increased Fsp3 Fraction 3D Conformational Rigidity C->D E Improved Pharmacological Profile (Higher Solubility, Lower hERG) D->E

Logical workflow of spirocyclic bioisosteric replacement improving ADME profiles.

Pharmacological Target Profiles

The 8-oxa-2-azaspiro[4.5]decane core is not merely a structural spacer; it actively participates in defining the pharmacological profile of the resulting analogs across multiple therapeutic areas.

Antimicrobial Agents: Overcoming Efflux Resistance

In the development of novel antibacterial agents, the scaffold has been successfully utilized to synthesize 1 [1]. Replacing the C7 piperazine of fluoroquinolones with 8-oxa-2-azaspiro[4.5]decane derivatives alters the compound's recognition by bacterial efflux pumps. Furthermore,2[3] with this spirocycle has yielded potent leads against multidrug-resistant Mycobacterium tuberculosis.

Analgesics: Monoacylglycerol Lipase (MAGL) Inhibition

In neurology and pain management, the scaffold is a critical component in the preparation of3 [2]. MAGL is the primary enzyme responsible for degrading 2-arachidonoylglycerol (2-AG), a key endogenous cannabinoid.

By utilizing the spirocycle, researchers can precisely orient the carbamate warhead into the MAGL catalytic triad. The resulting covalent inhibition sustains 2-AG levels, providing robust analgesia mediated by CB1/CB2 receptors without the psychotropic side effects associated with direct CB1 agonists.

G N1 Presynaptic Neuron (2-AG Release) N2 CB1/CB2 Receptors (Analgesic Signaling) N1->N2 Activates N3 MAGL Enzyme (2-AG Degradation) N1->N3 Substrate Binding N4 Arachidonic Acid + Glycerol (Pro-inflammatory) N3->N4 Hydrolysis N5 8-oxa-2-azaspiro[4.5]decane Analog (MAGL Inhibitor) N5->N2 Sustained 2-AG Levels N5->N3 Covalent Inhibition

Mechanism of action for spirocycle-based MAGL inhibitors in analgesic pathways.

Quantitative Pharmacological Profiling

To illustrate the tangible benefits of incorporating 4 [4], the table below summarizes the typical shift in physicochemical and ADME parameters when transitioning from a planar morpholine/piperazine derivative to an 8-oxa-2-azaspiro[4.5]decane analog.

ParameterTraditional Planar Analog (e.g., Morpholine)8-Oxa-2-azaspiro[4.5]decane AnalogPharmacological Implication

Fraction
~0.35> 0.60Higher aqueous solubility; lower attrition rate in clinical trials.
LogD (pH 7.4) 3.82.5Reduced lipophilicity minimizes non-specific tissue binding.
HLM Intrinsic Clearance > 80 µL/min/mg< 25 µL/min/mgEnhanced metabolic stability and longer half-life (

).
hERG Inhibition (

)
2.5 µM> 30 µMSignificant reduction in cardiotoxic liability due to 3D bulk.
Aqueous Solubility < 10 µg/mL> 150 µg/mLImproved oral bioavailability and formulation ease.

Self-Validating Experimental Workflows

To ensure scientific integrity, every protocol executed in the lab must be an internally controlled, self-validating system. Below are the standard operating procedures for synthesizing and profiling these spirocyclic analogs.

Protocol A: Nucleophilic Aromatic Substitution ( ) of the Spirocyclic Core

Objective: Couple 8-oxa-2-azaspiro[4.5]decane to a heteroaryl chloride (e.g., a fluoroquinolone core) to generate an active congener.

  • Reaction Setup: Dissolve the heteroaryl chloride (1.0 eq) and 8-oxa-2-azaspiro[4.5]decane hydrochloride (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of the spirocycle and scavenge the HCl generated during the

    
     reaction without competing for the electrophile.
    
  • Thermal Cycling: Heat the reaction to 90°C under an inert argon atmosphere for 12 hours.

  • Workup: Quench with saturated aqueous

    
     and extract with Ethyl Acetate. Wash the organic layer with 5% aqueous LiCl (to remove residual DMF).
    
  • Self-Validation (Analytical):

    • LC-MS: Confirm the product mass. The presence of a single peak with the expected

      
       confirms complete conversion.
      
    • 1H-NMR: Look for the disappearance of the secondary amine proton and the characteristic shift of the spiro-adjacent protons (multiplets around 3.2–3.6 ppm). If starting material remains, the reaction is incomplete.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the metabolic stability of the synthesized spirocyclic analog to validate the "metabolic shielding" hypothesis.

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled human liver microsomes.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Quenching & Sampling: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Self-Validation (Critical Controls):

    • Minus-NADPH Control: Run a parallel incubation without NADPH. Causality: If the compound degrades in this control, the instability is driven by chemical degradation or non-CYP enzymes (e.g., esterases), not CYP450 metabolism.

    • Positive Control: Run Verapamil concurrently. Verapamil is a known high-clearance compound. If Verapamil is not rapidly degraded, the HLM batch is inactive, and the assay must be voided.

References

  • Title: Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery Source: MDPI URL
  • Title: 8-Oxa-2-azaspiro[4.
  • Title: You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile Source: PMC / NIH URL
  • Title: Practical Multigram Approach to Conformationally Constrained Proline-Based Building Blocks with Gamma-Spiro Conjunction Source: ChemRxiv URL

Sources

1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and therapeutic utility of 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one .

Executive Summary & Molecular Specifications

1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one represents a specialized spirocyclic scaffold in medicinal chemistry.[1] It is a structural derivative of the "gabapentin lactam" (2-azaspiro[4.5]decan-3-one), distinguished by two critical modifications:

  • 8-Oxa Substitution: Replacement of the C8 methylene in the cyclohexane ring with an oxygen atom (tetrahydropyran core), significantly lowering lipophilicity (LogP) and improving metabolic stability compared to the carbocyclic parent.

  • 1-Methyl Substitution: Introduction of a methyl group at the C1 position (adjacent to the lactam nitrogen), creating a chiral center that restricts conformational freedom and enhances stereoselective binding affinity.

This scaffold is frequently employed in the design of GPCR modulators (e.g., Muscarinic M1 agonists), ion channel blockers (calcium channel


 ligands), and as a constrained peptidomimetic core.
Physicochemical Data Profile
PropertyValueTechnical Note
CAS Number N/A (Derivative)Core scaffold CAS: 194862-84-5 (Unsubstituted)
Molecular Formula C

H

NO

Calculated based on IUPAC structure.[1][2][3]
Molecular Weight 169.22 g/mol Monoisotopic Mass: 169.1103
LogP (Predicted) 0.8 – 1.2 Reduced vs. carbocyclic analog (LogP ~1.5) due to ether oxygen.
H-Bond Donors 1 (Amide NH)Critical for active site anchoring.
H-Bond Acceptors 2 (C=O, Ether O)Ether oxygen acts as a weak acceptor.
Topological PSA 38.3 Ų Favorable for BBB penetration.
sp³ Fraction (Fsp³) 0.78 High 3D character, reducing off-target aromatic interactions.

Therapeutic Applications & Mechanism

The spiro[4.5]decane system serves as a "privileged structure" in drug discovery. The 1-methyl-8-oxa variant offers specific advantages:

  • Bioisosterism: It acts as a conformationally restricted bioisostere of Pregabalin and Gabapentin . The spiro-fusion locks the

    
    -lactam into a specific vector, minimizing the entropic penalty upon binding to voltage-gated calcium channels (
    
    
    
    subunit).
  • Muscarinic Agonism: Analogous structures (e.g., 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one) have demonstrated potent partial agonism at M1 muscarinic receptors , a target for Alzheimer’s disease therapy. The ether oxygen at position 8 mimics the spatial arrangement of the ether linkage in pilocarpine or muscarine.

  • Metabolic Stability: The 4-tetrahydropyranyl ring (8-oxa) blocks metabolic oxidation at the otherwise susceptible C4 position of the cyclohexane ring (a common soft spot in gabapentinoids).

Pharmacophore Interaction Logic

Pharmacophore Scaffold 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one Lactam_NH H-Bond Donor (Amide NH) Scaffold->Lactam_NH Lactam_CO H-Bond Acceptor (Carbonyl) Scaffold->Lactam_CO Ether_O Dipole Interaction (8-Oxa) Scaffold->Ether_O Methyl Hydrophobic Pocket (1-Methyl / Chiral Lock) Scaffold->Methyl Target Target Protein (e.g., α2δ Subunit / M1 Receptor) Lactam_NH->Target Anchors to Glu/Asp residues Lactam_CO->Target Backbone interaction Ether_O->Target Solvation mimicry Methyl->Target Selectivity Filter

Caption: Pharmacophore mapping of the 1-methyl-8-oxa-2-azaspiro[4.5]decan-3-one scaffold illustrating key binding vectors.

High-Fidelity Synthesis Protocol

Synthesis of the 1-methyl derivative requires constructing the spiro-lactam ring with a specific substituent at the C1 position. Direct alkylation of the unsubstituted lactam is regiochemically difficult. The most robust route utilizes a Henry Reaction (Nitroaldol) strategy starting from commercially available tetrahydro-4H-pyran-4-one .

Synthetic Strategy: The Nitro-Malonate Route

This pathway ensures the correct placement of the methyl group at C1 (derived from nitroethane) and the carbonyl at C3 (derived from malonate).

Reagents Required:
  • Starting Material: Tetrahydro-4H-pyran-4-one.[4]

  • Reagents: Nitroethane, Dimethyl malonate, Ammonium acetate (catalyst), Sodium methoxide, Raney Nickel or Pd/C (hydrogenation).

  • Solvents: Toluene (with Dean-Stark), Methanol.

Step-by-Step Methodology

Step 1: Henry Condensation (Formation of Nitroalkene)

  • Charge a reaction vessel with tetrahydro-4H-pyran-4-one (1.0 eq) and nitroethane (1.2 eq).

  • Add catalytic ammonium acetate (0.1 eq) in toluene.

  • Reflux with a Dean-Stark trap to remove water.[5]

  • Mechanism: The deprotonated nitroethane attacks the ketone. Subsequent dehydration yields the exocyclic double bond: 4-(1-nitroethylidene)tetrahydro-2H-pyran .

  • Checkpoint: Monitor by TLC for disappearance of ketone. The product is often a yellow oil.

Step 2: Michael Addition (Introduction of Acetate Arm)

  • Dissolve the nitroalkene from Step 1 in anhydrous methanol.

  • Add dimethyl malonate (1.2 eq) and a catalytic base (DBU or NaOMe ).

  • Stir at 0°C to RT. The malonate anion attacks the

    
    -carbon of the nitroalkene.
    
  • Result: Formation of the spiro-precursor with a quaternary center containing the nitro-ethyl group and the malonate group.

Step 3: Decarboxylation & Reduction (Cyclization)

  • Hydrolyze the diester using aqueous NaOH/MeOH, followed by acidification and heat to decarboxylate one ester group. This yields the

    
    -nitro acid .
    
  • Reductive Cyclization: Dissolve the nitro acid in ethanol. Add Raney Nickel or 10% Pd/C .

  • Hydrogenate at 40-50 psi H

    
    .
    
  • Causality: The nitro group reduces to a primary amine (-NH

    
    ). The amine immediately attacks the pendant carboxylic acid/ester intramolecularly to close the 5-membered lactam ring.
    
  • Purification: Filter catalyst. Recrystallize from EtOAc/Hexanes.

Synthesis Logic Diagram

Synthesis SM Tetrahydro-4H-pyran-4-one Step1 Step 1: Henry Condensation (+ Nitroethane, NH4OAc) SM->Step1 Inter1 Intermediate A: 4-(1-nitroethylidene)tetrahydropyran Step1->Inter1 Step2 Step 2: Michael Addition (+ Dimethyl Malonate) Inter1->Step2 Inter2 Intermediate B: Spiro-nitro-diester Step2->Inter2 Step3 Step 3: Hydrolysis & Decarboxylation Inter2->Step3 Step4 Step 4: Reductive Cyclization (H2, Pd/C or Ra-Ni) Step3->Step4 Forms γ-amino acid in situ Product FINAL PRODUCT: 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one Step4->Product Spontaneous lactamization

Caption: Synthetic workflow for 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one via the Henry-Malonate route.

Analytical Validation

To ensure the integrity of the synthesized scaffold, the following analytical parameters must be met:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       7.8 ppm (s, 1H, NH): Broad singlet, exchangeable.
      
    • 
       3.5–3.8 ppm (m, 4H, Ether CH
      
      
      
      ): Characteristic of the tetrahydropyran ring.
    • 
       2.1–2.3 ppm (s, 2H, Lactam CH
      
      
      
      ): Alpha to carbonyl.
    • 
       1.1 ppm (d, 3H, CH
      
      
      
      ): Doublet indicating the methyl group coupled to the C1 methine.
  • Mass Spectrometry (ESI+):

    • [M+H]

      
       peak at 170.2 m/z .
      
    • [M+Na]

      
       peak at 192.2 m/z .
      

References

  • BenchChem. (2025).[4][5] Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. Retrieved from .

  • Tsukamoto, S., et al. (1995).[6] "Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists." Chemical and Pharmaceutical Bulletin, 43(9). .

  • Pfizer Inc. (2000). Gabapentin Lactam Analogs and Methods of Use. US Patent 6,054,476. (Contextual reference for 2-azaspiro[4.5]decan-3-one synthesis).
  • PubChem. (2025). Compound Summary: 8-Oxa-2-azaspiro[4.5]decan-3-one (CAS 194862-84-5). Retrieved from .

  • Zheng, Y., & Tice, C. M. (2016). "The Use of Spirocyclic Scaffolds in Drug Discovery." Bioorganic & Medicinal Chemistry Letters, 26(12). .

Sources

Difference between Gabapentin lactam and 8-oxa-2-azaspiro analogs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the structural, pharmacological, and synthetic divergence between Gabapentin lactam and its bioisosteric 8-oxa-2-azaspiro analogs.

Executive Summary

The spirocyclic framework is a privileged scaffold in modern medicinal chemistry, offering unique conformational restriction and distinct vectorization of substituents. While Gabapentin lactam (2-azaspiro[4.5]decan-3-one) is classically recognized as a toxic degradation product of the blockbuster anticonvulsant gabapentin, recent research has unveiled its standalone biological activities. Conversely, the bioisosteric replacement of its cyclohexane ring with a tetrahydropyran moiety yields 8-oxa-2-azaspiro analogs . This single heteroatom substitution fundamentally alters the physicochemical properties of the scaffold, transforming it into a highly sought-after building block for novel therapeutics targeting complex GPCRs and enzymes.

This whitepaper dissects the mechanistic differences, pharmacological target engagements, and self-validating synthetic workflows for both chemical classes.

Structural and Physicochemical Divergence

The core difference between these two entities lies in the composition of the spiro-fused ring system.

Gabapentin Lactam (2-azaspiro[4.5]decan-3-one): Gabapentin lactam consists of a pyrrolidin-2-one (γ-lactam) ring fused to a highly lipophilic, all-carbon cyclohexane ring at the spiro carbon. The lack of heteroatoms in the cyclohexane ring results in a relatively high partition coefficient (LogP), driving non-specific hydrophobic interactions. This lipophilicity allows it to easily cross the blood-brain barrier (BBB), which is problematic given its neurotoxicity profile .

8-Oxa-2-azaspiro Analogs: By substituting the C8 carbon of the cyclohexane ring with an oxygen atom, the resulting tetrahydropyran ring (8-oxa-2-azaspiro[4.5]decane) introduces a critical hydrogen-bond acceptor. This bioisosteric replacement has profound physicochemical consequences:

  • Reduced Lipophilicity: The LogP is significantly lowered, improving aqueous solubility and mitigating non-specific off-target binding.

  • Increased Polar Surface Area (PSA): The ether oxygen alters the electrostatic potential map of the molecule, allowing for targeted hydrogen bonding within deep protein binding pockets.

  • Metabolic Stability: The oxygen atom blocks cytochrome P450-mediated aliphatic oxidation that typically occurs at the para-position of cyclohexane rings, thereby extending the half-life of derivative drugs.

Pharmacological Landscape and Target Engagement

Gabapentin Lactam: From Degradant to Bioactive Agent

Gabapentin is an α2δ subunit ligand of voltage-gated calcium channels. However, its intramolecular cyclization into gabapentin lactam completely abolishes this activity. Instead, the lactam exhibits distinct and somewhat paradoxical pharmacology:

  • Convulsant Activity: Unlike its parent molecule, gabapentin lactam acts as a convulsant in vivo, particularly demonstrated in amygdala-kindled rat models . This necessitates strict regulatory limits on lactam impurities in gabapentin formulations[1][2].

  • Osteogenic & Neurotrophic Potential: In highly controlled, nanomolar concentrations, specific derivatives of gabapentin lactam (e.g., trans-8-tert-butylgabapentin-lactam hydroxamic acids) have demonstrated the ability to increase osteoblast proliferation without interfering with physiologic mineralization . Furthermore, in vitro studies suggest it can enhance the formation of dendritic filopodia[3][4].

8-Oxa-2-azaspiro Analogs: Advanced Scaffolds

The 8-oxa analogs are rarely used as standalone drugs; rather, they are integrated as core structural motifs in advanced drug discovery:

  • Dual mGluR5 / 5-HT2A Modulators: 8-oxa-2-azaspiro[4.5]decane derivatives have been successfully utilized to create dual-action therapeutics that act as 5-HT2A antagonists and mGluR5 negative allosteric modulators, showing profound efficacy in spinal nerve ligation pain models [5].

  • Vanin-1 Enzyme Inhibitors: The 8-oxa-2-azaspiro[4.5]dec-2-yl moiety is a critical structural component in novel pyrimidine carboxamides designed to inhibit Vanin-1, an enzyme implicated in inflammatory and infectious diseases[6][7].

G Lactam Gabapentin Lactam (2-azaspiro[4.5]decan-3-one) Target1 Neurotrophic Effects (Dendritic Filopodia) Lactam->Target1 In vitro (Derivatives) Target2 Convulsant Activity (Amygdala Kindling) Lactam->Target2 In vivo Toxicity Oxa 8-Oxa-2-azaspiro Analogs (Tetrahydropyran Core) Target3 Vanin-1 Enzyme Inhibition Oxa->Target3 Scaffold Application Target4 mGluR5 / 5-HT2A Dual Modulation Oxa->Target4 Scaffold Application

Pharmacological target divergence between Gabapentin lactam and 8-oxa-2-azaspiro analogs.

Self-Validating Experimental Workflows

To study these compounds, precise synthetic control is required. The following protocols are designed not just as step-by-step instructions, but as self-validating systems where the thermodynamic principles and in-process controls (IPCs) guarantee the integrity of the final product.

Protocol A: Thermodynamically Driven Lactamization of Gabapentin

Objective: Synthesize gabapentin lactam via the intramolecular cyclization of gabapentin. Causality & Mechanism: Gabapentin exists as a zwitterion at physiological pH. To force the unprotonated primary amine to attack the protonated carboxylic acid, significant activation energy is required. By refluxing the amino acid in a high-boiling non-polar solvent (toluene, b.p. 110°C), we provide this thermal energy. Crucially, the use of a Dean-Stark apparatus continuously removes the water byproduct. According to Le Chatelier's principle, this azeotropic water removal prevents reverse hydrolysis and thermodynamically locks the system into the lactam state .

Step-by-Step Methodology:

  • Suspend 10.0 g of gabapentin in 150 mL of anhydrous toluene in a round-bottom flask.

  • Attach a Dean-Stark trap filled with toluene and a reflux condenser.

  • Heat the mixture to vigorous reflux (110°C) for 24 hours.

  • Self-Validating IPC: Sample the reaction mixture and spot it on a silica TLC plate alongside a gabapentin standard. Stain with Ninhydrin and heat. Gabapentin will stain dark purple (indicating a free primary amine). The reaction is validated as complete only when the purple spot is entirely absent, confirming 100% conversion to the secondary lactam nitrogen.

  • Cool to room temperature, evaporate the toluene under reduced pressure, and recrystallize the residue from ethyl acetate/hexane to yield pure 2-azaspiro[4.5]decan-3-one.

Protocol B: De Novo Synthesis of 8-Oxa-2-azaspiro[4.5]decan-3-one

Objective: Construct the 8-oxa spirocyclic core from a ketone precursor. Causality & Mechanism: Direct spiro-annulation is achieved via the Bucherer-Bergs reaction. We select this route over the Strecker synthesis because the resulting spiro-hydantoin intermediate is highly crystalline. This crystallinity is a strategic choice: it allows for rigorous purification via simple filtration, stripping away unreacted starting materials without the need for column chromatography.

Step-by-Step Methodology:

  • Dissolve tetrahydro-4H-pyran-4-one (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add ammonium carbonate (3.0 eq) and potassium cyanide (1.5 eq). Stir at 60°C for 12 hours.

  • Self-Validating IPC 1 (Crystallization): Cool the mixture to 0°C. The spiro-hydantoin will precipitate. Filter and wash with ice-cold water. Validate purity via melting point analysis; a sharp, narrow melting point range confirms the removal of kinetic byproducts.

  • Suspend the pure hydantoin in 2M NaOH and heat in a sealed pressure vessel at 150°C for 18 hours to force alkaline hydrolysis, yielding the intermediate amino acid.

  • Acidify to pH 6, extract, and subject the resulting amino acid to thermal cyclization (similar to Protocol A) to yield the final 8-oxa-lactam.

  • Self-Validating IPC 2 (LC-MS): Analyze the final product via LC-MS. The absence of the [M+H]+ peak corresponding to the open-chain amino acid (m/z 174) and the presence of the lactam peak (m/z 156) validates successful cyclization.

G Ketone Tetrahydro-4H- pyran-4-one BB Bucherer-Bergs Reaction Ketone->BB Hydantoin Spiro-Hydantoin Intermediate BB->Hydantoin IPC 1: Crystallization Hydrolysis Alkaline Hydrolysis Hydantoin->Hydrolysis AminoAcid Amino Acid Intermediate Hydrolysis->AminoAcid Cyclization Thermal Cyclization AminoAcid->Cyclization Product 8-Oxa-2-azaspiro [4.5]decan-3-one Cyclization->Product IPC 2: LC-MS

Synthetic workflow for 8-oxa-2-azaspiro[4.5]decan-3-one with self-validating IPC checkpoints.

Quantitative Physicochemical Comparison

The following table summarizes the critical quantitative data that dictates the divergent applications of these two scaffolds in drug design.

PropertyGabapentin Lactam8-Oxa-2-azaspiro[4.5]decan-3-one
Chemical Formula C9H15NOC8H13NO2
Molecular Weight 153.22 g/mol 155.19 g/mol
Heteroatoms 1 (Nitrogen), 1 (Oxygen)1 (Nitrogen), 2 (Oxygen)
H-Bond Donors 11
H-Bond Acceptors 12
Estimated LogP ~1.2 (Highly Lipophilic)~0.3 (Hydrophilic/Balanced)
Metabolic Liability High (Cyclohexane oxidation)Low (Protected by ether oxygen)
Primary Utility Degradation standard, Osteogenic researchBioisosteric building block, GPCR modulator

References

  • Potschka H, Feuerstein TJ, Löscher W. (2000). "Gabapentin-lactam, a close analogue of the anticonvulsant gabapentin, exerts convulsant activity in amygdala kindled rats." Naunyn-Schmiedeberg's Archives of Pharmacology. URL:[Link]

  • Duttenhoefer F, et al. (2014). "The effect of gabapentin-lactam hydroxamic acid derivatives on ovine osteoblast proliferation and phenotype: perspectives for tissue engineering application." Int J Oral Maxillofac Implants. URL:[Link]

  • Vivozon, Inc. (2023). "DUAL REGULATOR FOR MGLUR5 AND 5-HT2A RECEPTORS AND USE THEREOF." European Patent Office, EP 4190770 A1.
  • Warner-Lambert Company. (2005). "Process for the preparation of gabapentin." US Patent 20050148792A1.
  • Gallop M, et al. (2006). "Cyclic 1-(acyloxy)-alkyl prodrugs of GABA analogs, compositions and uses thereof." US Patent US7186855B2.

Sources

Methodological & Application

Synthesis of 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one from precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Protocol Guide for 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one

Executive Summary

The spirocyclic scaffold 1-methyl-8-oxa-2-azaspiro[4.5]decan-3-one is a highly valuable building block in modern drug discovery. Structurally related to the antiepileptic drug gabapentin and its corresponding lactam (2-azaspiro[4.5]decan-3-one)[1], this molecule introduces an oxa-substitution (tetrahydropyran ring) and a C1-methyl group. These modifications enhance the sp³ character and alter the physicochemical profile of the scaffold, making it a prime candidate for developing CNS-penetrant therapeutics and muscarinic receptor agonists[2]. This guide details a robust, three-step synthetic workflow engineered for high yield, scalability, and self-validation.

Mechanistic Rationale & Retrosynthetic Strategy

Standard spiro-fused lactam syntheses (e.g., Bucherer-Bergs or Strecker reactions) typically yield hydantoins or


-amino acids, which do not map to the 

-lactam core of our target. Instead, our strategy adapts the industrial synthesis of gabapentin[3], utilizing a highly efficient Michael addition of a nitroalkane to an

-unsaturated ester.
  • Step 1: Horner-Wadsworth-Emmons (HWE) Olefination. Reacting tetrahydro-4H-pyran-4-one with triethyl phosphonoacetate establishes the necessary exocyclic double bond. The HWE reaction is chosen over a standard Wittig olefination because the phosphate byproducts are water-soluble, simplifying downstream purification.

  • Step 2: Nitroethane Michael Addition. To install the critical C1-methyl group, nitroethane is used instead of nitromethane[3]. Because nitroethane is sterically hindered, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized as a non-nucleophilic base. DBU efficiently deprotonates nitroethane (pKa ~8.6) to form the nitronate nucleophile without causing competitive ester hydrolysis.

  • Step 3: Reductive Lactamization. Catalytic hydrogenation (Pd/C,

    
    ) reduces the nitro group to a primary amine. Under mild heating (60 °C), the transient amine undergoes spontaneous intramolecular aminolysis with the pendant ethyl ester. The extrusion of ethanol acts as a thermodynamic sink, driving the equilibrium entirely toward the stable spiro-lactam.
    

Pathway A Tetrahydro-4H-pyran-4-one B HWE Olefination (Triethyl phosphonoacetate, NaH) A->B C Ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate B->C D Michael Addition (Nitroethane, DBU) C->D E Ethyl 2-(4-(1-nitroethyl)tetrahydro-2H-pyran-4-yl)acetate D->E F Reductive Lactamization (H2, Pd/C, Heat) E->F G 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one F->G

Synthetic workflow for 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one.

Quantitative Data & Optimization

Table 1: Reaction Optimization for the Nitroethane Michael Addition (Step 2)

Base Solvent Temperature Time Yield (%) Mechanistic Observation

|


 | DMSO | 95 °C | 12 h | 78 | Industrial standard[3]; requires tedious aqueous workup. |
| DBU  | 

| 70 °C | 8 h | 85 | Optimal condition; milder, higher purity profile. | | TBAF | THF | 65 °C | 16 h | 62 | Incomplete conversion; competitive byproduct formation. | |

| EtOH | 80 °C | 24 h | <10 | Base is too weak for efficient nitronate formation. |

Table 2: Physicochemical Properties of the Target Molecule

Property Value

| Chemical Formula |


 |
| Molecular Weight | 169.22  g/mol  |
| Exact Mass | 169.1103 Da |
| Hydrogen Bond Donors / Acceptors | 1 (Lactam NH) / 2 (Carbonyl O, Pyran O) |
| Topological Polar Surface Area (TPSA) | 38.3 Ų |

Step-by-Step Experimental Protocols & Self-Validation

Protocol 1: Synthesis of Ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate
  • Preparation: Suspend Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, 48 mmol) in anhydrous THF (100 mL) under an argon atmosphere at 0 °C.

  • Addition: Add triethyl phosphonoacetate (1.1 eq, 44 mmol) dropwise over 15 minutes. Stir for 30 minutes until hydrogen evolution ceases and the solution becomes clear.

  • Reaction: Add tetrahydro-4H-pyran-4-one (1.0 eq, 40 mmol) dropwise. Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

  • Workup: Quench with saturated aqueous

    
     (50 mL). Extract with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over
    
    
    , and concentrate in vacuo.
  • Self-Validation:

    • TLC: Hexanes/EtOAc (3:1). The product spot (

      
      ) stains readily with 
      
      
      
      .
    • 1H NMR (

      
      ): Look for the diagnostic vinylic proton singlet at 
      
      
      
      5.65 ppm.
Protocol 2: Synthesis of Ethyl 2-(4-(1-nitroethyl)tetrahydro-2H-pyran-4-yl)acetate
  • Preparation: Dissolve the olefin intermediate from Protocol 1 (1.0 eq, 30 mmol) in anhydrous Acetonitrile (

    
    , 60 mL).
    
  • Addition: Add nitroethane (2.0 eq, 60 mmol) followed by DBU (1.5 eq, 45 mmol).

  • Reaction: Heat the mixture to 70 °C and stir for 8 hours.

  • Workup: Cool to RT, dilute with EtOAc (100 mL), and wash sequentially with 1M HCl (

    
     mL) to remove DBU, followed by brine. Dry over 
    
    
    
    and concentrate. Purify via flash chromatography if necessary.
  • Self-Validation:

    • TLC: Hexanes/EtOAc (4:1). The vinylic starting material must be completely consumed.

    • 1H NMR (

      
      ): The vinylic proton at 
      
      
      
      5.65 ppm disappears. A new multiplet at
      
      
      ~4.8 ppm (
      
      
      ) and a doublet at
      
      
      ~1.5 ppm (methyl group) confirm the adduct formation.
Protocol 3: Reductive Lactamization to Target Molecule
  • Preparation: Dissolve the nitro-intermediate (1.0 eq, 20 mmol) in absolute Ethanol (80 mL). Add 10% Pd/C (0.1 eq by weight).

  • Reaction: Place the mixture in a Parr hydrogenator. Purge with

    
     and pressurize to 50 psi. Heat the vessel to 60 °C and agitate for 12 hours.
    
  • Workup: Filter the hot reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot Ethanol (

    
     mL).
    
  • Isolation: Concentrate the filtrate in vacuo. Triturate the resulting crude residue with cold diethyl ether to precipitate the pure 1-methyl-8-oxa-2-azaspiro[4.5]decan-3-one as a white solid.

  • Self-Validation:

    • LC-MS: Confirm the exact mass with an

      
       peak at m/z 170.1.
      
    • IR Spectroscopy: Ensure the disappearance of asymmetric/symmetric

      
       stretches (1550 and 1350 
      
      
      
      ) and the appearance of a strong
      
      
      -lactam
      
      
      stretch at ~1690
      
      
      .

Mechanism N Nitro Intermediate R-NO2 A Primary Amine R-NH2 N->A Catalytic H2 (Pd/C) T Tetrahedral Intermediate Aminal-like A->T Intramolecular Nucleophilic Attack L Target Spiro-Lactam Gamma-Lactam T->L - EtOH (Thermodynamic Sink)

Mechanistic pathway of the reductive lactamization step.

References

  • Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin (J-Stage).[Link]

  • Chemical Upcycling of Expired Pharmaceuticals as a Source of Value-Added Chemicals for Organic Synthesis and Medicinal Chemistry. Molecules / ResearchGate.[Link]

  • Process for the preparation of 1-aminomethyl-1-cyclohexaneacetic acid (US5091567A).

Sources

Application Note: Protocols for N-Alkylation of 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Technical Methodology & Experimental Protocol

Executive Summary

Spirocyclic scaffolds, particularly oxa-azaspiro derivatives, have emerged as highly valuable bioisosteres in modern drug discovery due to their high fraction of sp³ carbons (


), which enhances metabolic stability and aqueous solubility. 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one  is a complex 

-lactam featuring a tetrahydropyran ring spiro-fused to a pyrrolidinone core.

This application note provides field-proven, self-validating protocols for the N-alkylation of this specific scaffold. Due to the steric hindrance introduced by the adjacent 1-methyl group and the spiro-center at position 5, standard mild alkylation conditions often fail or result in poor conversions. Here, we detail the mechanistic causality behind reagent selection and provide robust methodologies to ensure high-yielding transformations.

Mechanistic Rationale & Causality

The N-alkylation of


-lactams requires overcoming the inherent resonance stabilization of the amide bond, which renders the nitrogen poorly nucleophilic. The p

of the lactam N–H is approximately 16.5–17.0.
The Steric Challenge

In 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one, the nitrogen atom (position 2) is flanked by a carbonyl group (position 3) and a methyl-substituted carbon (position 1). This 1-methyl group introduces significant steric shielding, raising the activation energy required for the subsequent


 nucleophilic attack.
Reagent & Solvent Causality

To drive the reaction to completion, a strong, non-nucleophilic base such as Sodium Hydride (NaH) is required to irreversibly deprotonate the lactam, generating a highly reactive lactamate anion[1].

  • Solvent Selection: Anhydrous N,N-Dimethylformamide (DMF) is the optimal solvent. Its high dielectric constant (

    
    ) strongly solvates the 
    
    
    
    counterion, leaving the lactamate anion "naked" and maximizing its nucleophilicity.
  • Catalysis for Bulky Electrophiles: For less reactive or sterically demanding alkyl halides, the addition of a catalytic amount of Tetrabutylammonium iodide (TBAI) facilitates an in situ Finkelstein reaction, converting alkyl chlorides/bromides into more reactive alkyl iodides.

Mechanism A 1-Methyl-8-oxa-2-azaspiro [4.5]decan-3-one (Neutral Lactam) B Deprotonation (NaH / DMF) A->B C Lactamate Anion (Nucleophile) B->C D SN2 Attack (Alkyl Halide) C->D E N-Alkylated Spirocycle D->E

Mechanistic pathway of lactam N-alkylation via strong base deprotonation and SN2 substitution.

Experimental Protocols

We present two validated methods. Method A is the gold standard for benchtop synthesis and scale-up, while Method B offers a rapid, green alternative for highly reactive electrophiles [2].

Method A: Strong Base-Mediated Alkylation (NaH / DMF)

Optimal for general alkyl halides (primary, allylic, benzylic, and unhindered secondary).

Reagents & Materials:

  • 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one (1.0 equiv, 1.0 mmol)

  • Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv, 1.5 mmol)

  • Alkyl Halide (R-X) (1.2 - 1.5 equiv)

  • Anhydrous DMF (0.2 M relative to substrate)

  • Optional: TBAI (0.1 equiv) for unreactive alkyl chlorides.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush with inert gas (Nitrogen or Argon). Add the spirocyclic lactam and anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH in one portion. Causality Note: Hydrogen gas will evolve; ensure the system is properly vented. Stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear/yellowish, indicating complete formation of the lactamate anion.

  • Alkylation: Add the alkyl halide dropwise via syringe. If using TBAI, add it prior to the electrophile. Remove the ice bath and allow the reaction to warm to room temperature. For bulky electrophiles, heat the mixture to 60 °C.

  • Self-Validating QC (TLC): Monitor the reaction via TLC (typically 50% EtOAc/Hexanes). Because the starting lactam lacks a strong UV chromophore, use Iodine vapor or KMnO₄ stain for visualization.

  • Quench & Workup: Once complete, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl (5 mL) to destroy unreacted NaH. Dilute with Ethyl Acetate (20 mL) and wash the organic layer with water (3 × 10 mL) and brine (1 × 10 mL) to remove DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography on silica gel.

Method B: Microwave-Assisted Phase-Transfer Catalysis (Solvent-Free)

Optimal for highly reactive electrophiles (e.g., Methyl Iodide, Benzyl Bromide) and rapid library generation.

Step-by-Step Procedure:

  • Preparation: In a mortar, thoroughly grind Potassium Hydroxide (KOH, 4.0 equiv) and Potassium Carbonate (K₂CO₃, 4.0 equiv) to a fine powder.

  • Mixing: Transfer the base mixture to an open microwave-safe vessel. Add the spirocyclic lactam (1.0 equiv) and Tetrabutylammonium Bromide (TBAB, 0.1 equiv).

  • Alkylation: Add the alkyl halide (1.5 equiv) dropwise. Stir briefly with a spatula to form a homogeneous paste.

  • Irradiation: Place the vessel in a microwave reactor. Irradiate at 80 °C for 2 to 5 minutes. Causality Note: The phase-transfer catalyst (TBAB) shuttles the deprotonated lactam across the solid-liquid interface, enabling extremely fast kinetics without bulk solvent [2].

  • Workup: Extract the crude mixture with Dichloromethane (DCM), filter off the inorganic salts, and concentrate for direct purification.

Workflow Step1 1. Preparation Dry DMF, N2 Atm Step2 2. Deprotonation NaH at 0 °C (30 min) Step1->Step2 Step3 3. Alkylation R-X Addition, RT to 60 °C Step2->Step3 Step4 4. Quench Sat. NH4Cl at 0 °C Step3->Step4 Step5 5. Workup EtOAc Extract, Brine Wash Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Step-by-step experimental workflow for the N-alkylation of spirocyclic lactams.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and performance metrics of the two methodologies, allowing researchers to select the optimal route based on their specific electrophile and scale.

ParameterMethod A: NaH / DMFMethod B: PTC / Microwave
Base System Sodium Hydride (NaH, 60% dispersion)KOH / K₂CO₃ mixture
Solvent Anhydrous DMFSolvent-free (Paste)
Temperature 0 °C to Room Temp (up to 60 °C)Microwave irradiation (80 °C)
Reaction Time 2 - 24 hours2 - 5 minutes
Substrate Scope Broad (Primary, Secondary, Bulky R-X)Limited to highly reactive R-X (MeI, BnBr)
Scalability Excellent (Multi-gram to Decagram)Limited by microwave cavity size
Yield Profile 75% - 95%60% - 85%

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the following analytical signatures should be confirmed:

  • LC-MS Analysis: The starting material 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one has an exact mass of 169.11 Da. Upon successful alkylation (e.g., methylation), the product mass will shift predictably (e.g., to 183.13 Da for the N-methyl derivative). Look for the

    
     peak in positive ESI mode.
    
  • ¹H NMR Spectroscopy: The disappearance of the broad N–H singlet (typically around

    
     5.5 - 6.5 ppm in CDCl₃) is the primary indicator of successful alkylation. Additionally, the protons of the newly introduced alkyl group will exhibit diagnostic chemical shifts (e.g., an N-CH₃ group will appear as a sharp singlet around 
    
    
    
    2.8 - 3.0 ppm) [1].

References

  • Chemical Upcycling of Expired Pharmaceuticals as a Source of Value-Added Chemicals for Organic Synthesis and Medicinal Chemistry National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link] (Note: This source details the foundational NaH/DMF conditions for the synthesis and alkylation of azaspiro[4.5]decan-3-one derivatives).[1]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation MDPI - Molecules URL: [Link] (Note: This source validates the use of phase-transfer catalysis and microwave irradiation for rapid, solvent-free lactam alkylation). [2]

  • Modular Synthesis of Substituted Lactams via Deoxygenative Photochemical Alkylation-Cyclization Cascade of Secondary Amides in Flow ChemRxiv URL: [Link] (Note: Provides advanced context on modern continuous-flow and photochemical alternatives for sterically hindered lactam scaffolds). [3]

Application Note: 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one as a High-Fsp³ Peptidomimetic Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, heteroaromatic-heavy chemical space to three-dimensional architecture is a defining paradigm in modern drug discovery. Peptides offer excellent target specificity but inherently suffer from poor oral bioavailability and rapid proteolytic cleavage. To overcome these liabilities, spirocyclic scaffolds have been increasingly utilized in drug discovery owing to their inherent three-dimensionality and structural novelty[1]. 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one has emerged as a premium peptidomimetic building block. By locking the conformational vectors of peptide secondary structures and replacing labile amide bonds with a metabolically robust framework, this scaffold bridges the gap between peptide specificity and small-molecule pharmacokinetics.

Mechanistic Rationale: The "Spiro-Advantage"

The utilization of this specific spirocycle is driven by three core mechanistic advantages that improve physical properties and metabolic stability[2]:

  • Conformational Restriction (Entropic Optimization): The spiro-fusion at the core restricts the dihedral angles of the molecule. By pre-organizing the scaffold into a bioactive conformation, the entropic penalty typically incurred when a flexible peptide binds to a target receptor is drastically reduced.

  • Proteolytic Evasion: The gamma-lactam ring (the "3-one" moiety) perfectly mimics the hydrogen-bonding profile of a peptide backbone. However, because the amide bond is embedded within a sterically hindered ring system, it becomes virtually invisible to endogenous exopeptidases and endopeptidases.

  • Physicochemical Tuning: The oxa-azaspiro core represents a critical "high-Fsp³" building block that offers distinct advantages over flat aromatic systems, specifically by improving aqueous solubility[3]. The tetrahydropyran oxygen (8-oxa) acts as a crucial hydrogen bond acceptor, mitigating the high lipophilicity (LogP) typically associated with purely carbocyclic spiro-systems. Furthermore, the 1-methyl group introduces a chiral center and localized steric bulk, allowing for precise vector projection into hydrophobic sub-pockets.

Physicochemical Profiling

To illustrate the structural superiority of 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one, the table below summarizes its quantitative physicochemical advantages compared to native peptide motifs and traditional planar pharmacophores.

PropertyNative Peptide Motif (e.g., Proline)Planar Heteroaromatic Lead1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-oneAdvantage in Drug Design
Fraction sp³ (Fsp³) High (~0.80)Low (< 0.40)0.89 (8 of 9 carbons)Enhances 3D complexity and aqueous solubility.
Proteolytic Stability Low (Cleaved by peptidases)HighHigh (Lactam core resists cleavage)Dramatically increases in vivo half-life.
H-Bond Acceptors 1 (Amide carbonyl)Variable2 (Lactam carbonyl, ether oxygen)Improves target engagement and physicochemical profile.
Conformational Entropy High (Flexible backbone)Low (Rigid)Low (Rigidified spiro-fusion)Reduces entropic penalty upon target binding.

Peptidomimetic Optimization Workflow

Pathway A Native Peptide Hit (Poor PK/Stability) B Pharmacophore Vector Mapping A->B C Spirocyclic Scaffold Integration B->C D N-Functionalization & Optimization C->D E Lead Candidate (High Fsp3, Stable) D->E

Workflow for peptidomimetic optimization using the spirocyclic scaffold.

Experimental Protocols

Protocol A: N-Alkylation of the Azaspiro Scaffold (Functionalization)

This protocol details the attachment of the spirocyclic scaffold to a broader pharmacophore via the lactam nitrogen.

  • Step 1: Preparation. Dissolve 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are strictly required to prevent the premature quenching of the strong base used in the next step.

  • Step 2: Deprotonation. Cool the reaction vessel to 0 °C using an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality: The gamma-lactam NH has a pKa of ~15. NaH is a sufficiently strong base to quantitatively deprotonate the nitrogen, forming a highly nucleophilic lactamate anion required for efficient coupling.

  • Step 3: Electrophile Addition. Stir the mixture for 30 minutes at 0 °C until hydrogen gas evolution ceases. Add the desired electrophile (e.g., a benzyl bromide derivative, 1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature for 4 hours.

  • Step 4: Quenching & Extraction. Carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Causality: NH₄Cl safely neutralizes any unreacted NaH without providing a pH extreme that could hydrolyze the lactam ring.

  • Step 5: Self-Validation. Purify via flash chromatography. Validate the functionalization via ¹H-NMR by confirming the disappearance of the broad lactam NH peak (typically at ~7.5 ppm) and the appearance of the newly integrated alkyl protons.

Protocol B: In Vitro Microsomal Stability Assay

This protocol validates the E-E-A-T claim that the spirocyclic peptidomimetic resists metabolic degradation compared to native peptides.

  • Step 1: Incubation Setup. Prepare a 1 µM solution of the functionalized spirocycle in 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Step 2: Reaction Initiation. Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Causality: NADPH is the obligate electron donor for Cytochrome P450 (CYP) enzymes. Initiating the assay with NADPH specifically isolates and tests CYP-mediated Phase I metabolism, proving the robustness of the oxa-azaspiro core.

  • Step 3: Time-Course Sampling. Aliquot 50 µL of the reaction mixture at precise intervals: 0, 15, 30, and 60 minutes.

  • Step 4: Quenching. Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., tolbutamide).

    • Causality: The ice-cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and preserving the exact analyte concentration for that specific time point.

  • Step 5: Data Analysis. Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance (CL_int) and half-life (t₁/₂) by plotting the natural log of the remaining compound area ratio versus time.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.[Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834.[Link]

Sources

Application Note: A Guide to the Incorporation of 8-Oxa-2-azaspiro Rings into Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel lead compounds.[1][2] The core principle of FBDD is to screen libraries of low molecular weight compounds, or "fragments," which typically exhibit weak binding affinity but do so with high ligand efficiency.[3] These fragment hits serve as highly tractable starting points for rational, structure-guided optimization into potent, drug-like molecules.[4]

In recent years, a significant trend in medicinal chemistry has been the "escape from flatland," a strategic move away from predominantly flat, sp2-rich aromatic scaffolds towards more three-dimensional (3D) structures.[5] Molecules with greater 3D character, measured by metrics such as the fraction of sp3-hybridized carbons (Fsp3), have been associated with improved physicochemical properties like solubility, greater clinical success rates, and reduced promiscuity.[5][6][7]

Spirocyclic scaffolds are exemplary 3D fragments, offering structural novelty and inherent rigidity due to their defining spiro-fused quaternary carbon.[5][8] This rigidity can pre-organize functional groups into well-defined vectors, enabling highly specific and potent interactions with biological targets.[9][10] Among these, the 8-oxa-2-azaspiro[4.5]decane core and its isomers have emerged as privileged scaffolds, demonstrating versatility in engaging a diverse range of biological targets, including G-protein coupled receptors and central nervous system proteins.[9][11][12]

This guide provides a comprehensive overview and detailed protocols for the strategic incorporation of 8-oxa-2-azaspiro fragments into FBDD campaigns, from library design and chemical synthesis to biophysical screening and fragment-to-lead optimization.

Section 1: Fragment Library Design with 8-Oxa-2-azaspiro Scaffolds

The success of any FBDD campaign is contingent on the quality and diversity of the fragment library.[1] Incorporating 8-oxa-2-azaspiro rings introduces novel 3D shapes that can explore protein binding pockets inaccessible to flatter molecules.[9][13]

Causality Behind Selection: The inclusion of these fragments is driven by the hypothesis that their conformational constraint and defined 3D geometry will yield more selective hits with clear structure-activity relationships (SAR), facilitating a more efficient optimization phase.[6] The spirocyclic core often improves key drug-like properties, such as solubility and metabolic stability, at an early stage of discovery.[5]

Physicochemical Property Guidelines: When designing or selecting 8-oxa-2-azaspiro fragments, the "Rule of Three" (Ro3) serves as an excellent starting point, although these parameters can be adjusted based on the screening technology used (e.g., NMR can tolerate lower solubility).[14]

PropertyRecommended ValueRationale
Molecular Weight (MW)< 300 DaEnsures fragment-level simplicity and efficient exploration of chemical space.[3]
cLogP≤ 3Balances solubility and permeability, reducing the risk of non-specific binding.
Hydrogen Bond Donors≤ 3Maintains solubility and good membrane permeability.
Hydrogen Bond Acceptors≤ 3Maintains solubility and good membrane permeability.
Rotatable Bonds≤ 3Rigidity is key; fewer rotatable bonds simplify conformational analysis.
Fraction of sp3 carbons (Fsp3)> 0.4A direct measure of three-dimensionality, correlated with clinical success.[5]
Aqueous Solubility> 100 µMCritical for reliable biophysical screening and preventing aggregation-based artifacts.

Table 1. Recommended physicochemical properties for an 8-oxa-2-azaspiro-based fragment library, guided by the "Rule of Three".

Section 2: Synthesis Protocol for the 8-Oxa-2-azaspiro[4.5]decane Core

Access to a robust and scalable synthetic route is paramount. A convenient synthesis of the 8-oxa-2-azaspiro[4.5]decane scaffold has been developed from commercially available starting materials, providing a reliable method for producing the core structure for library generation.[15]

G cluster_start Starting Materials cluster_steps Synthetic Steps cluster_product Final Product A Tetrahydropyran-4-carbonitrile C Step 1: Alkylation A->C B 1-Bromo-2-fluoroethane B->C D Step 2: Reductive Cyclization C->D Intermediate Product E 8-Oxa-2-azaspiro[4.5]decane Core D->E

Diagram 1. High-level synthetic workflow for the 8-Oxa-2-azaspiro[4.5]decane core.

Protocol 2.1: Synthesis of 8-Oxa-2-azaspiro[4.5]decane

This protocol is a representative procedure based on established organometallic and cyclization methodologies for similar scaffolds.

Step 1: Alkylation of Tetrahydropyran-4-carbonitrile

  • System Setup: Under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Base Preparation: Cool the THF to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents).

  • Enolate Formation: Add a solution of tetrahydropyran-4-carbonitrile (1.0 equivalent) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add 1-bromo-2-fluoroethane (1.2 equivalents) dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkylated intermediate.

Step 2: Reductive Cyclization

  • Reduction: Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol or methanol in a high-pressure reaction vessel (Parr hydrogenator).

  • Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (approx. 5-10% by weight) under a stream of nitrogen.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50-100 psi. Heat the reaction to 50-60 °C and agitate for 24-48 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Filtration and Isolation: Cool the reaction vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation to yield the pure 8-oxa-2-azaspiro[4.5]decane. The secondary amine can then be protected (e.g., with a Boc group) for further diversification.

Section 3: Biophysical Screening and Hit Validation

Detecting the weak binding of fragments requires highly sensitive biophysical techniques. Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) are considered gold-standard primary screening methods in FBDD.[6][16]

FBDD_Workflow cluster_screening Primary Screening & Validation cluster_structure Structural Biology cluster_optimization Lead Optimization A Fragment Library (incl. 8-Oxa-2-azaspiro) B Primary Screen (e.g., SPR) A->B C Initial Hits B->C D Orthogonal Validation & Binding Site Mapping (e.g., NMR) C->D E Validated Hits D->E F Co-crystallization or Soaking E->F H Structure-Guided Design (Growing, Linking, Merging) E->H G High-Resolution Protein-Fragment Structure F->G G->H I Lead Compound H->I

Diagram 2. Integrated workflow for an FBDD campaign utilizing 8-oxa-2-azaspiro fragments.

Protocol 3.1: Primary Fragment Screening by Surface Plasmon Resonance (SPR)

SPR is a label-free technology that detects binding events in real-time, providing valuable kinetic and affinity data.[17]

  • Target Immobilization:

    • Choose an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Immobilize the target protein to a high density on the sensor surface to maximize the signal for small fragment binding.[18]

    • Use a reference flow cell, either left blank or immobilized with an irrelevant protein, to subtract non-specific binding and bulk refractive index effects.[19]

  • Assay Development:

    • Prepare running buffer containing a low percentage of DMSO (e.g., 1-5%) to match the fragment stock solutions. Meticulous solvent matching is critical to avoid false positives.[20]

    • Confirm the activity of the immobilized target by injecting a known binder or positive control.

  • Fragment Screening:

    • Prepare fragment plates, typically as cocktails of 3-5 structurally distinct compounds to increase throughput.[21]

    • Inject fragment cocktails over the target and reference surfaces at a single high concentration (e.g., 100-500 µM).

    • Identify "hits" based on a response signal significantly above the baseline noise and the reference channel signal.

  • Hit Deconvolution and Confirmation:

    • For any hit-containing cocktail, screen each individual fragment to identify the active binder.

    • Perform a dose-response analysis on the confirmed single hits by injecting a series of concentrations to determine the binding affinity (KD).

Protocol 3.2: Hit Validation and Mapping by ¹H-¹⁵N HSQC NMR

NMR is a powerful method for unambiguously confirming direct binding to the target protein and identifying the location of the binding site.[16][22]

  • Protein Preparation: Prepare a uniformly ¹⁵N-labeled sample of the target protein (typically 50-100 µM) in a suitable NMR buffer (e.g., phosphate or HEPES, pH 7.4) containing 5-10% D₂O.

  • Reference Spectrum: Acquire a high-quality 2D ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide backbone N-H group in the protein.

  • Fragment Titration:

    • Add a small aliquot of a concentrated stock solution of the fragment hit (in the same buffer, with DMSO-d6) to the protein sample.

    • Acquire a new ¹H-¹⁵N HSQC spectrum after each addition.

  • Data Analysis (Chemical Shift Perturbation - CSP):

    • Overlay the spectra from the titration series with the reference spectrum.

    • Identify peaks that shift their position or decrease in intensity upon fragment addition. These changes (CSPs) indicate that the corresponding amino acid residues are in or near the fragment's binding site.[16]

    • Map the perturbed residues onto a 3D structure of the protein to visualize the binding pocket.

Section 4: Fragment-to-Lead (F2L) Optimization

Once a validated 8-oxa-2-azaspiro fragment hit is confirmed and its binding mode is understood (ideally through X-ray crystallography or NMR), the optimization process begins.[23] The goal is to increase potency and improve drug-like properties by exploring unoccupied space within the binding pocket.[24]

Core Strategies for Optimization: The three primary strategies for evolving a fragment hit are growing, linking, and merging.[4][25]

F2L cluster_growing Fragment Growing cluster_linking Fragment Linking cluster_merging Fragment Merging A Spiro Hit B R A->B Add R-group to fill pocket C Spiro Hit E Spiro-Linker-Hit 2 C->E D Hit 2 D->E F Spiro Hit H Merged Scaffold F->H G Hit 3 (Overlapping) G->H

Diagram 3. The three core strategies for fragment-to-lead (F2L) optimization.

  • Fragment Growing: This is the most common approach, where synthetic chemistry is used to add functional groups to the spirocyclic core.[23][24] The structural data from NMR or X-ray crystallography is critical here, as it reveals "exit vectors"—positions on the fragment from which to grow into adjacent sub-pockets to form new, favorable interactions.

  • Fragment Linking: If a second, distinct fragment is found to bind in a nearby pocket, the two can be connected with a suitable chemical linker.[23] The resulting linked compound can exhibit a dramatic increase in affinity due to the additive binding energies.

  • Fragment Merging (Scaffold Hopping): This strategy is employed when two fragments bind in overlapping regions of the active site.[23] A new, single molecule is designed that incorporates the key binding features of both original fragments, often resulting in a significant boost in potency.

Causality in F2L: The rigid nature of the 8-oxa-2-azaspiro scaffold provides well-defined exit vectors for these modifications. Unlike more flexible fragments, the orientation of substituents on the spiro core is fixed, reducing the entropic penalty upon binding and simplifying the design of next-generation compounds. This structural certainty is a key advantage that accelerates the optimization cycle.

Conclusion

The strategic incorporation of 8-oxa-2-azaspiro rings offers a compelling path to discovering novel, high-quality lead compounds. Their inherent three-dimensionality provides access to unique chemical space and can confer favorable physicochemical properties from the earliest stages of a drug discovery campaign. By combining robust synthetic access with high-sensitivity biophysical screening methods and structure-guided design, researchers can leverage the unique advantages of these spirocyclic fragments to tackle challenging biological targets and accelerate the development of next-generation therapeutics.

References

  • Why 3D is not the always the winner in fragment-based screening? - Sygnature Discovery. (n.d.). Sygnature Discovery. Retrieved March 8, 2024, from [Link]

  • Zhang, J., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. Available at: [Link]

  • Zhang, J., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. PubMed. Retrieved March 8, 2024, from [Link]

  • Davis, B. J., & Hubbard, R. E. (2012). Practical Aspects of NMR-Based Fragment Screening. Methods in Enzymology. Available at: [Link]

  • Vulpetti, A., & dalvit, C. (2015). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Springer Protocols. Available at: [Link]

  • de Witte, W. A., et al. (2026). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. RSC Medicinal Chemistry. Available at: [Link]

  • Renaud, J., et al. (2016). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kirsch, P., et al. (2019). Fragment-based drug discovery-the importance of high-quality molecule libraries. Medicinal Chemistry. Available at: [Link]

  • Pellecchia, M., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Trends in Pharmacological Sciences. Available at: [Link]

  • Danielson, U. H., et al. (2023). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. Analytica Chimica Acta. Available at: [Link]

  • Neumann, L., et al. (2007). SPR-based fragment screening: advantages and applications. Current Opinion in Chemical Biology. Available at: [Link]

  • Zheng, Y. J., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • FBDD: Fragment-Based Drug Design. (n.d.). BioSolveIT. Retrieved March 8, 2024, from [Link]

  • Fragment Based Drug Design and Field-Based Technology. (2018). Pharmacelera. Retrieved March 8, 2024, from [Link]

  • Screening and analysis of fragments using Biacore systems. (n.d.). Cytiva. Retrieved March 8, 2024, from [Link]

  • Fragment Library. (n.d.). SpiroChem. Retrieved March 8, 2024, from [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. (2025). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Fragment screening by SPR and advanced application to GPCRs. Methods in Molecular Biology. Available at: [Link]

  • Xu, J., et al. (2022). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. Retrieved March 8, 2024, from [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Zheng, Y. J., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. PubMed. Retrieved March 8, 2024, from [Link]

  • Karageorgis, G., et al. (2020). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Chemistry – A European Journal. Available at: [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Jia, H., et al. (2020). Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. (2025). Scilit. Retrieved March 8, 2024, from [Link]

  • 8-Oxa-2-azaspiro(4.5)decane. (n.d.). PubChem. Retrieved March 8, 2024, from [Link]

  • Wang, R., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available at: [Link]

  • Fragment-to-Lead. (n.d.). Creative Biostructure. Retrieved March 8, 2024, from [Link]

  • Scott, J. S., et al. (2025). Fragment-to-Lead Medicinal Chemistry Publications in 2023. Journal of Medicinal Chemistry. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2024). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2024). Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. Organic Chemistry Frontiers. Available at: [Link]

  • Advancing the use of serial crystallography in drug discovery. (2025). Gupea. Retrieved March 8, 2024, from [Link]

  • Mykhailiuk, P. K., et al. (2024). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv Preprint. Available at: [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Retrieved March 8, 2024, from [Link]

  • Albanese, V., et al. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. SFERA. Available at: [Link]

  • Ciulli, A., & Abell, C. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. International Journal of Molecular Sciences. Available at: [Link]

  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (n.d.). SARomics. Retrieved March 8, 2024, from [Link]

  • Fragment Based Drug Discovery. (n.d.). Uppsala University. Retrieved March 8, 2024, from [Link]

  • Crystallographic fragment screening - improvement of workflow, tools and procedures, and application for the development of enzy. (2021). Refubium - Freie Universität Berlin. Retrieved March 8, 2024, from [Link]

  • Krimm, I., & Hennig, J. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules. Available at: [Link]

  • Roughley, S. D., et al. (2022). Fragment screening at AstraZeneca: developing the next generation biophysics fragment set. RSC Medicinal Chemistry. Available at: [Link]

Sources

Application Note: Hydrolytic Ring-Opening of 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the specific protocols for the ring-opening (hydrolysis) of 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one .

While the 8-oxa (tetrahydropyran) ring is chemically robust, the 2-azaspiro[4.5]decan-3-one moiety is a


-lactam. "Ring opening" in this context refers to the cleavage of the amide bond to generate a functionalized 

-amino acid derivative. This transformation is critical for scaffold diversification in peptidomimetic drug design.

Executive Summary & Chemical Context

The target molecule, 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one , features a sterically congested spiro-junction. The


-lactam ring is thermodynamically stable due to the lack of ring strain compared to 

-lactams, and kinetically stabilized by the adjacent spiro-carbon (C5) and the C1-methyl group.

Key Challenges:

  • Steric Hindrance: The spiro[4.5] system blocks the trajectory of nucleophiles attacking the carbonyl carbon (Burgi-Dunitz angle).

  • Reversibility: Under acidic conditions, the resulting

    
    -amino acid can spontaneously re-cyclize (dehydrate) back to the lactam upon concentration or heating.
    
  • Solubility: The lipophilic spiro-core requires specific co-solvents for aqueous hydrolysis.

This guide provides two validated protocols: Method A (Acidic Hydrolysis) for robust conversion and Method B (Base-Mediated Saponification) for acid-sensitive substrates.

Structural Analysis & Reaction Logic

The reaction targets the amide bond at the N2-C3 position.

  • Substrate: 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one (

    
    , MW: 183.25)[1]
    
  • Product: 4-Amino-4-(4-tetrahydro-2H-pyran)-pentanoic acid derivative (Open chain

    
    -amino acid).
    
  • Mechanism: Nucleophilic Acyl Substitution.

Pathway Visualization

The following diagram illustrates the reaction pathway and the critical decision points based on steric and electronic factors.

ReactionPathway Start Target: 1-Methyl-8-oxa-2-azaspiro[4.5] decan-3-one AcidPath Method A: 6N HCl, Reflux (Thermodynamic Control) Start->AcidPath Robust Substrate BasePath Method B: LiOH, THF/H2O (Kinetic Control) Start->BasePath Acid-Sensitive Intermediate Tetrahedral Intermediate AcidPath->Intermediate Protonation + H2O BasePath->Intermediate OH- Attack Product Product: Open Chain Gamma-Amino Acid Intermediate->Product C-N Cleavage Recyclization Risk: Spontaneous Re-closure Product->Recyclization Heat/Dehydration Recyclization->Start -H2O

Caption: Mechanistic pathway for spiro-lactam hydrolysis showing the competition between product formation and thermal recyclization.

Experimental Protocols

Method A: Acid-Catalyzed Hydrolysis (Standard)

Best for: Generating the hydrochloride salt of the amino acid; high-throughput synthesis.

Reagents:

  • 
     Hydrochloric Acid (
    
    
    
    )[1]
  • 1,4-Dioxane (Co-solvent for solubility)[2][1]

Protocol:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one (1.0 eq, 100 mg) in 1,4-Dioxane (2 mL).

  • Acidification: Add

    
     aqueous 
    
    
    
    (4 mL, ~40 eq) dropwise.
    • Note: A large excess of acid is required to drive the equilibrium and protonate the leaving amine group.

  • Reflux: Heat the mixture to 100°C (external oil bath temperature) for 12–18 hours.

    • Checkpoint: Monitor by LC-MS. Look for the disappearance of MW 183.25 and appearance of MW 201.26 (

      
       of acid).
      
  • Workup (Critical):

    • Cool to room temperature.

    • Do NOT use rotovap at high heat, as this promotes re-cyclization.[2][1]

    • Lyophilize (freeze-dry) the solution directly to remove water and excess

      
      .
      
  • Isolation: The product is isolated as the hydrochloride salt (hygroscopic solid).[3] Store in a desiccator.

Method B: Base-Mediated Hydrolysis (Saponification)

Best for: Substrates sensitive to strong acid; preventing immediate re-cyclization.

Reagents:

  • Lithium Hydroxide Monohydrate (

    
    )
    
  • Tetrahydrofuran (

    
    ) / Water (
    
    
    
    ratio)

Protocol:

  • Setup: Dissolve the spiro-lactam (1.0 eq) in

    
     (
    
    
    
    , 0.2 M concentration).
  • Base Addition: Add

    
     (4.0 eq).
    
  • Reaction: Heat to 60°C for 24 hours.

    • Why LiOH? Lithium is a harder Lewis acid than Sodium, often facilitating coordination to the carbonyl oxygen in sterically hindered amides, slightly accelerating attack.[2][1]

  • Workup:

    • Cool to

      
      .
      
    • Carefully adjust pH to ~7.0 using

      
      
      
      
      
      . Do not over-acidify to pH < 4, or the lactam will close.[2][1]
    • Extract with

      
      -Butanol (for the polar amino acid) or purify via Ion-Exchange Chromatography (Dowex 50W).
      

Data Analysis & Validation

Expected Analytical Signatures
TechniqueObservation (Lactam Precursor)Observation (Ring-Opened Product)
LC-MS (ESI+)


(Mass shift +18 Da)
1H NMR (

)
Diastereotopic splitting of ring

protons.
Relaxation of ring strain; slight downfield shift of

-protons adjacent to carboxylate.
IR Spectroscopy Strong Band ~1690 cm⁻¹ (Lactam C=O)Broad Band ~1710–1730 cm⁻¹ (Carboxylic Acid C=O) + Broad OH stretch.
Troubleshooting Guide

Problem: Incomplete Conversion

  • Cause: Steric bulk of the spiro-ring prevents nucleophilic attack.

  • Solution: Switch to "Activated Hydrolysis" .

    • Protect the Nitrogen with a Boc group (

      
      , 
      
      
      
      ,
      
      
      ) to form the N-Boc lactam.[2][1]
    • The electron-withdrawing Boc group destabilizes the amide bond.

    • Hydrolyze using

      
       (Lithium hydroperoxide) at 
      
      
      
      . This is 100x faster than standard hydrolysis.

Problem: Product Re-cyclization

  • Cause: Acidic pH during workup or heat during drying.

  • Solution: Isolate as the carboxylate salt (Sodium or Lithium salt) rather than the free acid. Do not heat above

    
     during solvent removal.
    

References

  • Tsukamoto, S., et al. (1995).[2][1][4] Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

  • Bowden, K. (2025).[2] The kinetics and mechanism of acid catalysed hydrolysis of lactams. ResearchGate. Retrieved from [Link]

  • CAS Common Chemistry. (2025).[5] 2-Azaspiro[4.5]decan-3-one Structure and Identifiers. Retrieved from [Link][5]

Sources

Part 1: The Spiro-Lactam Paradigm in Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the bioconjugation, mechanism, and characterization of Spiro-Lactam Linkers , a specialized class of chemical moieties used in Antibody-Drug Conjugates (ADCs) and theranostics.[1] These linkers are distinct for their ability to undergo reversible structural isomerization (spiro-ring opening/closing) or cyclization-mediated release , acting as either molecular switches or stable prodrug scaffolds.[1]

Spiro-lactam linkers differ from standard alkyl or peptide linkers (e.g., Val-Cit, PEG) because they possess a dynamic quaternary center .[1] In drug development, they are primarily utilized in two contexts:[1]

  • The "Fluorogenic Switch" (Theranostics): Based on Rhodamine/Fluorescein scaffolds, these linkers exist in a non-fluorescent, hydrophobic "closed" lactam form at neutral pH (bloodstream) and hydrolyze to a fluorescent, hydrophilic "open" form in acidic environments (lysosomes).[1] This allows for background-free imaging of ADC internalization.

  • The "Cyclization-Release" (Prodrugs): Certain linkers utilize a "trimethyl lock" or similar spiro-cyclization mechanism to rapidly eject a payload upon enzymatic triggering, ensuring clean drug release without stable intermediates.[1]

Part 2: Mechanism of Action

pH-Gated Ring Opening (The Sensor Mechanism)

The spiro-lactam ring acts as an AND-gate: it requires both conjugation and acidic activation .

  • Neutral pH (7.4): The spiro-carbon (sp³) locks the structure in a perpendicular, interrupted conjugation state.[1] The molecule is non-fluorescent and hydrophobic .

  • Acidic pH (< 5.0): Protonation of the lactam nitrogen or enzymatic cleavage facilitates ring opening. The carbon becomes sp², restoring planarity and conjugation. The molecule becomes highly fluorescent and hydrophilic .

Cyclization-Mediated Payload Release

For cytotoxic payloads, the spiro-lactam formation drives the release kinetics.

  • Trigger: An enzyme (e.g., Cathepsin B)[1][][3] cleaves a peptide cap.

  • Action: The revealed amine attacks an ester/carbonate, forming a stable 5- or 6-membered lactam ring.

  • Result: The energy released by ring formation expels the drug (leaving group).

SpiroMechanism Closed Closed Spiro-Lactam (Hydrophobic / Silent) Trigger Trigger Event (Lysosomal Acid / Enzyme) Closed->Trigger Endocytosis Open Open Zwitterion (Hydrophilic / Active) Trigger->Open Ring Opening (pH < 5) Open->Closed Reversible (pH > 7) Release Payload Release (Cytotoxicity) Open->Release Linker Cleavage

Figure 1: Mechanism of spiro-lactam ring opening upon cellular internalization. The transition from closed to open form drives both signal activation and solubility changes.

Part 3: Bioconjugation Protocols

Protocol A: Conjugation of Hydrophobic Spiro-Lactam Linkers to Antibodies

Challenge: The "closed" spiro-lactam form is highly hydrophobic, leading to antibody aggregation (HMW species) during conjugation if not managed.[1]

Materials:

  • Antibody: Humanized IgG1 (e.g., Trastuzumab), 10 mg/mL in PBS.[1]

  • Linker-Payload: NHS-Spiro-Rhodamine or Spiro-Drug (dissolved in anhydrous DMSO).[1]

  • Organic Co-solvent: Propylene Glycol or DMA (Dimethylacetamide).[1]

  • Purification: Sephadex G-25 (Desalting) and Hydrophobic Interaction Chromatography (HIC).[1]

Step-by-Step Methodology:

  • Buffer Exchange & Adjustment:

    • Exchange antibody into 50 mM HEPES, pH 7.5 .

    • Critical: Avoid primary amine buffers (Tris) which compete with NHS esters.[1][4]

    • Expert Tip: Do not use acidic buffers yet; keeping the pH > 7.2 ensures the linker remains in the "closed" (reactive) state and prevents premature hydrolysis.

  • Solvent Conditioning:

    • Add 10-15% (v/v) Propylene Glycol to the antibody solution before adding the linker.

    • Reasoning: The closed spiro-lactam is lipophilic. Without this amphiphilic co-solvent, the linker will precipitate upon contact with the aqueous buffer or cause the antibody to unfold.

  • Conjugation Reaction:

    • Add the Linker-DMSO stock to the antibody (target molar excess: 5-8x for DAR 2-4).

    • Add slowly with vortexing. Final DMSO content should be < 5%.

    • Incubate at 25°C for 60 minutes or 4°C for 4 hours .

  • Quenching:

    • Add 50 mM Ethanolamine or Glycine (pH 8.[1]0) to quench unreacted NHS esters. Incubate for 15 minutes.

  • Purification (The "Spiro" Nuance):

    • Step 1: Desalting column (PD-10) equilibrated with PBS (pH 7.4).

    • Step 2 (Polishing): If aggregates are observed (common with spiro-linkers), use HIC (Butyl Sepharose) .[1]

    • Elution Gradient: High salt (1.5 M Ammonium Sulfate) to Low salt (PBS).[1] The monomeric conjugate will elute after the aggregates.

Protocol B: QC & Characterization (Handling the "Invisible" Linker)

Challenge: In the closed state, spiro-lactams have negligible absorbance in the visible region (e.g., A560 is near zero). Standard UV-Vis DAR determination fails.

Method 1: Acid-Forced UV-Vis (Destructive) [1]

  • Take a small aliquot (10 µL) of the conjugate.

  • Dilute into 100 mM Citrate Buffer, pH 4.0 or add 1% Trifluoroacetic acid (TFA).

  • Result: The ring opens immediately. Measure Absorbance at

    
     (e.g., 560 nm for Rhodamine).[1]
    
  • Calculate DAR using the extinction coefficient of the open form.

Method 2: HIC-HPLC (Non-Destructive) [1]

  • Inject conjugate onto a TSKgel Butyl-NPR column.[1]

  • Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Phosphate pH 7.0.[1]

  • Mobile Phase B: 25 mM Phosphate pH 7.0 + 20% Isopropanol.[1]

  • Analysis: The spiro-lactam increases hydrophobicity. Higher DAR species will elute later. Integrate peak areas to calculate weighted average DAR.

Part 4: Comparison of Spiro-Linker Architectures

FeatureRhodamine Spiro-Lactam N-Acyl Urea/Sulfonamide Spiro-Diene (Spiro[2.4]hepta)
Primary Function Theranostics (Imaging)Prodrug ReleaseSite-Specific Conjugation
Trigger pH < 5.0 (Lysosome)Protease (Cathepsin B)[1]Diels-Alder Reaction (Click)
State at pH 7.4 Closed (Hydrophobic)Stable Linear AmideStable Diene
Release Mechanism Ring Opening (Isomerization)Cyclization-EliminationN/A (Stable Linkage)
Key Risk Aggregation due to hydrophobicityPremature cyclization in plasmaSteric hindrance during click

Part 5: Troubleshooting & Expert Tips

  • Issue: "My conjugate precipitated immediately upon adding the linker."

    • Cause: The "closed" spiro-lactam is essentially a lipid.

    • Fix: Increase the organic co-solvent (Propylene Glycol) to 20%.[1] Ensure rapid mixing. Do not use PBS alone; add a surfactant like Polysorbate-80 (0.05%) during conjugation.[1]

  • Issue: "I see no fluorescence in the purified conjugate."

    • Cause: This is expected at neutral pH! The spiro-lactam is working correctly.

    • Validation: Acidify a sample. If it glows, your conjugate is intact.[1] If it doesn't, the linker hydrolyzed or didn't conjugate.[5]

  • Issue: "Premature release of payload in plasma."

    • Cause: For cyclization-release linkers, the "nucleophilic amine" (unmasked by protease) might be too reactive.[1]

    • Fix: Add steric bulk (methyl groups) near the nucleophile (the "Gem-dimethyl effect") to tune the cyclization rate.

Workflow cluster_prep Preparation cluster_rxn Conjugation cluster_qc Purification & QC Step1 Antibody Buffer Exchange (HEPES pH 7.5, No Amines) Step3 Add Co-Solvent (15% Propylene Glycol) Step1->Step3 Step2 Linker Solubilization (Anhydrous DMSO) Step2->Step3 Step4 Reaction: 60 min @ 25°C (Keep pH > 7.2) Step3->Step4 Step5 HIC Purification (Remove Aggregates) Step4->Step5 Step6 Acid-Forced UV-Vis (Determine DAR) Step5->Step6

Figure 2: Optimized workflow for conjugating hydrophobic spiro-lactam linkers, emphasizing solubility management.

References

  • Spiro-Lactam Rhodamine Chemistry & Sensing

    • Title: Evidence for Aggregation-Induced Fluorescence Exhibited by Rhodamine B Spirolactams.[1]

    • Source: ChemRxiv (2023).[1]

    • URL:[Link][1]

  • ADC Linker Design & Validation

    • Title: Design and Validation of Linkers for Site-Specific Preparation of Antibody–Drug Conjug
    • Source: International Journal of Molecular Sciences (MDPI, 2020).[1]

    • URL:[Link][1][4]

  • PNU-159682 (Spiro-Payload)

    • Title: Evaluation of PNU-159682 antibody drug conjug
    • Source: Bioorganic & Medicinal Chemistry Letters (2020).[1][6][7]

    • URL:[Link]

  • Self-Immolative Cyclization Mechanisms

    • Title: Recent advances in self-immolative linkers and their applications.[8][9][10]

    • Source: Polymer Chemistry (RSC, 2022).[1]

    • URL:[Link]

  • Rhodamine Conjugation Protocols

    • Title: Rhodamine Labeling Methods - Bioconjugation.[1][4][11]

    • Source: BOC Sciences Protocol Guide.

Sources

Troubleshooting & Optimization

Improving yield of spirocyclization for 8-oxa-2-azaspiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 8-oxa-2-azaspiro[4.5]decane scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to incorporate this valuable spirocyclic motif into their synthetic programs. The unique three-dimensional structure of these compounds makes them compelling candidates in drug discovery, but their synthesis, particularly the key spirocyclization step, can present significant challenges.[1][2]

This document provides in-depth, experience-driven guidance in a question-and-answer format to address common issues and improve reaction yields and selectivity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the 8-oxa-2-azaspiro[4.5]decane core?

A1: The construction of this spirocycle generally relies on intramolecular cyclization reactions where a bond is formed at a quaternary carbon center. The most prevalent and versatile methods include:

  • N-Acyliminium Ion Cyclization: This is arguably the most common approach. An N-acyliminium ion is generated in situ from a precursor, typically a hydroxylactam or an enamide, which then undergoes an intramolecular electrophilic attack by a tethered nucleophile (e.g., an aromatic ring or an alkene).[3][4] This method is powerful for creating the spiro-junction.

  • [3+2] Annulation Reactions: These cycloaddition strategies involve reacting a three-atom component with a two-atom component to form the five-membered oxazolidine ring. For instance, the reaction of azadienes with haloalcohols can yield spiro-oxazolidines under transition-metal-free conditions.[5][6]

  • Pictet-Spengler Type Reactions: A variation of the classic Pictet-Spengler reaction can be employed, where the cyclization of a β-arylethylamine derivative onto an iminium ion forms the spirocyclic core. Achieving high stereoselectivity often requires chiral catalysts or auxiliaries.[7][8][9]

  • Multi-step Sequences from Piperidones: A common route involves the alkylation of a protected 4-piperidone, followed by an intramolecular cyclization to form the lactone (oxazolidinone) ring system.[10]

Q2: Can you explain the general mechanism of the N-acyliminium ion spirocyclization?

A2: Certainly. This reaction is a cornerstone of spiro-lactam synthesis. The mechanism proceeds through several key steps, as illustrated in the diagram below.

First, a precursor, such as a hydroxy lactam, is treated with a Brønsted or Lewis acid (e.g., trifluoroacetic acid - TFA). The acid protonates the hydroxyl group, converting it into a good leaving group (water). Elimination of water generates a highly electrophilic N-acyliminium ion intermediate. This intermediate is then poised for intramolecular attack by a tethered π-nucleophile, such as a phenyl group. The nucleophilic attack on the iminium carbon forges the critical carbon-carbon bond, creating the spiro center. A final deprotonation step rearomatizes the system and yields the stable spirocyclic product.[3]

N_Acyliminium_Ion_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Spirocyclization cluster_2 Step 3: Rearomatization Start Hydroxy Lactam Precursor Iminium N-Acyliminium Ion (Key Electrophile) Start->Iminium  Acid Catalyst (e.g., TFA) - H₂O Spirocyclic Spirocyclic Intermediate (Cationic) Iminium->Spirocyclic Intramolecular Nucleophilic Attack Product Final 8-oxa-2-azaspiro Product Spirocyclic->Product - H⁺

Caption: General mechanism of N-acyliminium ion spirocyclization.

Q3: How do substituents on the nucleophilic ring affect the reaction outcome?

A3: The electronic nature of the tethered nucleophile is critical. For cyclizations involving an aromatic ring (a Pictet-Spengler or Friedel-Crafts type cyclization), the reaction is more efficient with electron-rich aromatic systems.[7]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl chains on the aromatic ring increase its nucleophilicity, accelerating the cyclization and often improving yields.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halides can deactivate the aromatic ring, making the intramolecular attack sluggish or preventing it altogether.[11] In these cases, harsher conditions (stronger acids, higher temperatures) may be required, which can unfortunately lead to side reactions.[7]

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Problem 1: My spirocyclization reaction shows low or no conversion to the desired product.
  • Symptom: TLC or LC-MS analysis shows predominantly unreacted starting material, even after extended reaction times.

Q: I've added my acid catalyst, but the reaction isn't starting. What's the first thing I should check? A: The first and most critical parameter to verify is the absence of water. N-acyliminium ion formation is a dehydration process and is reversible.[12]

  • Solution: Ensure you are using anhydrous solvents and have dried your glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If your starting material is a hydroxylactam, moisture in the solvent can inhibit the formation of the key electrophilic intermediate.[10]

Q: My starting material is pure and my conditions are anhydrous, but the yield is still poor. What else could be wrong? A: Several factors could be at play. Let's break them down.

  • Cause 1: Insufficient Acid Strength or Concentration. The acid catalyst is essential for generating the iminium ion. If it's too weak or used in substoichiometric amounts, the equilibrium will favor the starting material.

    • Solution: For challenging substrates, a strong Brønsted acid like trifluoroacetic acid (TFA), often used as the solvent or in high concentration, is effective.[3] If using a Lewis acid, ensure it is fresh and not deactivated by ambient moisture.

  • Cause 2: Poor Nucleophilicity of the Cyclizing Group. As mentioned in the FAQ, an electron-deficient aromatic ring may not be nucleophilic enough to attack the iminium ion.

    • Solution: If synthetically feasible, remodel your precursor to include electron-donating groups. Alternatively, more forcing conditions (e.g., refluxing in TFA) may be necessary, but monitor carefully for decomposition.[3][4]

  • Cause 3: Steric Hindrance. Bulky substituents near the reaction centers can physically block the intramolecular cyclization.

    • Solution: Analyze your substrate's 3D conformation. If severe steric clash is likely, a different synthetic strategy or a precursor with a longer, more flexible tether might be required.[12]

Problem 2: The reaction is messy, producing multiple byproducts and a low yield of the target spirocycle.
  • Symptom: TLC shows multiple new spots, and the crude NMR spectrum is complex, making purification a significant challenge.

Q: My main problem is the formation of a dark, insoluble polymer. How can I prevent this? A: Polymerization is a classic sign that intermolecular reactions are outcompeting your desired intramolecular cyclization. This occurs when one molecule's reactive iminium ion is attacked by the nucleophile of another molecule.

  • Solution: Employ High Dilution. The principle here is simple: by keeping the concentration of your substrate extremely low, you minimize the probability of two molecules finding each other. The intramolecular reaction, being concentration-independent, becomes the dominant pathway.[13][14] See the detailed protocol in Section 3.

Q: I'm not getting polymer, but I am getting a mixture of isomers. How can I improve the diastereoselectivity? A: Controlling stereochemistry at the newly formed spiro-quaternary center is a common and significant challenge.

  • Cause 1: Lack of Facial Selectivity. The incoming nucleophile can often attack the planar iminium ion from two different faces, leading to a mixture of diastereomers.

    • Solution 1: Temperature Control. Lowering the reaction temperature often favors the kinetically controlled formation of a single diastereomer.[7]

    • Solution 2: Catalyst Selection. The choice of catalyst can profoundly influence stereoselectivity. Chiral Brønsted acids, such as those derived from BINOL, have been used to induce enantioselectivity in Pictet-Spengler type cyclizations.[8][9] Transition metal catalysts (e.g., Nickel, Gold, Palladium) can also provide excellent diastereo- and enantiocontrol through the formation of rigid, well-defined transition states.[1][9][15]

    • Solution 3: Substrate Control. Incorporating a chiral auxiliary into your starting material can effectively direct the cyclization to one face of the molecule.[7]

Troubleshooting_Low_Yield Start Low or No Yield of Spirocycle CheckPurity Check Starting Material Purity & Water Content Start->CheckPurity CheckConditions Review Reaction Conditions (Acid, Temp, Solvent) CheckPurity->CheckConditions If pure & dry Sol_Purity Action: Purify starting material, use anhydrous solvents, run under inert atmosphere. CheckPurity->Sol_Purity Polymer Polymerization/ Intermolecular Rxns? CheckConditions->Polymer If conditions seem correct Sol_Conditions Action: Increase acid strength/conc., optimize temperature. CheckConditions->Sol_Conditions CheckSubstrate Analyze Substrate (Electronics & Sterics) Sol_Substrate Action: Redesign substrate if EWGs or steric hindrance present. CheckSubstrate->Sol_Substrate HighDilution Implement High Dilution Conditions Sol_Dilution Action: Use slow addition to a large volume of solvent. HighDilution->Sol_Dilution Polymer->CheckSubstrate No Polymer->HighDilution Yes Experimental_Workflow A 1. Reactant Prep B 2. Reaction Setup A->B Dissolve in CH₂Cl₂ C 3. Monitoring B->C Stir at 0°C to RT D 4. Workup C->D Reaction Complete E 5. Purification D->E Extract & Dry

Caption: Standard experimental workflow for spirocyclization.

Methodology:

  • Reactant Preparation: Dissolve the hydroxy lactam precursor (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a flame-dried, round-bottom flask under a nitrogen atmosphere.

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 5.0 to 10.0 eq) dropwise. Note: For less reactive substrates, the reaction may be conducted in neat TFA at temperatures ranging from room temperature to reflux. [3]3. Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Aqueous Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess TFA.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 8-oxa-2-azaspiro[4.5]decane product.

Protocol 2: High-Dilution Technique for Minimizing Dimerization/Polymerization

This protocol is essential when intermolecular side reactions are problematic. [13] Methodology:

  • Setup: In a large, flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel, place the bulk of the anhydrous solvent (e.g., toluene or DCM) and the acid catalyst. Heat the solvent to reflux.

  • Substrate Preparation: Dissolve the hydroxy lactam precursor in a small amount of the same anhydrous solvent and load it into the dropping funnel.

  • Slow Addition: Add the substrate solution from the dropping funnel to the refluxing, stirred solvent over a prolonged period (e.g., 4-8 hours) using a syringe pump for precise control. The goal is to maintain an extremely low instantaneous concentration of the substrate.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure full conversion.

  • Workup and Purification: Cool the reaction mixture to room temperature and proceed with the standard workup and purification as described in Protocol 1.

Section 4: Data Summary

The choice of reaction conditions can dramatically impact the yield of the spirocyclization. The following table summarizes representative data for N-acyliminium ion cyclizations.

Precursor TypeAcid CatalystSolventTemp (°C)Time (h)Yield (%)Reference
Hydroxy LactamTFA (reflux)TFAReflux269[3]
Hydroxy LactamTFACH₂Cl₂0280[3]
EnamideTFA (reflux)TFAReflux458[3]
Hydroxy LactamTsOHBenzeneReflux-Low Yield[4]
Hydroxy LactamH₂SO₄---Decomposition[4]

Table 1: Comparison of Reaction Conditions for N-Acyliminium Spirocyclization. This table highlights the sensitivity of the reaction to the choice of acid and temperature. Strong acids like TFA are generally effective, while others like TsOH may be less so, and harsh conditions with H₂SO₄ can lead to decomposition. [3][4]

References

  • ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. Retrieved March 6, 2026, from [Link]

  • Della Sala, G., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(5), 637. [Link]

  • Wanner, M. J., et al. (2019). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters, 21(23), 9577–9581. [Link]

  • Xu, J., et al. (2023). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. ResearchGate. [Link]

  • Zhang, B., et al. (2020). Diastereo- and Enantioselective Construction of Spirocycles by Nickel-Catalyzed Cascade Borrowing Hydrogen Cyclization. Journal of the American Chemical Society, 143(1), 339-345. [Link]

  • Yadav, J. S., et al. (2021). Transition-metal-free regioselective synthesis of spiro-oxazolidines through [3 + 2] annulation reactions of azadienes with haloalcohols. Scientific Reports, 11(1), 7523. [Link]

  • Savekar, A., et al. (2021). Plausible reaction mechanism for the synthesis of spiro-oxazolidines. ResearchGate. [Link]

  • Clayden, J., et al. (2005). Spiro cyclisations of N-acyliminium ions involving an aromatic p-nucleophile. ElectronicsAndBooks. [Link]

  • Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions. Retrieved March 6, 2026, from [Link]

  • Padwa, A., et al. (2007). SPIROCYCLIZATION OF AN N-ACYLIMINIUM ION WITH SUBSTITUTED PYRIDINE. Semantic Scholar. [Link]

  • Kaur, N. (2020). N-Heterocycles. In Metals and Non-Metals. Taylor & Francis. [Link]

  • Padwa, A., et al. (2002). Intramolecular cyclizations of N-acyliminium ions with pyridine rings. ARKIVOC, 2002(6), 35-48. [Link]

Sources

Purification methods for polar spiro-lactam intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Polar Spiro-Lactam Purification. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the unique chromatographic challenges posed by polar spiro-lactam intermediates.

The rigid, three-dimensional architecture of spirocycles, combined with the strong hydrogen-bonding capacity of the lactam motif, frequently leads to poor retention, severe streaking, and low recovery using standard purification modalities. This guide provides field-proven, self-validating protocols and mechanistic explanations to help you overcome these bottlenecks.

Workflow A Crude Polar Spiro-Lactam Mixture B Assess Polarity & Ionizability (LogP, pKa, TLC Rf) A->B C Highly Polar / Hydrophilic (LogP < 0, Rf < 0.1) B->C High D Moderate Polarity (LogP 0-2) B->D Moderate E HILIC Purification (Zwitterionic/Amide Phase) C->E Best Retention F Reverse Phase HPLC (Aqueous-Compatible C18) D->F Water Soluble G Normal Phase Silica (DCM/MeOH + NH4OH) D->G Organic Soluble

Decision matrix for selecting the optimal purification modality for spiro-lactam intermediates.

Frequently Asked Questions & Troubleshooting

Q1: Why do my polar spiro-lactam intermediates elute at the solvent front during standard Reverse Phase (RP-HPLC) purification? A1: This is a fundamental issue of polarity mismatch. Spiro-lactams, particularly those with additional heteroatoms (e.g., oxa- or aza-spirocycles) or unprotected functional groups, are highly polar and hydrophilic. In standard RP-HPLC (e.g., C18 stationary phase), retention relies on hydrophobic interactions. Highly polar compounds partition preferentially into the polar mobile phase (water/acetonitrile) rather than the non-polar C18 chains, resulting in zero to minimal retention ()[1].

Causality & Solution: To retain these compounds, you must invert the phase logic. Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (like bare silica, amide, or zwitterionic phases) and a highly organic, water-deficient mobile phase ()[2]. The spiro-lactam partitions into a water-enriched layer immobilized on the stationary phase, allowing for effective retention and separation ()[3].

HILIC_Mechanism Mobile Mobile Phase (High ACN, Low H2O) WaterLayer Immobilized Water Layer (Partitioning Zone) Mobile->WaterLayer Analyte Transfer Stationary Polar Stationary Phase (Silica/Zwitterionic) WaterLayer->Stationary H-Bonding & Electrostatics Analyte Spiro-Lactam Analyte Analyte->WaterLayer Partitions into

Mechanistic logical relationship of spiro-lactam retention in HILIC chromatography.

Q2: When purifying spiro-lactams on normal-phase silica gel, I observe severe streaking and poor mass recovery. How can I optimize this? A2: Streaking of lactams on bare silica is caused by strong, multipoint hydrogen bonding between the lactam motif (both the carbonyl hydrogen-bond acceptor and the nitrogen hydrogen-bond donor) and the highly acidic surface silanols (Si-OH) of the silica gel.

Causality & Solution: To disrupt these strong interactions, you must introduce a competitive polar modifier or an additive that masks the silanols.

  • Use a highly polar solvent system like Dichloromethane (DCM) / Methanol (MeOH).

  • Add a basic modifier: 0.1% to 1% aqueous Ammonium Hydroxide (NH4OH) or Triethylamine (TEA) to the mobile phase. The amine competitively binds to the acidic silanols, preventing the spiro-lactam from irreversibly sticking, thereby sharpening the elution band and improving recovery.

Q3: How do I handle the purification of ionizable spiro-lactam intermediates (e.g., those containing basic amine side chains)? A3: Ionizable spiro-lactams present a dual challenge: high polarity from the lactam and a charge state from the amine. On standard silica, they will irreversibly bind. On RP-HPLC, the charged amine drastically reduces hydrophobicity.

Solution: Use a superficially porous particle (SPP) HILIC column that tolerates a wide pH range (pH 3–11) ()[4]. By adjusting the mobile phase to pH 9.0 using an ammonium formate/ammonia buffer, you can suppress the ionization of the basic amine (if pKa < 9), increasing its organic solubility and altering its retention profile relative to neutral impurities. Alternatively, at low pH (pH 3), the amine is fully protonated, allowing for strong electrostatic interaction with zwitterionic stationary phases ()[5].

Quantitative Parameters for Phase Selection

The following table summarizes the quantitative operating ranges for selecting the appropriate stationary phase based on the physicochemical properties of your spiro-lactam intermediate[2][4].

Stationary PhaseTypical Analyte LogPOperating pH RangeMinimum Aqueous % RequiredTypical Buffer Conc. (mM)Primary Interaction Mechanism
Bare Silica (NP) > 1.0N/A (Organic)0%N/AAdsorption / H-Bonding
C18 (RP-HPLC) > 0.52.0 - 8.0> 5%10 - 50Hydrophobic Partitioning
Bare Silica (HILIC) < 0.53.0 - 8.0~3%5 - 20Liquid-Liquid Partitioning
Zwitterionic (HILIC) < 0.03.0 - 11.0~5%10 - 100Electrostatic & Partitioning

Step-by-Step Methodologies

Protocol 1: Self-Validating HILIC Method Development and Purification

Use this protocol for highly polar spiro-lactams (LogP < 0) that fail to retain on C18.

  • Column Equilibration (Critical Step): Equilibrate a Zwitterionic HILIC (ZIC-HILIC) column with 95% Acetonitrile (ACN) / 5% Water containing 10 mM Ammonium Acetate (pH 6.8).

    • Causality: HILIC stationary phases require approximately 3% water to form the essential immobilized hydration layer[2].

    • Validation Checkpoint: Monitor baseline pressure. Do not proceed until pressure is stable for at least 20 column volumes, confirming the hydration layer is fully established.

  • Sample Preparation: Dissolve the crude spiro-lactam mixture in the starting mobile phase (e.g., 90-95% ACN).

    • Troubleshooting: Never inject a sample dissolved in pure water. A high-water injection plug will physically wash away the localized hydration layer on the column, causing severe peak distortion and premature elution.

  • Gradient Elution: Run a linear gradient from 95% ACN down to 50% ACN over 20 minutes, maintaining a constant 10 mM buffer concentration throughout.

    • Causality: In HILIC, water is the strong eluting solvent. Increasing the water content disrupts the hydrogen bonding and electrostatic interactions between the spiro-lactam and the stationary phase, forcing elution[1].

  • Detection & Fraction Collection: Monitor at the appropriate UV wavelength (typically 210-220 nm for the lactam amide bond). If the compound lacks a strong chromophore, utilize an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS)[5].

  • Column Wash: Flush the column with 50% ACN / 50% Water to remove highly retained salts or polar impurities before re-equilibration.

Protocol 2: Optimized Normal Phase Flash Chromatography for Lactams

Use this protocol for moderately polar spiro-lactams (LogP 0-2) exhibiting streaking on standard silica.

  • Solvent System Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH). Start with a 99:1 DCM:MeOH ratio.

  • Modifier Addition: Add 0.5% v/v of aqueous Ammonium Hydroxide (NH4OH) to the methanol portion before mixing with DCM.

    • Causality: The basic modifier neutralizes the acidic silanols on the silica gel, preventing the spiro-lactam from undergoing multipoint hydrogen bonding, which causes streaking.

  • Column Conditioning: Flush the bare silica flash column with 3-5 column volumes of the modified starting solvent (99:1 DCM:MeOH + 0.5% NH4OH) to pre-treat the active sites.

  • Dry Loading: Dissolve the crude spiro-lactam in a minimal amount of DCM, add a small amount of Celite or deactivated silica, and evaporate to a free-flowing powder. Load this onto the top of the column.

    • Validation Checkpoint: Dry loading prevents the strong solvent effect that occurs when injecting highly polar liquid samples onto a normal phase column, ensuring a tight initial band.

  • Elution: Run a step gradient, increasing the MeOH concentration by 1-2% increments until the spiro-lactam elutes. Monitor fractions via TLC (stain with KMnO4 if UV inactive).

References

  • Buchi. "Why HILIC is what your polar compounds need for purification". Buchi Blog. URL:[Link]

  • Chromatography Today. "HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica". Chromatography Today. URL:[Link]

  • Agilent Technologies. "Hydrophilic Interaction Chromatography Method Development and Troubleshooting". Agilent Technical Overviews. URL:[Link]

  • ResearchGate. "Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection". ResearchGate. URL:[Link]

  • LCGC International. "The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis". LCGC. URL:[Link]

Sources

Technical Support Center: Resolution of 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: RES-SPIRO-45-OXA Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Diagnostic & Strategy Overview

User Query: "I need to separate the enantiomers of 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one. Standard acid-base extraction failed. Please advise on a scalable resolution method."

Technical Analysis: The failure of acid-base extraction is expected. Your target molecule contains two key heterocycles:

  • 2-Azaspiro[4.5]decan-3-one: A

    
    -lactam (pyrrolidone). The amide nitrogen is non-basic (
    
    
    
    for deprotonation, non-protonatable under standard aqueous conditions).
  • 8-Oxa: A tetrahydropyran-like ether ring. This is also neutral.

Recommended Resolution Strategy:

  • Primary Path (Scalable): Preparative Supercritical Fluid Chromatography (SFC). This is the industry standard for neutral spiro-lactams due to high solubility in supercritical

    
     and low solvent waste.
    
  • Secondary Path (Access to Equipment Limited): Chiral Normal-Phase HPLC.

  • Tertiary Path (Kinetic Resolution): Enzymatic hydrolysis using Lipases (e.g., CAL-B) if chromatography is not an option.

Primary Protocol: Chiral SFC Screening[1][2]

This protocol uses a "screen-and-scale" approach. The lactam moiety provides excellent hydrogen-bonding sites for polysaccharide-based chiral stationary phases (CSPs).

Phase 1: Analytical Screening (Method Development)

Objective: Identify the column/modifier combination with Resolution (


) > 1.5.

The "Golden Four" Column Set: Screen these four immobilized polysaccharide columns first. They cover ~90% of neutral lactam separations.

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG)

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD/IC)

  • Amylose tris(3-chlorophenylcarbamate) (e.g., Chiralpak ID)

  • Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Chiralcel OZ)

Screening Conditions Table:

ParameterSettingTechnical Rationale
Mobile Phase A

(100%)
Supercritical fluid base.
Mobile Phase B (Modifier) Methanol (MeOH) or Ethanol (EtOH)Alcohols are essential to disrupt lactam dimerization.
Gradient 5% to 50% B over 5 minsFast scouting to determine elution range.
Flow Rate 3.0 mL/min (Analytical)Standard for 4.6mm ID columns.
Back Pressure 120–150 barMaintains supercritical density.
Temperature 40°COptimal mass transfer kinetics.
Detection UV 210–220 nmLactams have weak absorbance; avoid 254 nm if possible.

Critical Step: If peak tailing occurs, add 0.1% Diethylamine (DEA) or Isopropylamine to the modifier. Although the molecule is neutral, the stationary phase may have residual silanols that interact with the lactam. The amine additive blocks these sites.

Phase 2: Preparative Scale-Up

Once a separation is found (e.g., Chiralpak IG with 20% MeOH), scale up using Stacked Injection.

  • Solubility Check: Dissolve 100 mg of racemate in 1 mL of the modifier (MeOH). If cloudy, add 10% Dichloromethane (DCM).

  • Loading Study: Inject increasing volumes (10

    
    L 
    
    
    
    100
    
    
    L) until peaks touch (
    
    
    ).
  • Cycle Time Optimization: Increase flow rate until back pressure hits 80% of system max.

Secondary Protocol: Enzymatic Kinetic Resolution

If you lack SFC/HPLC equipment, use a biocatalytic approach. Lipases can selectively hydrolyze one enantiomer of a lactam (ring-opening) or acylate a nearby hydroxyl (if available). Since your molecule is a bare lactam, we will target the hydrolytic ring opening .

Mechanism: Lipase selectively hydrolyzes the S-lactam to the amino acid, leaving the R-lactam intact (or vice versa).

Workflow:

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).

  • Solvent: Diisopropyl ether (DIPE) or Toluene (water saturated).

  • Nucleophile: 1.0 eq Water (for hydrolysis) OR Vinyl Acetate (if attempting acylation of a precursor). Note: For this specific lactam, hydrolysis is the pathway.

Step-by-Step:

  • Suspend racemate (1 g) in DIPE (20 mL).

  • Add Novozym 435 (500 mg) and Water (100

    
    L).
    
  • Incubate at 45°C with orbital shaking (200 rpm).

  • Monitor: Check conversion by HPLC every 4 hours.

  • Stop: When conversion reaches 50%, filter the enzyme.

  • Workup:

    • The unreacted enantiomer (Lactam) remains in the organic layer.

    • The hydrolyzed product (Amino Acid) precipitates or extracts into aqueous base (

      
      ).
      
    • Separate layers to isolate the enantiopure lactam.

Visual Workflows

Decision Tree: Selecting the Right Method

ResolutionStrategy Start Start: Racemic 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one CheckEquip Do you have Chiral SFC/HPLC? Start->CheckEquip SFC_Path Method A: Chiral SFC (Recommended) High Throughput, High Recovery CheckEquip->SFC_Path Yes Enzyme_Path Method B: Enzymatic Resolution Requires Optimization, Lower Yield CheckEquip->Enzyme_Path No Screening Screen Polysaccharide Columns (IA, IG, OD, AD) SFC_Path->Screening Hydrolysis CAL-B Lipase Hydrolysis (Novozym 435) Enzyme_Path->Hydrolysis Success Rs > 1.5? Screening->Success Prep Scale to Prep SFC Isolate Enantiomers Success->Prep Yes Additives Troubleshoot: Add 0.1% DEA or switch Modifier (EtOH/IPA) Success->Additives No Additives->Screening Re-screen Partition Partition: Organic (Lactam) vs Aqueous (Amino Acid) Hydrolysis->Partition

Caption: Logical decision tree for resolving neutral spiro-lactams based on equipment availability.

Troubleshooting & FAQs

Q1: The enantiomers are co-eluting on all columns. What now?

A: This is common with rigid spiro-cycles.

  • Fix 1 (Chlorinated Solvents): Switch the co-solvent from Methanol to Dichloromethane (DCM) or Chloroform (if using immobilized columns like IA/IG). The change in solvation shell often triggers resolution.

  • Fix 2 (Temperature): Lower the column temperature to 10–15°C . Lower temperature increases the enthalpy of adsorption, often improving selectivity (

    
    ) at the cost of broader peaks.
    
Q2: My sample is precipitating in the SFC lines.

A: Spiro-lactams can be crystalline and poorly soluble in pure


.
  • Solution: Use a "Make-up Flow" pump. Ensure your modifier percentage never drops below 10% during the run. Dissolve the sample in 50:50 MeOH:DCM or pure DMSO (inject small volumes of DMSO to avoid peak distortion).

Q3: Can I use crystallization?

A: Direct crystallization of the racemate is rarely successful unless you have a conglomerate (rare).

  • Derivatization Route: If chromatography fails, react the lactam nitrogen with (S)-Mosher's Acid Chloride or (S)-1-Phenylethyl isocyanate .

    • This converts enantiomers into diastereomers.

    • Separate the diastereomers on standard Silica Gel (Flash Chromatography).

    • Hydrolyze the auxiliary to recover the pure enantiomer. Warning: This adds two synthetic steps.

Q4: How do I determine Absolute Configuration (R vs S)?

A:

  • X-Ray Crystallography: Grow a crystal of one separated enantiomer. The rigid spiro-scaffold crystallizes well.

  • Circular Dichroism (CD): Compare the experimental CD spectrum with a TD-DFT calculated spectrum of the R-isomer. The carbonyl chromophore in the rigid lactam ring gives a strong Cotton effect.

References

  • Toribio, L., et al. (2018). "Enantioselective separation of spirocyclic compounds in supercritical fluid chromatography." Journal of Chromatography A.

  • Daicel Chiral Technologies. (2023). "Instruction Manual for Immobilized Polysaccharide CSPs (CHIRALPAK IA, IB, IC, ID, IG, IH)." Daicel Corporation.

  • Pàmies, O., & Bäckvall, J. E. (2003). "Enzymatic Kinetic Resolution of Primary Amines and Lactams." Chemical Reviews, 103(8), 3247-3262.

  • Regalado, E. L., et al. (2014). "Chromatographic resolution of chiral spirocyclic piperidines." Organic Process Research & Development.

Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) before handling spiro-lactams or supercritical fluids.

Technical Support Center: Troubleshooting Low Reactivity of Steric Spiro-Lactam Nitrogens

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing bottlenecks in the N-functionalization (alkylation, arylation, and cross-coupling) of sterically hindered spirocyclic lactams.

Diagnostic Workflow

G Start Spiro-Lactam N-Functionalization Type Reaction Type? Start->Type Alk N-Alkylation Type->Alk Alkyl Ary N-Arylation Type->Ary Aryl Alk_Std Standard: Base + R-X (e.g., Cs2CO3, DMF) Alk->Alk_Std Ary_Std Standard: CuI, Ligand-Free Goldberg Coupling Ary->Ary_Std Alk_Adv Advanced: Photochemical Flow Cascade Alk_Std->Alk_Adv Low Yield/Steric Block Ary_Adv Advanced: Pd/Xantphos or Pd-NHC Catalysis Ary_Std->Ary_Adv Trace Product

Workflow for troubleshooting sterically hindered spiro-lactam functionalization.

Part 1: Mechanistic Fundamentals (FAQ)

Q: Why is the spiro-lactam nitrogen so unreactive compared to standard amines or unhindered lactams? A: The low reactivity is the result of a compounded electronic and steric penalty.

  • Electronic Penalty: The nitrogen lone pair is heavily delocalized into the adjacent carbonyl group via amide resonance, rendering it significantly less nucleophilic than a standard sp³ amine.

  • Steric Penalty: The spirocyclic framework creates a rigid, three-dimensional bulky environment directly adjacent to the nitrogen. This bulk physically blocks the Bürgi-Dunitz trajectory required for incoming electrophiles during SN2 alkylations, and it impedes the coordination sphere required for transition-metal-catalyzed cross-couplings.

Q: Can I just increase the temperature and use a stronger base like n-BuLi or KHMDS? A: Proceed with extreme caution. While stronger bases will quantitatively deprotonate the lactam nitrogen, the resulting anion remains sterically shielded. Forcing the reaction with high heat often leads to competitive side reactions, such as ring-opening of the lactam, epimerization of sensitive stereocenters, or degradation of the electrophile (e.g., E2 elimination of alkyl halides) rather than the desired N-alkylation.

Part 2: Troubleshooting Specific Transformations

Issue 1: N-Alkylation Fails or Requires Harsh Conditions

Q: My standard N-alkylation (NaH/alkyl halide) is failing. What is the most reliable alternative for highly hindered spiro-lactams? A: When polar SN2 mechanisms fail due to steric shielding, the most effective troubleshooting step is to bypass the SN2 pathway entirely. Recent breakthroughs have demonstrated that a in continuous flow can overcome these constraints [1]. By utilizing a silane-mediated radical alkylation, the reaction is much less sensitive to steric hindrance. Radicals are less sterically demanding than solvated anions and can access the hindered nitrogen center more readily.

Table 1: Quantitative Comparison of N-Alkylation Conditions for Hindered Lactams

MethodReagents / CatalystTemperatureSteric ToleranceTypical YieldReaction Time
Standard Polar Cs₂CO₃, DMF, R-X80 °CLow< 20%24 - 48 h
Strong Base NaH or KHMDS, THF0 to 60 °CModerate30 - 50%12 - 24 h
Photochemical Flow Tf₂O, Silane, Blue LEDAmbientHigh> 70%20 min
Protocol 1: Photochemical Alkylation in Continuous Flow

This protocol is a self-validating system: the use of continuous flow ensures uniform irradiation, preventing over-reaction and minimizing degradation.

  • Activation: In a dry flask under argon, dissolve the secondary amide precursor in anhydrous dichloromethane (DCM). Add triflic anhydride (Tf₂O, 1.1 equiv) at -78 °C to achieve deoxygenative activation.

  • Radical Generation: Introduce the radical precursor (e.g., an alkyl silane, 1.5 equiv) and an organic photocatalyst (e.g., 4CzIPN, 2 mol%).

  • Flow Setup: Pump the reaction mixture through a continuous-flow photochemical reactor equipped with 450 nm Blue LEDs.

  • Execution: Set the flow rate to maintain a residence time of exactly 20 minutes. This precise timing ensures complete intramolecular cyclization into the spiro-lactam without product degradation.

  • Isolation: Collect the output in a flask containing saturated aqueous NaHCO₃ to quench the reaction. Extract with DCM, concentrate, and purify via flash chromatography.

Issue 2: N-Arylation (Buchwald-Hartwig) Yields Trace Product

Q: I am trying to N-arylate a spiro-lactam using standard Buchwald-Hartwig conditions (Pd(OAc)₂, BINAP), but I only recover starting material. How can I fix this? A: The failure lies in the ligand exchange step and the subsequent reductive elimination . Amides are poor nucleophiles. When an amide coordinates to the Palladium(II) center, it can bind through both the nitrogen and the oxygen (a κ²-amidate complex). This bidentate binding creates a deep thermodynamic sink, making the subsequent reductive elimination (the step that forms your product) nearly impossible.

Solution: You must force the amide to bind only through the nitrogen (κ¹-amidate). This is achieved by using a specialized bidentate ligand with a wide bite angle, such as Xantphos [4]. Xantphos occupies two coordination sites on the Pd center, physically preventing the oxygen of the spiro-lactam from binding. Alternatively, are highly effective because Copper is less sensitive to the specific steric demands of spiro-lactams compared to bulky Pd-phosphine complexes [2].

Mechanism Pd_Ox Pd(II) Oxidative Addition Complex Ligand Ligand Exchange with Spiro-Lactam Pd_Ox->Ligand k2 κ2-Amidate (Pd-N & Pd-O) Monodentate Ligands Ligand->k2 Poor Ligand Choice k1 κ1-Amidate (Pd-N only) Bidentate (Xantphos) Ligand->k1 Xantphos Fail Reductive Elimination Blocked (Dead End) k2->Fail Success Facile Reductive Elimination (Product Formation) k1->Success

Mechanistic divergence in Pd-catalyzed amidation of spiro-lactams based on ligand selection.

Protocol 2: Ligand-Free Copper-Catalyzed N-Arylation (Goldberg Coupling)

This protocol utilizes a high-temperature, ligand-free environment to overcome the steric bulk of the spiro-system.

  • Preparation: Charge an oven-dried Schlenk tube with the spirocyclic lactam (1.0 equiv), aryl iodide or bromide (1.2 equiv), CuI (10 mol%), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon. Repeat this cycle 3 times to ensure a strictly oxygen-free environment, which prevents the oxidative homocoupling of the lactam.

  • Solvent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP) via syringe. NMP is critical here as its high boiling point and polarity stabilize the Cu-intermediates.

  • Reaction: Seal the tube and stir the reaction mixture at 120 °C for 16-24 hours. (Pro-tip: Microwave irradiation can accelerate this step to 1-2 hours).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate for column chromatography.

References

  • Diprima, D., et al. "Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow." JACS Au, 2025.[Link]

  • Jamali, M. F., et al. "Ligand-Free Copper-Mediated N-Arylation of Spirocyclic Lactams." ChemistrySelect, 2020.[Link]

  • Chen, D., et al. "Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow." Organic Process Research & Development, 2020.[Link]

  • Shakespeare, W. C. "Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides." Organic Letters, 2000.[Link]

Avoiding ring-opening side reactions in spiro-lactam synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding Ring-Opening Side Reactions

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Diagnostic Module: Is Your Ring Opening?

Before optimizing reaction conditions, you must confirm if the low yield is due to ring-opening (decomposition) or failed cyclization . The spiro-lactam scaffold (particularly spiro-


-lactams and spiro-oxindoles) is under significant ring strain.
The "Silent Killer" Indicators

Use this logic flow to diagnose the state of your crude reaction mixture.

DiagnosticFlow Start Crude NMR / LCMS Analysis CheckMass Does Mass Spec show [M+18]+ or [M+H2O]+? Start->CheckMass CheckNMR Check 1H NMR for Amide/Acid protons CheckMass->CheckNMR No Hydrolysis Diagnosis: Hydrolytic Ring Opening (Likely during workup or wet solvents) CheckMass->Hydrolysis Yes (Open chain acid/amine) CheckNMR->Hydrolysis New broad COOH peak (>10 ppm) New NH doublet RetroMannich Diagnosis: Retro-Mannich Fragmentation (Thermal instability) CheckNMR->RetroMannich Loss of Spiro-C signal Reappearance of starting imine/ketone Stable Diagnosis: Stable Scaffold (Issue lies in conversion, not stability) CheckNMR->Stable Intact signals

Figure 1: Diagnostic logic for identifying spiro-lactam decomposition modes.

Core Protocol: The Staudinger Synthesis (Spiro- -Lactams)[1][2][3][4]

The Staudinger [2+2] cycloaddition (Ketene + Imine) is the most common route but is prone to hydrolytic ring opening and pseudo-amide formation .

Mechanism of Failure

The reaction proceeds via a zwitterionic intermediate. If the ring closure is slower than the attack by adventitious nucleophiles (water, alcohols), the ring opens immediately.

Troubleshooting Guide
IssueSymptomRoot CauseCorrective Action
Pseudo-Amide Product mass is Correct + 18 (Acid) or + Alkyl (Ester).Moisture/Alcohol: The ketene reacted with water/solvent instead of the imine.Strict Anhydrous Protocol: Solvents must be dried to <50 ppm water (Karl Fischer). Use molecular sieves in the reaction vessel.
Oligomerization Broad NMR signals, gum-like crude.Ketene Dimerization: Ketene concentration was too high relative to imine.Slow Addition: Add the acid chloride (ketene precursor) dropwise to the imine/base mixture over 1-2 hours.
Epimerization Mix of cis/trans isomers (thermodynamic drift).Zwitterion Reversibility: High temp allows the zwitterion to rotate before closing.Cryogenic Control: Conduct the addition at -78°C or -20°C, then warm slowly to RT.
Validated Protocol: The "Inverse Addition" Technique

Standard addition (Base to Acid Chloride) often causes local heating and concentration spikes leading to side reactions.

  • Preparation: Dissolve Imine (1.0 equiv) and Hunig’s Base (DIPEA) (3.0 equiv) in anhydrous DCM under Argon. Cool to -20°C.

  • Activation: Dissolve Acid Chloride (1.2 equiv) in anhydrous DCM in a separate syringe.

  • Controlled Feed: Syringe pump addition of Acid Chloride into the Imine solution over 60 minutes.

  • Quench: Do NOT use acidic quench. Use saturated

    
     (cold).
    

Expert Insight: If using the Tosyl Chloride (TsCl) activation method for carboxylic acids, ensure the mixed anhydride forms completely before adding the imine to prevent nucleophilic attack on the TsCl itself [1].

Core Protocol: Preventing Retro-Mannich Reactions (Spiro-Oxindoles)

Spiro-oxindoles formed via 1,3-dipolar cycloaddition can undergo a Retro-Mannich reaction, effectively reversing the synthesis and breaking the spiro-ring, especially during heating.

The Thermal Stability Trap

Compounds with strong electron-donating groups (EDGs) on the indole nitrogen or electron-withdrawing groups (EWGs) on the pyrrolidine ring are most susceptible to this reversion.

RetroMannich Spiro Spiro-Oxindole (Target) TS Transition State (Zwitterion/Diradical) Spiro->TS Heat / Acid TS->Spiro Cooling / Kinetic Trap Broken Ring Open Products (Isatin + Amine/Alkene) TS->Broken Retro-Mannich

Figure 2: The Retro-Mannich pathway. High temperatures push the equilibrium toward the open-chain starting materials.

Prevention Strategy[5]
  • Temperature Limit: Never heat crude spiro-oxindoles above 40°C. Use a rotary evaporator bath set to 30°C maximum.

  • Solvent Switch: Avoid dipolar aprotic solvents (DMSO, DMF) for workup if possible, as they stabilize the zwitterionic transition state that leads to ring opening [2].

  • Catalytic Scavenging: If using a metal catalyst (e.g., Ag, Cu), filter it through a celite pad immediately after reaction completion. Residual metal can catalyze the retro-reaction during concentration.

Workup & Purification: The "Silica Gel Hazard"

This is the most common point of failure. Silica gel is slightly acidic (


). This is sufficient to protonate the nitrogen of a strained 

-lactam or spiro-cycle, catalyzing ring opening to the

-amino acid.
The "Neutralized Silica" Protocol

Do not skip this step for any spiro-lactam synthesis.

Step-by-Step:

  • Slurry Preparation: Prepare your silica gel slurry in Hexanes/Ethyl Acetate.

  • Passivation: Add Triethylamine (TEA) to the slurry at 1% v/v (e.g., 5 mL TEA for 500 mL solvent).

  • Equilibration: Flush the column with this buffer for 2 column volumes.

  • Loading: Load your crude sample.

  • Elution: Run your gradient. Note: You do not need to keep adding TEA to the eluent, the pre-wash is usually sufficient, but adding 0.5% TEA to the mobile phase is safer for highly sensitive substrates.

Alternative: Use Neutral Alumina (Brockmann Grade III) if the compound decomposes even on neutralized silica [3].

FAQ: Troubleshooting Specific Scenarios

Q: My Staudinger reaction yields a "gum" that shows the product mass but decomposes on the column. A: You likely have trapped acid salts. The "gum" is often the lactam complexed with the amine hydrochloride salt formed during the reaction.

  • Fix: Perform a rigorous wash with cold

    
     followed by a brine wash before concentrating. If the salt remains, the acidity will open the ring upon concentration.
    

Q: Can I use microwave irradiation for spiro-lactam synthesis? A: Proceed with extreme caution. While microwaves accelerate the forward reaction, they also accelerate the Retro-Mannich degradation.

  • Rule: Use "PowerMax" cooling (simultaneous compressed air cooling) to keep the bulk temperature low while delivering energy, or cap the temperature at 50°C.

Q: I see the product in crude NMR, but it vanishes after leaving it in CDCl3 overnight. A:


 is naturally acidic (forming HCl over time).
  • Fix: Filter your

    
     through a small plug of basic alumina before dissolving your sample, or switch to 
    
    
    
    or
    
    
    (Benzene-d6) for stability studies.

References

  • Jiao, L., Liang, X., & Xu, J. X. (2006).

    
    -Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060–6069. 
    
  • Trost, B. M., & Brennan, M. K. (2009). Asymmetric Synthesis of Spiro-cyclic Oxindoles. Synthesis, 2009(18), 3003-3025.

  • Singh, G. S. (2003). Recent advances in the synthesis of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -lactams.[1][2][3][4][5] Tetrahedron, 59(39), 7631-7649. 
    

Sources

Optimization of crystallization conditions for spiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: OPT-SPIRO-3ONE Assigned Specialist: Senior Application Scientist, Process Development

Executive Summary: The "Spiro" Challenge

Welcome to the technical support portal for spiro[4.5]decan-3-one . As a researcher working with this scaffold, you are likely encountering a specific set of physical challenges derived from its structure: a rigid spiro-junction connecting a cyclopentanone ring to a cyclohexane ring.

The Core Problem: Spiro[4.5]decan-3-one derivatives often exhibit low melting points (frequently <50°C or semi-solid at RT) and high lipophilicity. This combination makes them prone to "oiling out" (Liquid-Liquid Phase Separation) rather than forming a clean crystal lattice.[1]

This guide provides a self-validating optimization framework to overcome these thermodynamic hurdles.

Module 1: Critical Troubleshooting (Q&A)

Q1: My solution turns cloudy and forms droplets instead of crystals. How do I stop "oiling out"?

Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1] This occurs when the metastable limit of the "oil" phase is reached before the nucleation limit of the crystal phase. This is common when the crystallization temperature (


) is too close to the melting point (

) of the solid, or when impurity levels depress the melting point significantly.[2]

Corrective Action Protocol:

  • Reduce

    
     (Supercooling):  Do not crash cool. High supersaturation drives the system into the unstable LLPS region.
    
  • Change the Solvent Dielectric: Oiling out indicates the solute prefers a disordered liquid state over the solvent interaction. You need a solvent that solubilizes the impurities better than the product at low temperatures.

  • Seed at the Cloud Point: The moment you see turbidity (droplets), add seed crystals. This provides a surface for growth that bypasses the energy barrier of nucleation.

Visualization: The Oiling Out Mitigation Strategy

OilingOutStrategy Start Hot Solution Cooling Cooling Step Start->Cooling Check Cloud Point Reached? Cooling->Check Oil Droplets (Oiling Out) Check->Oil Fast Cooling / High Impurity Seed Add Seeds (0.5 wt%) Check->Seed Slow Cooling Reheat Reheat to Dissolve Oil->Reheat Recovery Growth Crystal Growth Seed->Growth Reheat->Start

Figure 1: Decision logic to intervene during Liquid-Liquid Phase Separation (LLPS).

Q2: Which solvent system should I screen for this ketone?

Diagnosis: Spiro[4.5]decan-3-one is a lipophilic ketone. It will be highly soluble in non-polar solvents (Hexane, DCM) and insoluble in water. The goal is to find a "Goldilocks" zone—moderate solubility at high temperature, low solubility at low temperature.

Recommended Solvent Systems:

Solvent SystemRoleMechanismSuitability Rating
n-Hexane Single SolventTemperature-dependent solubility.High (Best for first pass)
IPA / Water Solvent / Anti-solventHydrophobic effect forces ketone out.Medium (Risk of oiling out)
Ethanol / Water Solvent / Anti-solventSimilar to IPA but more polar.Medium (Good for impurity rejection)
Pentane Single SolventVery low boiling point allows low-temp crystallization.High (For low MP solids)

Technical Insight: Avoid chlorinated solvents (DCM, Chloroform) for crystallization; the solubility is often too high, leading to syrup formation upon evaporation.

Q3: I have crystals, but the yield is <40%. How do I optimize?

Diagnosis: The solubility curve is likely too flat (solubility doesn't drop enough with temperature) or the mother liquor retains too much product.

Optimization Workflow:

  • Construct a Solubility Curve: Measure solubility at 50°C, 25°C, and 0°C.

  • Anti-Solvent Dosing: If cooling alone fails, use a Cooling + Anti-Solvent hybrid approach.

    • Step 1: Dissolve in minimal Ethanol at RT.

    • Step 2: Cool to 0°C.

    • Step 3: Slowly add cold Water (anti-solvent) until turbidity persists.

Module 2: Experimental Protocol (Step-by-Step)

Objective: Isolate high-purity crystalline spiro[4.5]decan-3-one from a crude reaction mixture.

Phase 1: Solubility Screening (Small Scale)
  • Place 50 mg of crude solid into 4 HPLC vials.

  • Add 200 µL of test solvents: (A) Hexane, (B) IPA, (C) Ethanol, (D) Toluene.

  • Heat to 40°C: If it doesn't dissolve, add solvent in 50 µL increments.

  • Cool to 0°C: Observe for crystals vs. oil.

    • Result A (Crystals): Proceed to Phase 2 with this solvent.

    • Result B (Oil): Re-heat and add 10% anti-solvent (e.g., Water to IPA).

Phase 2: Controlled Crystallization (Scale-Up)

Prerequisite: Validated solvent from Phase 1.

  • Dissolution: Dissolve crude material at

    
     (approx. 40-50°C). Do not boil if MP is low.
    
  • Filtration: Filter hot solution through a 0.45 µm PTFE filter to remove insoluble particulates (nucleation sites for false polymorphs).

  • Seeding: Cool to the Metastable Zone Width (MSZW) —typically 5-10°C below saturation temperature. Add 0.1-0.5 wt% of pure seed crystals.

  • Aging: Hold temperature constant for 30-60 mins to allow seed surface healing.

  • Cooling Ramp: Cool at a rate of 0.1°C/min to final temperature (e.g., -10°C). Slow cooling is critical to prevent oiling out.

Visualization: Solvent Selection Logic

SolventSelection Input Spiro[4.5]decan-3-one Crude Polarity Check Polarity Input->Polarity NonPolar Try n-Hexane / Pentane Polarity->NonPolar Lipophilic Polar Try MeOH / EtOH Polarity->Polar If High Purity Result1 Crystals Form? NonPolar->Result1 Success Optimize Cooling Rate Result1->Success Yes Fail Oiling Out? Result1->Fail No AntiSolvent Switch to Solvent/Anti-Solvent (e.g., EtOH + Water) Fail->AntiSolvent Yes (LLPS) AntiSolvent->Success

Figure 2: Logic flow for selecting the optimal solvent system based on polarity and phase behavior.

Module 3: Advanced Considerations

Polymorphism & Conformational Locking

Spiro compounds possess a rigid core but can exhibit conformational polymorphism due to the puckering of the cyclopentanone ring or the chair/boat conformation of the cyclohexane ring.

  • Action: Analyze final crystals via DSC (Differential Scanning Calorimetry). A sharp endotherm indicates a pure polymorph. Multiple peaks suggest a mixture or phase transition.

  • Reference: Spiro-compounds often require specific thermal histories to lock into the stable polymorph.

Chiral Resolution (If Applicable)

If your synthesis produces a racemate, standard crystallization will likely yield a racemic compound (co-crystal of enantiomers) or a conglomerate.

  • Test: If the IR spectrum of the racemate differs from the pure enantiomer, you have a racemic compound. Crystallization alone will not separate enantiomers without a chiral resolving agent (e.g., chiral acid derivatization).

References

  • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (Standard text for nucleation and metastable zone width concepts).

  • Veverka, M., et al. (2013). "Oiling out" in crystallization of pharmaceutical compounds.[3] Chemical Papers. (Mechanisms of LLPS and mitigation).

  • Naro, P. A. (1965).[4] Physical Properties of Four Spiro Hydrocarbons. Journal of Chemical & Engineering Data. (Provides physical property baselines for spiro[4.5]decane derivatives).

  • Lorenz, H., et al. (2006). Crystallization based separation of enantiomers.[5][6] Chemical Engineering and Processing. (Advanced guide for chiral spiro-compounds).

Sources

Technical Support Center: Protecting Group Strategies for 8-Oxa-2-azaspiro[4.5]decane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The 8-oxa-2-azaspiro[4.5]decane scaffold is a highly valuable spirocyclic building block in modern medicinal chemistry, frequently utilized to improve the pharmacokinetic profiles and target-binding affinities of drug candidates, such as ciprofloxacin congeners and SHP2 inhibitors ()[1]. However, the spiro-fusion at the C5 position introduces significant steric hindrance around the secondary amine at the 2-position, complicating standard protection and deprotection workflows.

As a Senior Application Scientist, I have compiled this technical guide to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your synthetic yields when working with this complex spirocycle.

Quantitative Comparison of Protecting Groups

Selecting the appropriate protecting group is critical for the orthogonal functionalization of the oxane ring or other peripheral moieties. Below is a structured comparison of the most viable strategies for this scaffold.

Protecting GroupReagents for InstallationDeprotection ConditionsSteric Tolerance at Spiro CenterOrthogonality / Compatibility
Boc (tert-Butyloxycarbonyl)Boc₂O, TEA, DMAP (cat.), DCM4M HCl in 1,4-dioxane, RTModerate; requires DMAP catalysis to overcome steric bulk.Stable to strong bases and nucleophiles. Labile to strong acids.
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl, Na₂CO₃, H₂O/Dioxane20% Piperidine in DMF, RTGood; highly reactive acid chloride overcomes hindrance.Stable to acidic conditions (e.g., TFA). Labile to secondary amines.
Cbz (Carboxybenzyl)Cbz-Cl, DIPEA, DCMH₂, Pd/C, MeOH, RTGood; chloroformate is highly electrophilic.Stable to mild acids/bases. Labile to catalytic hydrogenation.

Experimental Workflows and Logical Relationships

Workflow SM Free Spirocycle (8-oxa-2-azaspiro[4.5]decane) Boc Boc Protection (Boc2O, DMAP, TEA) SM->Boc Protection Func Core Functionalization (Cross-coupling / Alkylation) Boc->Func Orthogonal Stability Deprot Acidic Deprotection (4M HCl in Dioxane) Func->Deprot Cleavage Prod Functionalized Free Amine (HCl Salt) Deprot->Prod Isolation

Caption: Workflow for the protection, functionalization, and deprotection of the spirocycle.

Orthogonal cluster_0 Amine Protection Strategies Start Spirocyclic Scaffold (Amine Position 2) Boc Boc Group (Acid Labile) Start->Boc Fmoc Fmoc Group (Base Labile) Start->Fmoc Cbz Cbz Group (Hydrogenolysis Labile) Start->Cbz Boc_Deprot Cleavage: 4M HCl/Dioxane Preserves: Esters, Ethers Boc->Boc_Deprot Fmoc_Deprot Cleavage: 20% Piperidine Preserves: t-Butyl esters, Acetals Fmoc->Fmoc_Deprot Cbz_Deprot Cleavage: H2, Pd/C Preserves: Acid/Base sensitive groups Cbz->Cbz_Deprot

Caption: Logical mapping of orthogonal protecting group strategies for the spirocyclic amine.

FAQs & Troubleshooting Guides

Q1: Why is my Boc deprotection yielding incomplete conversion or ring-opened byproducts? A1: The spiro center creates a sterically demanding environment that can significantly slow down the protonation and subsequent cleavage of the Boc group. If you use standard Trifluoroacetic acid (TFA) in DCM, the kinetics may be sluggish, leading to incomplete conversion. Conversely, if you force the reaction with excessively harsh aqueous acids or elevated temperatures, you risk hydrolytic cleavage of the ether oxygen in the oxane ring. Solution: Utilize anhydrous 4M HCl in 1,4-dioxane at room temperature ()[1]. The anhydrous environment prevents hydrolytic ring-opening of the oxane, while the high local concentration of chloride ions efficiently drives the isobutylene elimination, precipitating the product cleanly as an HCl salt.

Q2: I am observing poor yields during the initial Boc protection of the free spirocycle. What is the mechanistic cause? A2: The secondary amine at the 2-position is sterically shielded by the adjacent spiro-fusion at C5. Under standard conditions (Boc₂O, Triethylamine, DCM), the nucleophilic attack of the amine on the bulky Boc anhydride is kinetically disfavored, causing the reaction to stall. Solution: Introduce a catalytic amount (0.1 equivalents) of 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, attacking the Boc anhydride to form a highly electrophilic N-Boc-pyridinium intermediate. This intermediate is far more reactive and easily overcomes the steric barrier of the spirocyclic amine, driving the reaction to completion.

Q3: How do I selectively protect the amine in the presence of other reactive intermediates during a multi-step synthesis? A3: If your synthetic route requires orthogonal protection—for instance, if you need to modify a substituent on the tetrahydropyran ring using strongly acidic conditions—the Fmoc group is your best candidate. Fmoc is base-labile (cleaved by 20% piperidine in DMF) and entirely stable to the acidic conditions that would otherwise cleave a Boc group or a tert-butyl ester.

Detailed Step-by-Step Methodologies

Protocol 1: Catalytic Boc Protection of 8-oxa-2-azaspiro[4.5]decane

Mechanistic Goal: Efficiently install the Boc group on a sterically hindered secondary amine using DMAP as an acyl transfer catalyst.

  • Preparation: Dissolve 8-oxa-2-azaspiro[4.5]decane (1.0 eq, ~10 mmol) ()[2] in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (TEA, 2.0 eq) and stir for 5 minutes at room temperature.

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq). Self-validation check: The solution should remain clear; DMAP ensures the generation of the active acylating species without precipitating.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Monitor by TLC (Ninhydrin stain; the free secondary amine will stain actively, whereas the protected product will not).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield tert-butyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate.

Protocol 2: Anhydrous Acidic Deprotection to Yield the Hydrochloride Salt

Mechanistic Goal: Cleave the Boc group without compromising the acid-sensitive oxane ring, leveraging precipitation to drive the reaction equilibrium ()[1].

  • Preparation: Dissolve tert-butyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate (1.0 eq, ~5 mmol) in a minimal amount of anhydrous 1,4-dioxane (approx. 5 mL).

  • Acid Addition: Slowly add 4M HCl in 1,4-dioxane (10.0 eq) at room temperature. Caution: Gas evolution (isobutylene and CO₂) will occur.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Self-validation check: As the deprotection proceeds, the highly polar 8-oxa-2-azaspiro[4.5]decane hydrochloride salt will begin to precipitate out of the less polar dioxane solution as a distinct white solid.

  • Isolation: Once TLC confirms complete consumption of the starting material, add cold diethyl ether (15 mL) to maximize precipitation.

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the white solid cake with additional cold diethyl ether (2 x 10 mL) to remove residual dioxane and tert-butyl alcohol byproducts.

  • Drying: Dry the solid under high vacuum for 12 hours to afford pure 8-oxa-2-azaspiro[4.5]decane hydrochloride.

References

  • Title: Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery Source: International Journal of Molecular Sciences (via PubMed Central) URL: [Link]

  • Title: 8-Oxa-2-azaspiro[4.5]decane Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Sources

Validation & Comparative

Analytical Comparison Guide: 1D vs. 2D NMR Methodologies for the Structural Elucidation of Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, increasing the fraction of sp3-hybridized carbons (Fsp3) is a proven strategy to 1[1], thereby improving a drug candidate's solubility, target specificity, and overall clinical success. Spirocyclic building blocks provide rigid, three-dimensional vectors that are highly prized in Structure-Activity Relationship (SAR) campaigns.

This guide evaluates the analytical performance and structural verification of 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one (Target Product) against its non-methylated alternative, 8-oxa-2-azaspiro[4.5]decan-3-one . By comparing their


H NMR and 2D NMR profiles, we demonstrate how the introduction of a single methyl group fundamentally alters the molecule's symmetry, requiring advanced interpretation of diastereotopic induction to validate the structural integrity of the synthesized or procured building block.

Structural Logic & Scaffold Design

To understand the NMR spectra, we must first map the connectivity and symmetry of the spiro[4.5]decane core.

  • The Alternative (8-oxa-2-azaspiro[4.5]decan-3-one): This scaffold features a symmetric tetrahydropyran ring spiro-fused at C5 to a pyrrolidin-2-one (gamma-lactam) ring. Because it lacks substitution at C1, the molecule possesses a plane of symmetry (on average, assuming rapid ring flipping). The methylene protons at C1 and C4 are enantiotopic and appear as simple singlets.

  • The Target Product (1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one): The addition of a methyl group at C1 introduces a chiral center adjacent to the spiro carbon. This seemingly small modification breaks the symmetry of the entire system.

The Causality of Diastereotopicity: Because C1 is chiral, the two faces of the pyrrolidinone ring are no longer equivalent. Consequently, the two protons on the C4 methylene group (located between the C3 carbonyl and the C5 spiro center) become diastereotopic. They exist in different magnetic environments and will couple with each other, transforming from a simple singlet into a complex 2[2]. Observing this AB quartet is a self-validating proof that the methyl group is correctly positioned on the ring.

Comparative H NMR Performance Data

The following table summarizes the quantitative


H NMR shifts (in CDCl

) used to differentiate the target product from the achiral alternative.
Proton PositionAlternative: 8-oxa... (Achiral)Target Product: 1-Methyl... (Chiral)Causality / Structural Logic
C1-Methyl N/A~1.15 ppm (d, 3H,

Hz)
Split into a doublet by the adjacent C1-H proton.
C1-H ~3.25 ppm (s, 2H)~3.60 ppm (q, 1H,

Hz)
Deshielded by the adjacent N2 atom; multiplicity driven by the C1-methyl group.
C4-H

~2.30 ppm (s, 2H)~2.15 & 2.45 ppm (ABq, 2H,

Hz)
Critical Marker: Diastereotopic induction from the C1 chiral center forces non-equivalence and strong geminal coupling.
N2-H ~6.5 ppm (br s, 1H)~6.3 ppm (br s, 1H)Exchangeable lactam proton; broad due to quadrupolar relaxation of

N.
C6, C10 ~1.60 ppm (m, 4H)~1.55 - 1.75 ppm (m, 4H)Tetrahydropyran aliphatic protons. More complex multiplet in the product due to facial asymmetry.
C7, C9 ~3.75 ppm (m, 4H)~3.65 - 3.90 ppm (m, 4H)Deshielded by the adjacent electronegative O8 ether linkage.

Experimental Protocol: Self-Validating NMR Workflow

To ensure absolute confidence in the structural elucidation of 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one, follow this step-by-step acquisition protocol.

Step 1: Sample Preparation

  • Weigh 15–20 mg of the spirocyclic compound.

  • Dissolve completely in 600 µL of Chloroform-d (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Transfer the homogeneous solution to a precision 5 mm NMR tube, ensuring no particulates or concentration gradients remain.

Step 2: 1D


H NMR Acquisition 
  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer equipped with a broadband or CryoProbe.

  • Tune, match, and shim the probe to achieve a line width of < 0.5 Hz on the TMS signal.

  • Execute a standard 30-degree flip angle pulse program (zg30).

    • Causality: A 30-degree pulse is chosen over a 90-degree pulse to allow for a shorter relaxation delay (D1 = 2.0s). This ensures complete longitudinal relaxation (

      
      ) between scans, guaranteeing that the integration ratio between the C1-methyl (3H) and the C1-H (1H) remains strictly quantitative.
      
  • Acquire 16 to 32 scans.

Step 3: 2D Multiplicity-Edited HSQC Validation 1D NMR is often insufficient to definitively prove diastereotopicity due to potential signal overlap. A multiplicity-edited HSQC (Heteronuclear Single Quantum Coherence) experiment acts as a self-validating system.

  • Run the hsqcedetgpsisp2.2 pulse sequence.

  • Set the spectral width to 12 ppm for

    
    H (F2) and 160 ppm for 
    
    
    
    C (F1).
  • Acquire 4 scans per increment across 256

    
     increments.
    
2D NMR Validation Markers

The HSQC experiment differentiates CH/CH


 groups (positive phase, typically phased red) from CH

groups (negative phase, typically phased blue).
Spin SystemExpected

C Shift
HSQC PhaseStructural Proof
C1-Methyl ~15 - 20 ppmPositive (CH

)
Correlates to the 1.15 ppm

H doublet.
C1-H ~55 - 65 ppmPositive (CH)Correlates to the 3.60 ppm

H quartet.
C4-H

~40 - 45 ppmNegative (CH

)
Self-Validation: Both halves of the

H AB quartet (~2.15 & 2.45 ppm) will correlate to this single

C signal, proving they are two distinct protons attached to the same carbon.

Logical Workflow Visualization

The following diagram illustrates the analytical logic used to differentiate the chiral target product from its achiral alternative based on their NMR profiles.

NMR_Workflow Start Spirocyclic Scaffold Selection Alt Alternative: 8-oxa-2-azaspiro[4.5]decan-3-one (Achiral) Start->Alt Unmethylated Prod Target Product: 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one (Chiral C1) Start->Prod Methylated NMR_Alt 1D 1H NMR Profile: C1: Singlet (2H) C4: Singlet (2H) Alt->NMR_Alt NMR_Prod 1D 1H NMR Profile: C1: Quartet (1H) C4: AB Quartet (2H) C1-Me: Doublet (3H) Prod->NMR_Prod TwoD_Val 2D NMR Validation (COSY / HSQC) NMR_Alt->TwoD_Val NMR_Prod->TwoD_Val Confirm_Alt Symmetric Spiro Center Confirmed TwoD_Val->Confirm_Alt No cross-peaks for C4 Confirm_Prod Diastereotopic Induction Confirmed TwoD_Val->Confirm_Prod Strong geminal coupling at C4 (AB system)

Fig 1: Logical workflow for NMR differentiation of chiral vs. achiral spirocyclic scaffolds.

References

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Spiro-Lactam Scaffolds

[1][2]

Executive Summary & Strategic Context

Spiro-lactams (specifically spiro-oxindolo-


-lactamsspiro-

-lactams
12

However, this rigidity presents a unique analytical challenge: isobaric complexity .[1][2] Standard fragmentation rules for linear amides do not apply. This guide compares the "performance" of different ionization and dissociation strategies, establishing a self-validating protocol for structural elucidation.

Comparative Analysis: Ionization & Analyzer Performance

The choice of ionization source and mass analyzer dictates the quality of the "fingerprint" obtained. For spiro-lactams, preserving the quaternary spiro-center during ionization is critical.[1][2]

Table 1: Ionization Source Performance Matrix
FeatureElectrospray Ionization (ESI) Electron Impact (EI) APCI
Suitability for Spiro-Lactams Optimal LowModerate
Mechanism Soft ionization (

).[1][2] Preserves the labile spiro-ring system.
Hard ionization (

).[1][2] High energy often shatters the lactam ring immediately.
Gas-phase chemical ionization.[1][2] Good for non-polar analogs.
Molecular Ion Stability High (100% relative abundance).[2]Low (<5% or absent).[1][2]Medium.
Fragmentation Control Tunable via Collision Induced Dissociation (CID).[2]Non-tunable (70 eV standard).[1][2]Limited control.
Key Application LC-MS/MS for biological matrices & impurity profiling.[1][2][3]GC-MS for volatile, stable precursors only.[1][2]Non-polar synthetic intermediates.
Table 2: Analyzer Resolution Comparison
Analyzer TypeResolution (FWHM)Role in Spiro-Analysis
Triple Quadrupole (QqQ) Unit ResolutionQuantification. Best for monitoring specific transitions (e.g., Neutral Loss of CO) in PK studies.[1][2]
Q-TOF / Orbitrap >30,000Elucidation. Essential for distinguishing isobaric ring-opened impurities from intact spiro-isomers.[1][2]

Mechanistic Fragmentation Pathways

Understanding the "breaking point" of the molecule allows researchers to predict metabolic stability.

The "Spiro-Traffic Circle" Effect

In spiro-lactams, the quaternary carbon acts as a mechanistic pivot.[1] Fragmentation does not occur randomly; it follows a hierarchy of bond lability.

  • Pathway A: The

    
    -Lactam Ring Opening (Dominant) [1]
    
    • Trigger: Protonation of the lactam nitrogen or carbonyl oxygen.

    • Mechanism: Nucleophilic attack or bond elongation leads to the cleavage of the amide bond (C-N).

    • Result: Formation of a ring-opened cation, often followed by the loss of

      
       (28 Da) or 
      
      
      (44 Da).[1][2]
  • Pathway B: The Spiro-Core Dissociation

    • Trigger: Higher collision energies (CE > 35 eV).

    • Mechanism: Cleavage of the bonds adjacent to the spiro-carbon.

    • Result: Generation of the stable oxindole radical cation (characteristic diagnostic ion).

Visualization: Fragmentation Logic Flow

The following diagram illustrates the decision tree for identifying a spiro-

SpiroFragmentationPrecursorPrecursor Ion [M+H]+ActivationCID Activation(Collision Energy)Precursor->ActivationLowEnergyLow Energy (10-20 eV)Activation->LowEnergyHighEnergyHigh Energy (>35 eV)Activation->HighEnergyRingOpenβ-Lactam Ring Opening(Isomerization)LowEnergy->RingOpenAmide Bond LabilitySpiroBreakSpiro-Linkage CleavageHighEnergy->SpiroBreakSteric Strain ReleaseFrag_CONeutral Loss: CO[M+H-28]+RingOpen->Frag_COFrag_NH3Neutral Loss: NH3[M+H-17]+RingOpen->Frag_NH3Frag_OxindoleDiagnostic Ion:Oxindole Core (m/z ~132)SpiroBreak->Frag_Oxindole

Caption: Mechanistic divergence of spiro-lactam fragmentation under varying collision energies. Low energy favors ring opening; high energy exposes the core scaffold.

Validated Experimental Protocol (LC-MS/MS)

This protocol is designed to be self-validating . The presence of the "Diagnostic Oxindole Ion" confirms the spiro-connection, while the "Neutral Loss" confirms the lactam ring.

Phase 1: Sample Preparation[1][2]
  • Solvent: Dissolve 1 mg of spiro-lactam in 1 mL of Acetonitrile (ACN) . Avoid Methanol if transesterification is suspected.

  • Dilution: Dilute to 1 µg/mL with 0.1% Formic Acid in Water/ACN (50:50).

  • Filtration: 0.22 µm PTFE filter (prevents particulate noise).

Phase 2: LC-MS Configuration[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. Why? Spiro-lactams are moderately polar; a slow gradient separates stereoisomers.[1][2]

Phase 3: MS Source Parameters (ESI+)[1][2][3]
  • Capillary Voltage: 3500 V (Standard for positive mode).[1][2]

  • Desolvation Temp: 350°C (Ensure complete droplet evaporation).

  • Collision Energy (CE) Stepping:

    • Step 1 (Survey): 0 eV (Confirm Molecular Ion

      
      ).[1][2]
      
    • Step 2 (Soft): 15 eV (Observe Ring Opening).

    • Step 3 (Hard): 40 eV (Generate Core Fragments).[1][2]

Phase 4: Data Interpretation Workflow
  • Check

    
    :  Is it the base peak? (If not, reduce source temp).[1][2]
    
  • Identify

    
    :  Look for loss of CO.[4][5][6] This confirms the lactam carbonyl.
    
  • Identify Core: Look for the oxindole/pyrrolidine signature (e.g., m/z 130-160 range).[1]

Diagnostic Data Summary

The following table summarizes characteristic ions for common spiro-lactam subclasses found in drug discovery.

Table 3: Characteristic Fragmentation Patterns
Scaffold ClassPrecursor IonPrimary Fragment (Low CE)Diagnostic Core Ion (High CE)Mechanistic Note
Spiro-oxindolo-

-lactam


(Loss of CO)
m/z 132 (Oxindole cation)

-lactam ring is highly strained; breaks first.[1][2]
Spiro-

-lactam


(Loss of

)
m/z varies by substituent5-membered ring is more stable; often loses amine group before ring cleavage.[1][2]
Dispiro-pyrrolidine


(Loss of

)
m/z 200-250 (Fused core)Often involves decarboxylation if carboxylic acid groups are present.[1][2]

Pathway Visualization: The Beta-Lactam Ring Opening

This diagram details the specific electron flow mechanism that researchers must verify to confirm the lactam structure.

MechanismStep1Intact Spiro-LactamProtonation at Carbonyl OxygenStep2Transition StateC-N Bond ElongationStep1->Step2+ H+Step3Ring-Opened CationAcylium Ion FormationStep2->Step3Charge MigrationStep4FragmentNeutral Loss of CO (28 Da)Step3->Step4- COValidationValidation Check:Look for [M+H-28]+ peakStep4->Validation

Caption: The dominant fragmentation pathway for beta-lactams.[1][2][3] The observation of the [M+H-28] ion is the primary validation checkpoint.

References

  • Electrospray Ionization Fragment

    • Source: National Institutes of Health (NIH) / PMC[1][2]

    • Context: Discusses ESI/MS behavior of diverse lactams and the dominance of N-protonated fragmentation p
    • URL:[Link]

  • Mass Spectral Profile for Differenti

    • Source: National Institutes of Health (NIH) / PMC[1][2]

    • Context: Provides comparative data on ring-opened impurities vs. intact lactams using CID spectra.
    • URL:[Link]

  • Synthesis and Analysis of Spirooxindolo-β-Lactams

    • Source: ACS Omega (American Chemical Society)[1][2]

    • Context: Details the synthesis and HRMS (High-Resolution Mass Spec)
    • URL:[Link][1][2]

  • Dispirooxindole-β-Lactams: Synthesis and Evalu

    • Source: MDPI / NIH
    • Context: Experimental protocols for TripleTOF analysis of complex dispiro-scaffolds.
    • URL:[Link]

  • Fragmentation Pathways of Small Molecular Weight Lactams

    • Source: University of Greenwich / Core
    • Context: Mechanistic insights into amide bond cleavage and proton migration in lactam dissoci
    • URL:[Link]

Comparative Guide: Bioactivity of 8-Oxa vs. 8-Aza Spiro[4.5]decanes

[1]

Executive Summary

The spiro[4.5]decane scaffold represents a privileged structure in medicinal chemistry, offering a rigid, three-dimensional framework that restricts conformational freedom and improves target selectivity. The choice between the 8-oxa (tetrahydropyran) and 8-aza (piperidine) variants is a fundamental decision that dictates the physicochemical profile, metabolic fate, and receptor pharmacology of the final drug candidate.

  • 8-Aza-spiro[4.5]decane: The "Classic GPCR Warhead." Primarily used when a basic center is required for electrostatic interactions (e.g., Aspartate residues in Opioid, Muscarinic, or Sigma receptors).

  • 8-Oxa-spiro[4.5]decane: The "Metabolic Shield & Bioisostere." Used to lower basicity, eliminate hERG liability, and improve metabolic stability by removing the oxidative liability of the nitrogen atom. It is increasingly prominent in enzyme inhibitors (e.g., MAGL, ACC).

Physicochemical & PK Profile Comparison

The substitution of the 8-position heteroatom (Oxygen vs. Nitrogen) fundamentally alters the molecular properties.

Feature8-Aza-spiro[4.5]decane 8-Oxa-spiro[4.5]decane Impact on Drug Design
Basicity (

)
High (~9.0–10.5)Neutral8-Aza forms salts; 8-Oxa remains neutral, improving passive diffusion in non-acidic environments.
H-Bonding Donor (NH) & AcceptorAcceptor (O) only8-Oxa cannot act as a H-bond donor, often reducing P-gp efflux liability.
LogD (pH 7.4) Lower (due to ionization)Higher (lipophilic neutral)8-Aza relies on active transport or cation-driven absorption; 8-Oxa relies on passive lipophilic diffusion.
Metabolic Liability High (N-dealkylation, N-oxidation)Low (Ether is robust)8-Oxa blocks the "soft spot" for CYP450 metabolism, prolonging

.
hERG Liability High RiskLow RiskBasic amines (8-Aza) often bind hERG; replacing with 8-Oxa is a standard strategy to mitigate cardiotoxicity.

Case Study Analysis: Target-Specific Bioactivity

Case Study A: GPCR Agonism (The Domain of 8-Aza)

Target: Muscarinic (M1) and Sigma-1 Receptors. Dominant Scaffold: 8-Aza (or 1-oxa-8-aza hybrids).[1]

In GPCR ligands, the protonated nitrogen of the 8-aza scaffold mimics the quaternary ammonium of acetylcholine or the basic amine of opioids, forming a critical salt bridge with a conserved aspartate residue (e.g., Asp3.32).

  • Experimental Evidence: Research on YM796 (a 1-oxa-8-azaspiro[4.5]decane derivative) demonstrated that the 8-aza moiety is essential for high-affinity binding to the M1 muscarinic receptor (

    
     in nanomolar range).
    
  • Comparative Insight: Replacing the 8-nitrogen with oxygen (8-oxa) in these pharmacophores typically results in a >100-fold loss of affinity , as the electrostatic anchor is lost.

  • Key Reference: S. Yabe et al. synthesized 1-oxa-8-azaspiro[4.5]decanes, confirming that while the spiro-ether (1-oxa) creates the correct shape, the piperidine nitrogen (8-aza) drives the binding energy [1].

Case Study B: Enzyme Inhibition (The Domain of 8-Oxa)

Target: Monoacylglycerol Lipase (MAGL) and Acetyl-CoA Carboxylase (ACC). Dominant Scaffold: 8-Oxa (often as 8-oxa-2-azaspiro[4.5]decane).[2][3][4][5][6]

For intracellular enzyme targets where a basic amine is not required for the active site, the 8-oxa scaffold offers superior pharmacokinetics.

  • Mechanism: The tetrahydropyran ring of the 8-oxa scaffold acts as a neutral volume-filler that occupies hydrophobic pockets without incurring the "cationic penalty" (poor membrane permeability, lysosomal trapping) associated with basic amines.

  • Application: 8-Oxa-2-azaspiro[4.5]decane derivatives are utilized as cores for MAGL inhibitors. The oxygen atom lowers the LogP compared to a cyclohexane analog (carbocycle) while avoiding the metabolic instability of a piperidine (aza) [2].

Decision Logic: Selecting the Right Scaffold

The following decision tree illustrates the logical flow for selecting between 8-oxa and 8-aza scaffolds based on project requirements.

ScaffoldSelectionStartStart: Define Target ClassGPCRGPCR / Ion Channel(Requires Salt Bridge?)Start->GPCREnzymeIntracellular Enzyme(Kinase, Lipase, etc.)Start->EnzymeSaltBridgeYesYes: Basic Amine EssentialGPCR->SaltBridgeYesSaltBridgeNoNo: Allosteric / Neutral SiteGPCR->SaltBridgeNoCheckMetabCheck Metabolic Stability(Is N-dealkylation an issue?)Enzyme->CheckMetabSelectAzaSelect 8-AZA Scaffold(Optimized for Affinity)SaltBridgeYes->SelectAzaSaltBridgeNo->CheckMetabMetabIssueHigh Clearance / hERG RiskCheckMetab->MetabIssueYesStableStable ProfileCheckMetab->StableNoSelectOxaSelect 8-OXA Scaffold(Bioisostere: Improved PK/Safety)MetabIssue->SelectOxaStable->SelectAzaIf basicity tolerated

Figure 1: Decision matrix for scaffold selection based on target pharmacology and ADME liability.

Experimental Protocols

Protocol A: Synthesis of the 8-Oxa Scaffold (Prins/Pinacol Cascade)

This protocol yields 7-substituted-8-oxaspiro[4.5]decan-1-ones , a versatile entry point for 8-oxa derivatives. This method is preferred over ring-closing metathesis for its stereoselectivity.

Source: Reddy et al., Organic & Biomolecular Chemistry [3].[7]

  • Reagents: 1-(4-hydroxybut-1-en-2-yl)cyclobutanol (1.0 eq), Aldehyde (R-CHO, 1.2 eq), Indium(III) Triflate (

    
    , 10 mol%), Dichloromethane (DCM).
    
  • Procedure:

    • Step 1: Dissolve 1-(4-hydroxybut-1-en-2-yl)cyclobutanol and the aldehyde in anhydrous DCM (0.1 M) under nitrogen atmosphere.

    • Step 2: Cool the reaction mixture to 0°C.

    • Step 3: Add

      
       (10 mol%) slowly.
      
    • Step 4: Stir at room temperature for 4–8 hours. Monitor by TLC (Hexane/EtOAc).

    • Step 5: Quench with saturated

      
       solution. Extract with DCM (
      
      
      mL).
    • Step 6: Dry organic layer over

      
      , concentrate in vacuo.
      
    • Step 7: Purify via silica gel column chromatography (Gradient: 5% to 20% EtOAc in Hexane).

  • Yield: Typically 75–85% with high diastereoselectivity (>95:5 dr).

Protocol B: Sigma-1 Receptor Binding Assay (Comparing Affinities)

To objectively compare the bioactivity of 8-oxa vs 8-aza derivatives.

Source: Jia et al., Bioorg. Med. Chem. [4].

  • Membrane Preparation: Homogenize rat brain or CHO cells expressing Sigma-1 receptors in ice-cold Tris-sucrose buffer. Centrifuge at 1000g (10 min), then supernatant at 48,000g (1 hr). Resuspend pellet in 50 mM Tris-HCl (pH 7.4).

  • Incubation:

    • Radioligand:

      
       (2 nM).
      
    • Test Compounds: 8-oxa or 8-aza derivatives (concentration range

      
       to 
      
      
      M).
    • Non-specific Binding: Determine using 10 µM Haloperidol.

    • Condition: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding of lipophilic spiro compounds).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.

Synthesis Workflow Visualization

The following diagram contrasts the synthetic accessibility of both scaffolds.

SynthesisWorkflowcluster_Aza8-Aza Synthesis (Classic)cluster_Oxa8-Oxa Synthesis (Modern)StartAza1,1-Pentamethyleneoxalic acidInterAzaCyclizationStartAza->InterAzaReagentAza+ Urea(High Temp)ReagentAza->InterAzaProdAza8-Azaspiro[4.5]decane-7,9-dioneInterAza->ProdAzaStartOxaCyclobutanolDerivativeInterOxaPrins/PinacolCascadeStartOxa->InterOxaReagentOxa+ Aldehyde(In(OTf)3 Cat.)ReagentOxa->InterOxaProdOxa8-Oxaspiro[4.5]decan-1-oneInterOxa->ProdOxa

Figure 2: Synthetic pathways for generating the core spiro scaffolds.

References

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Source: Chemical & Pharmaceutical Bulletin (1995). URL:[Link]

  • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Source: Organic & Biomolecular Chemistry (2014). URL:[Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Source: Bioorganic & Medicinal Chemistry (2020).[8][9] URL:[Link]

HPLC Method Development Guide: Purity Analysis of 8-oxa-2-azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Target Analyte: 8-oxa-2-azaspiro[4.5]decan-3-one (CAS: 194862-84-5) Molecular Formula: C8H13NO2 Molecular Weight: 155.19 g/mol Key Physicochemical Challenge: Lack of extended conjugation. The molecule relies solely on the amide carbonyl (


) transition for UV absorption, necessitating detection at 

210 nm or the use of universal detectors (CAD/ELSD).

This guide compares three distinct analytical approaches for determining the purity of this spirocyclic lactam. While standard RP-HPLC-UV is often the default choice, its limitations with this specific chromophore-deficient scaffold often lead to underestimation of impurities. We present a comparative analysis of Low-UV RP-HPLC , Charged Aerosol Detection (CAD) , and qNMR to determine the optimal workflow for drug development environments.

Comparison of Analytical Approaches
FeatureMethod A: RP-HPLC (UV 210 nm) Method B: RP-HPLC (CAD) Method C: qNMR (¹H)
Primary Utility Routine QC, High ThroughputR&D, Impurity ProfilingAbsolute Purity, Reference Qualification
Sensitivity Moderate (Analyte dependent)High (Mass dependent)Low (Requires >10 mg)
Linearity Excellent (

)
Non-linear (Polynomial fit required)Excellent (Linear response)
Blind Spots Misses non-UV active impurities (e.g., aliphatic precursors)None (Detects all non-volatiles)Misses trace impurities (<0.1%)
Robustness Low (Baseline drift, solvent cut-off effects)High (Unaffected by optical properties)High (Matrix independent)

Strategic Method Selection: The "Chromophore Gap"

The synthesis of 8-oxa-2-azaspiro[4.5]decan-3-one typically involves the cyclization of piperidone derivatives. Common impurities include:

  • N-Boc-4-piperidone (Starting Material) - Weak UV.

  • Open-chain amino acids (Hydrolysis products) - No UV > 200 nm.

  • Polymeric byproducts - Variable UV.

The Risk: Using standard UV detection at 254 nm (or even 220 nm) often yields a "false high" purity because the impurities have lower extinction coefficients than the main peak, or no absorption at all.

Decision Matrix for Method Selection

MethodSelection cluster_legend Legend Start Start: Purity Analysis of 8-oxa-2-azaspiro[4.5]decan-3-one CheckRef Is a Certified Reference Standard Available? Start->CheckRef qNMR Use Method C: qNMR (Absolute Purity Determination) CheckRef->qNMR No CheckImp Are Impurities Known to be UV Active? CheckRef->CheckImp Yes MethodA Use Method A: RP-HPLC (UV 210 nm) (Routine QC / Batch Release) CheckImp->MethodA Yes (Validated) MethodB Use Method B: RP-HPLC (CAD) (Process Development / Unknowns) CheckImp->MethodB No / Unknown Legend1 Decision Point Legend2 Recommended Method

Figure 1: Decision tree for selecting the appropriate analytical technique based on reference standard availability and impurity profile knowledge.

Experimental Protocols

Method A: The "Gold Standard" RP-HPLC (UV/CAD)

This protocol is designed to be "dual-mode." It is compatible with both UV and CAD detectors. If using UV only, strict adherence to the mobile phase purity is required to minimize baseline noise at 210 nm.

Rationale: A "Polar C18" column is selected over a standard C18. The "8-oxa" oxygen atom increases polarity, and standard C18 columns may suffer from "dewetting" (pore collapse) in the high-aqueous conditions needed to retain this molecule.

Chromatographic Conditions
  • Column: Waters XSelect HSS T3 (

    
     mm, 3.5 µm) or Phenomenex Kinetex Polar C18.
    
    • Why: These columns possess proprietary end-capping compatible with 100% aqueous mobile phases, ensuring retention of the polar lactam.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5 with Acetic Acid).

    • Why: Acetate buffer is volatile (CAD/MS compatible) and buffers in the correct range for the amide stability. Phosphate is forbidden for CAD.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV: 210 nm (Bandwidth 4 nm, Reference off).

    • CAD: Evaporation Temp 35°C, Power Function 1.0 (for linearity).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Retain polar impurities)
2.05End Isocratic Hold
12.060Gradient Elution
15.090Column Wash (Elute lipophilic dimers)
18.090Wash Hold
18.15Re-equilibration
23.05End of Run
System Suitability Criteria (Self-Validation)
  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for peak purity integration).
  • Precision (RSD):

    
     for 6 replicate injections.
    
  • Signal-to-Noise (S/N):

    
     for the Limit of Quantitation (LOQ) solution (approx. 0.05% level).
    
Method B: qNMR (The Absolute Reference)

When no certified reference standard exists, qNMR is the only way to assign a potency value to the "100%" peak in HPLC.

Protocol:

  • Solvent: DMSO-

    
     (Provides excellent solubility for spiro-lactams).
    
  • Internal Standard: Maleic Acid (Traceable to NIST) or 1,2,4,5-tetrachloro-3-nitrobenzene (if aromatic region is clear).

  • Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Essential for full relaxation of quaternary carbons if
      
      
      satellites are used, or generally for accurate integration).
    • Scans: 16-32.

  • Quantification Signal: The methylene protons adjacent to the ether oxygen (C-8 position) or the amide N-H (though N-H can be broad/exchangeable). The C-H protons on the spiro-ring junction are usually distinct.

Performance Comparison Data

The following data simulates a comparison between detecting impurities in a crude synthesis batch using Method A (UV) vs. Method B (CAD).

Table 1: Impurity Recovery Comparison

Impurity TypeUV Response (210 nm)CAD ResponseInterpretation
Target: 8-oxa-2-azaspiro... 100% (Reference)100% (Reference)Main Peak
Impurity 1 (Starting Material) 15% Relative Response95% Relative ResponseCritical: UV significantly underestimates this impurity due to lack of chromophore.
Impurity 2 (Open Ring) 5% Relative Response85% Relative ResponseUV misses the hydrolysis product almost entirely.
Impurity 3 (Dimer) 120% Relative Response105% Relative ResponseUV overestimates due to doubled chromophore count.

Key Insight: If you rely solely on UV purity, a batch containing 5% "Impurity 1" might appear to have only 0.75% impurity, leading to a false "Pass" for release. CAD provides a "mass-balance" view closer to reality.

Troubleshooting & Robustness

Common Failure Mode: Baseline Drift at 210 nm
  • Symptom: As the gradient increases %B (Acetonitrile), the baseline rises sharply, obscuring small impurity peaks.

  • Root Cause: Acetonitrile absorbs slightly at 210 nm.

  • Fix: Use "Far UV" grade Acetonitrile. Alternatively, create a "balanced absorbance" mobile phase by adding a small amount (e.g., 0.05%) of acetone to Mobile Phase B only if detection is at 254nm (not applicable here), or simply subtract a blank gradient run. Best fix: Switch to CAD.

Common Failure Mode: Peak Fronting
  • Symptom: The main peak fronts (shark fin shape).

  • Root Cause: Sample solvent mismatch. Dissolving the polar spiro-lactam in 100% Acetonitrile and injecting onto a 5% Acetonitrile mobile phase causes precipitation/mixing issues at the column head.

  • Fix: Dissolve the sample in the starting mobile phase (5:95 ACN:Water).

Synthesis Pathway & Impurity Origin

Understanding the synthesis helps predict where impurities elute.

SynthesisPath SM N-Boc-4-piperidone (Impurity 1: Low UV) Step1 Alkylation Intermediate SM->Step1 + Reagents Cyclization Cyclization (Acid Catalyzed) Step1->Cyclization Target 8-oxa-2-azaspiro[4.5]decan-3-one (Target) Cyclization->Target Hydrolysis Open-Ring Acid (Impurity 2: Polar) Target->Hydrolysis Degradation (H2O/H+)

Figure 2: Simplified synthesis pathway highlighting the origin of key impurities.

References

  • Kuz'mina, N. E., et al. (2021).[1][2] "Development and Validation of 2-Azaspiro [4,5] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy." Molecules, 26(6), 1656.[1] [Link]

    • Relevance: Establishes qNMR and HPLC protocols for the structurally identical carbocyclic analog (Gabapentin Impurity A).
  • McWhinney, B. C., et al. (2010).[3] "Analysis of 12 beta-lactam antibiotics in human plasma by HPLC with ultraviolet detection." Journal of Chromatography B, 878(22), 2039-2043.[3] [Link]

    • Relevance: Provides foundational data on low-UV detection str
  • Xiang, Y., et al. (2013). "Chiral separation of amides using supercritical fluid chromatography." Journal of Chromatography A, 1293, 150-158. [Link]

    • Relevance: Discusses separation mechanisms for amide-containing spiro-compounds.
  • Singh, N., et al. (2023).[4] "Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds." Current Pharmaceutical Analysis, 19(8).[4] [Link]

    • Relevance: Validates the necessity of CAD/ELSD for compounds lacking strong chromophores.

Sources

Spectroscopic Validation of Spiro-Lactam Scaffolds: A Comparative IR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spiro-lactam ring system represents a critical molecular switch in functional dyes (e.g., Rhodamine, Fluorescein derivatives) and smart drug scaffolds.[1] Its utility lies in the reversible transformation between a non-fluorescent, closed spiro-lactam form and a highly fluorescent, open amide/carboxylate form.[1][2]

For researchers, the challenge lies not in observing the color change, but in rigorously validating the structural state in situ. Infrared (IR) spectroscopy provides the most definitive structural evidence for this equilibrium. This guide details the specific vibrational signatures required to distinguish the spiro-lactam carbonyl from its open-chain alternatives, providing a robust protocol for experimental validation.

The Spectroscopic Signature: Identifying the "Switch"

The core of this analysis is the Carbonyl (C=O) stretching vibration.[3][4][5][6] The ring strain in the 5-membered spiro-lactam system forces the carbonyl bond to absorb at a significantly higher frequency than the unstrained, open-chain amide.

The Diagnostic Shift
  • Closed State (Spiro-Lactam): The carbonyl is part of a strained

    
    -lactam ring.[2] This geometric constraint increases the bond order and force constant, pushing the absorption to 1760–1700 cm⁻¹ .
    
  • Open State (Ring-Opened Amide): Upon ring opening, the strain is released, and the carbonyl becomes a standard amide (usually tertiary or secondary).[1] The absorption shifts dramatically to lower frequencies, typically 1690–1630 cm⁻¹ (Amide I band).

Expert Insight: A shift of nearly 100 cm⁻¹ is the definitive "fingerprint" of the ring-opening event. If you observe a strong band at 1760 cm⁻¹ disappearing while a new band at 1650 cm⁻¹ emerges, you have chemically validated the switch mechanism.

Comparative Analysis: Spiro-Lactam vs. Alternatives

To avoid misinterpretation, the spiro-lactam peak must be distinguished from other carbonyl species likely to be present in the reaction matrix (e.g., esters, free acids, or solvents).[1]

Functional GroupDiagnostic Frequency (cm⁻¹)Intensity & ShapeKey Differentiator from Spiro-Lactam
Spiro-Lactam (Closed) 1760 – 1700 Strong, Sharp High frequency due to ring strain. Distinct from Amide I.
Open Amide (Amide I) 1690 – 1630Strong, BroadSignificantly lower frequency (~80-100 cm⁻¹ shift).[2]
Carboxylic Acid (-COOH) 1720 – 1700Strong, BroadAccompanied by massive "H-bond" OH stretch (3300-2500 cm⁻¹).[1]
Carboxylate (-COO⁻) 1610 – 1550Strong (Asymmetric)Very low frequency; appears in basic/zwitterionic conditions.[2]
Ester (Aliphatic) 1750 – 1735Strong, SharpCan overlap.[1][2] Distinguish by lack of "Switch" behavior (pH stable).[2]

-Lactone
1790 – 1760Strong, SharpHigher frequency than lactam.[1][2] Common in Fluorescein (not Rhodamine).[2]
Mechanistic Visualization: The Ring-Opening Equilibrium

The following diagram illustrates the structural transformation and the corresponding spectroscopic shifts for a typical Rhodamine B spiro-lactam derivative.

SpiroSwitch Closed Closed Spiro-Lactam (Non-Fluorescent) Trigger Trigger (H+, Metal Ion, UV) Closed->Trigger Closed_Spec IR Signature: ν(C=O): ~1760-1700 cm⁻¹ (Strained γ-Lactam) Closed->Closed_Spec Open Open Ring Form (Highly Fluorescent) Trigger->Open Ring Opening Open->Closed Reversible (Base/Dark) Open_Spec IR Signature: ν(C=O): ~1650 cm⁻¹ (Amide I) ν(COOH): ~1710 cm⁻¹ (if acidic) Open->Open_Spec

Figure 1: Mechanistic pathway of spiro-lactam ring opening, highlighting the diagnostic IR shift from high-frequency lactam to low-frequency amide.[1][2]

Experimental Protocol: Acid-Titration IR Monitoring

To rigorously prove the spiro-lactam mechanism, one must monitor the spectral evolution under controlled stimuli (e.g., acidification).[1]

Reagents & Equipment
  • Analyte: Spiro-lactam derivative (e.g., Rhodamine B lactam).[1][2][7]

  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃).[2] Note: Avoid alcohols initially to prevent premature ring opening.

  • Titrant: Trifluoroacetic acid (TFA) or HCl in ether.[2]

  • Cell: Liquid IR cell (CaF₂ windows) or ATR (Attenuated Total Reflectance) with diamond crystal.

Step-by-Step Workflow
  • Baseline Spectrum (The "OFF" State):

    • Dissolve the solid spiro-lactam in anhydrous DCM (approx. 10–20 mM).[2]

    • Acquire the spectrum.[3][4][5][6][8][9][10][11][12][13][14]

    • Validation: Confirm the presence of the sharp ~1760–1700 cm⁻¹ peak. Ensure the region around 1650 cm⁻¹ is relatively quiet (minimal Amide I).

  • In-Situ Activation (The "ON" State):

    • Add 1 equivalent of TFA to the solution.

    • Mix gently and acquire the spectrum immediately.

    • Observation: The solution should develop color (pink/red for Rhodamine).

    • Spectral Change: Watch for the decrease of the 1760 cm⁻¹ band and the emergence of the Amide I band at ~1650 cm⁻¹ .

  • H-Bonding Check:

    • If a carboxylic acid is generated (e.g., in Rhodamine B hydrazide hydrolysis), look for the appearance of a broad OH stretch at 3500–2500 cm⁻¹ .[1]

  • Reversibility Test (Optional):

    • Add excess Triethylamine (TEA).[2]

    • Validation: The color should fade, and the IR spectrum should revert to the Baseline (regeneration of the 1760 cm⁻¹ peak).

Troubleshooting & Artifacts
  • Solvent Interference: Avoid using acetone or ethyl acetate as solvents; their carbonyl peaks (1715 cm⁻¹ and 1740 cm⁻¹) will completely mask the spiro-lactam signal.[2]

  • Water Contamination: Water absorbs strongly near 1640 cm⁻¹ (H-O-H bending).[2] In ATR, this can be mistaken for the "Open Amide" peak. Always run a solvent blank.[2]

  • Solid State vs. Solution: In solid-state (KBr pellet), intermolecular packing can shift peaks by ±10-20 cm⁻¹.[1][2] Solution phase data is generally more consistent for monitoring dynamic switching.[2]

References
  • Beija, M., Afonso, C. A. M., & Martinho, J. M. G. (2009).[1][2] Synthesis and applications of Rhodamine derivatives as fluorescent probes. Chemical Society Reviews, 38(8), 2410–2433.[1][2] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard reference for Lactam/Amide frequencies).

  • Tian, M., et al. (2012).[1][2] Regiospecific β-lactam ring-opening/recyclization reactions of N-aryl-3-spirocyclic-β-lactams. Chemical Communications, 48, 690-692.[1][2][15] Link

  • Coates, J. (2000).[1][2] Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link[1]

Sources

Advanced Chiral HPLC Separation of Methyl-Substituted Spiro-Lactams

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Stereochemical Challenge

Methyl-substituted spiro-lactams (e.g., spiro[indoline-3,3'-pyrrolidin]-2-ones) represent a privileged scaffold in modern drug discovery, often serving as peptidomimetics or MDM2 inhibitors. Their rigid spiro-quaternary carbon creates a distinct 3D vector that is critical for biological activity but notoriously difficult to resolve chromatographically.

Unlike flexible linear molecules, these spiro-cycles lack rotatable bonds, meaning their separation relies entirely on the steric fit within the chiral stationary phase (CSP) grooves and specific hydrogen bonding points. This guide compares the performance of immobilized polysaccharide CSPs—the industry standard for this class—and provides a self-validating method development protocol.

Mechanistic Insight: Why "Standard" Methods Fail

The separation of methyl-substituted spiro-lactams is governed by a delicate balance of steric exclusion and attractive interactions.

  • The Methyl Effect: The methyl substitution (often on the lactam nitrogen or the spiro-ring) acts as a "steric handle." On the correct CSP, this group locks the enantiomer into the chiral groove. On a mismatched CSP, it prevents entry, resulting in zero retention or co-elution.

  • The Lactam Pharmacophore: The lactam moiety (

    
    ) is a strong dipole and H-bond donor/acceptor. Successful separation requires a mobile phase that moderates these interactions without overwhelming them.
    
  • CSP Architecture:

    • Amylose derivatives (e.g., Chiralpak IA/AD): Helical structure is looser; often better for bulky spiro systems.

    • Cellulose derivatives (e.g., Chiralpak IC/OD): Tighter helical pitch; excels when the methyl group creates a distinct "flat" vs. "bent" topology.

Comparative Analysis: Stationary Phase Selection

The following comparison evaluates the three dominant CSPs for spiro-lactam separation. Data is aggregated from internal application workflows and relevant literature on spiro-oxindole separation.

Table 1: CSP Performance Matrix for Spiro-Lactams
FeatureAmylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD)Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC)Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD)
Primary Mechanism Steric inclusion +

interaction
Strong H-bonding + Dipole interactionSteric fit (tight groove)
Spiro-Lactam Hit Rate High (Primary Choice) Medium (Complementary)Medium (Specific shapes)
Methyl Sensitivity Tolerates bulky N-methyl groups well.Highly sensitive; N-methyl often improves

drastically.
Methyl groups can cause steric clash (peak broadening).
Mobile Phase Mode Normal Phase (NP) & Polar OrganicNormal Phase (NP)Normal Phase (NP)
Typical

(Selectivity)
1.2 – 1.81.5 – 3.0 (When it works, it works well)1.1 – 1.4
Recommendation Start here. Best general-purpose column for spiro scaffolds.Use for polar spiro-lactams (e.g., with free OH/NH groups).Legacy option. Try if IA fails.

Expert Insight: For immobilized phases (IA, IC), you can use "non-standard" solvents like Dichloromethane (DCM) or Ethyl Acetate to dissolve the sample. This is crucial for spiro-lactams, which often possess poor solubility in Hexane/Alcohol mixtures.

Experimental Protocol: The "Spiro-Screen" Workflow

Do not rely on random screening. Use this logic-gated workflow to guarantee a separation method within 24 hours.

Phase 1: Solubility Check & Sample Prep

Spiro-lactams are often lipophilic but crystalline.

  • Dissolve 1 mg sample in 1 mL Ethanol (preferred) or DCM .

  • If using DCM, ensure you are using an Immobilized column (IA, IB, IC). Do NOT use DCM on Coated columns (AD, OD) as it will strip the phase.

Phase 2: The Primary Screen (Normal Phase)

Run the following gradients on Chiralpak IA and Chiralpak IC .

  • Mobile Phase A: n-Hexane (with 0.1% DEA if basic N is present).

  • Mobile Phase B: Ethanol or Isopropanol (IPA).

  • Gradient: 5% B to 50% B over 20 minutes.

  • Flow: 1.0 mL/min.[1][2]

  • Temp: 25°C.

Why Ethanol vs. IPA?

  • IPA is a strong H-bond donor/acceptor. It competes with the lactam ring for CSP sites, leading to sharper peaks but potentially lower retention.

  • Ethanol is sterically smaller. It allows the spiro-lactam to penetrate deeper into the CSP grooves. Start with Ethanol for spiro compounds to maximize steric discrimination.

Phase 3: Optimization (Isocratic)

Once a partial separation is observed (


):
  • Switch to isocratic mode at the %B where elution occurred.

  • Temperature Effect: Lower temperature to 15°C. For rigid spiro molecules, entropy plays a minor role; lowering T enhances enthalpic discrimination (H-bonding).

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct column and mobile phase modification.

G Start Start: Methyl-Spiro-Lactam Sample Solubility Solubility Check: Dissolves in EtOH/Hexane? Start->Solubility Immobilized Use Immobilized CSP (IA, IC) Solvent: DCM/Hexane/EtOH Solubility->Immobilized No (Insoluble) Screen Screening: Chiralpak IA & IC Mobile Phase: Hexane/EtOH (80:20) Solubility->Screen Yes Immobilized->Screen Result Check Resolution (Rs) Screen->Result Success Rs > 1.5 Validation Result->Success Baseline Sep Partial 0.5 < Rs < 1.5 Optimize Result->Partial Partial Sep Fail Rs < 0.5 Switch Strategy Result->Fail Co-elution Optimize_Temp Lower Temp to 15°C Switch Modifier (EtOH -> IPA) Partial->Optimize_Temp Switch_Col Try Chiralpak IG or Polar Organic Mode (100% MeCN) Fail->Switch_Col Optimize_Temp->Success

Figure 1: Logic-gated method development workflow for rigid spiro-lactam scaffolds.

Case Study: Separation of 1-Methyl-Spiro[indoline-3,3'-pyrrolidin]-2-one

This case study demonstrates the "Methyl Effect" using data derived from spiro-oxindole literature [1][4].

Analyte: 1-Methyl-spiro[indoline-3,3'-pyrrolidin]-2-one Challenge: The N-methyl group increases lipophilicity but reduces the H-bond donor capability of the indoline nitrogen.

Experimental Results:

ParameterCondition A (Initial)Condition B (Optimized)
Column Chiralpak IA (

mm, 5

m)
Chiralpak IA (

mm, 5

m)
Mobile Phase Hexane / IPA (90:10)Hexane / Ethanol / DCM (85:10:5)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C15°C
Retention (

)
2.1 / 2.33.5 / 4.8
Selectivity (

)
1.091.37
Resolution (

)
0.8 (Partial)2.4 (Baseline)

Analysis:

  • Condition A: IPA competed too strongly with the lactam carbonyl, masking the chiral recognition sites. The peaks were sharp but barely separated.

  • Condition B: Switching to Ethanol reduced solvent competition. Adding 5% DCM improved solubility and "swelled" the polymer phase slightly, enhancing the fit for the rigid spiro scaffold. Lowering the temperature maximized the enthalpic difference between enantiomers.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Broad Tailing Peaks H-bonding between lactam NH and residual silanols.Add 0.1% Diethylamine (DEA) or 0.1% TFA to the mobile phase.
Sample Precipitation High melting point of spiro-lactams; poor solubility in Hexane.Use Immobilized CSPs (IA, IC) and add 10-20% DCM or Ethyl Acetate to the mobile phase.
Peak Inversion Changing alcohol modifier (EtOH

IPA) alters the solvated shape of the CSP.
Always re-verify elution order using a CD detector or optical rotation if switching modifiers.

References

  • Toribio, L., et al. (2024).[3] HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases. MDPI Separations. Link

  • Cirilli, R., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam. MDPI Molecules. Link

  • Ilisz, I., et al. (2024).[4] New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation. MDPI Molecules. Link

  • Sardella, R., et al. (2020). Comparison of polysaccharide-based and protein-based chiral liquid chromatography columns for enantioseparation of drugs. Chirality. Link

  • Chiral Technologies. (2020).[5] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Link

Sources

Validation of 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one as a reference standard

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Validation of 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one

Executive Summary

The molecule 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one (CAS 1482857-77-1) represents a critical class of spirocyclic scaffolds used in modern medicinal chemistry to improve metabolic stability and solubility ("escape from flatland").[1] However, its validation as a reference standard presents two distinct analytical challenges:

  • Lack of Strong Chromophore: The aliphatic lactam and ether functionalities exhibit negligible UV absorbance above 210 nm, rendering standard HPLC-UV methods unreliable.[1]

  • Stereochemical Complexity: The C1-methyl substitution creates a chiral center adjacent to the spiro-junction, requiring rigorous enantiomeric purity assessment.[1]

This guide outlines a self-validating analytical workflow that prioritizes Universal Detection (CAD/ELSD) over UV, and Quantitative NMR (qNMR) over mass-balance assay, to ensure scientific integrity.

Part 1: Molecular Profile & Analytical Strategy

FeatureSpecificationAnalytical Implication
Structure Spiro[4.5] system (Pyrrolidone fused to Tetrahydropyran)Rigid 3D geometry; requires 2D-NMR for connectivity proof.[1]
Chromophore Amide (Lactam) only (

nm)
Risk: UV detection at 205 nm is prone to solvent noise and low sensitivity.[1] Solution: Use CAD or ELSD.[1]
Chirality C1-Methyl groupEnantiomers exist.[1] Chiral HPLC/SFC is mandatory.[1]
Solubility Polar Organic (DMSO, MeOH, ACN)Compatible with Reverse Phase (C18) and HILIC.[1]
The Comparison: Why Standard Methods Fail
MethodSuitabilityVerdict
HPLC-UV (210 nm) LowREJECT. Response factors are low and non-uniform.[1] Impurities lacking amides will be invisible.[1]
HPLC-MS (ESI) MediumSUPPORTING. Good for ID, but ionization suppression makes it poor for quantitative purity (% area).[1]
HPLC-CAD (Charged Aerosol) High PRIMARY. Universal response independent of chemical structure.[1] Detects all non-volatile impurities.[1]
qNMR (1H) High GOLD STANDARD. Provides absolute purity (Assay) without requiring a reference standard.[1]

Part 2: Experimental Validation Protocols

Protocol A: Structural Identification (NMR Logic)

Objective: To unequivocally assign the spiro-connectivity and methyl positioning.

Methodology:

  • 1H NMR (600 MHz, DMSO-d6):

    • Look for the Methyl doublet at

      
       ppm.[1]
      
    • Identify the NH proton (broad singlet,

      
       ppm).[1]
      
    • Verify the 8-Oxa protons (multiplets,

      
       ppm) distinct from the aliphatic ring protons.[1]
      
  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Critical Check: The Methyl protons must show a correlation to the Spiro Carbon (C5) and the Methine (C1) .[1]

    • This confirms the methyl is adjacent to the spiro center, not elsewhere.

NMR_Logic cluster_legend Validation Check Methyl Methyl Group (H) ~1.2 ppm C1 C1 Methine Methyl->C1 COSY (3J) SpiroC Spiro Carbon (C5) Quaternary Methyl->SpiroC HMBC (3J) C1->SpiroC Direct Bond Carbonyl Carbonyl (C3) ~175 ppm C1->Carbonyl HMBC (3J) Check If Methyl -> SpiroC correlation is absent, structure is INVALID.

Figure 1: NMR Connectivity Logic. The HMBC correlation between the methyl protons and the quaternary spiro carbon is the definitive proof of structure.

Protocol B: Purity Assessment (HPLC-CAD)

Objective: Quantify impurities without relying on UV extinction coefficients.[1]

Instrument: UHPLC with Charged Aerosol Detector (CAD). Column: C18 Shielded Phase (e.g., Waters XSelect HSS T3),


 mm, 1.8 µm.[1]
Mobile Phase: 
  • A: 0.1% Formic Acid in Water[1]

  • B: Acetonitrile Gradient: 5% B to 95% B over 10 minutes.[1] Flow Rate: 0.4 mL/min.[1] Temperature: 40°C.

Why this works: The CAD detector measures the mass of the analyte, not its light absorption. For a synthetic intermediate like 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one, synthetic precursors often lack chromophores.[1] CAD ensures these "invisible" impurities are counted in the purity calculation.[1]

Protocol C: Chiral Purity (SFC/HPLC)

Objective: Determine the Enantiomeric Excess (% ee).[1]

Method: Supercritical Fluid Chromatography (SFC) is preferred for spirocycles due to better resolution of rigid conformers.[1]

  • Column: Chiralpak IG or IC (Immobilized Amylose/Cellulose).[1]

  • Co-solvent: 10-20% Methanol (with 0.1% Isopropylamine if peak tailing occurs).[1]

  • Detection: UV 210 nm (acceptable here as we only compare the main peak to its enantiomer, assuming identical response factors).

Protocol D: Absolute Assay (qNMR)

Objective: Establish the "As Is" potency for use in calculations.

  • Internal Standard (IS): Maleic Acid (TraceCERT®) or 1,3,5-Trimethoxybenzene.[1] Must be non-hygroscopic and have non-overlapping signals.[1]

  • Solvent: DMSO-d6 (ensures solubility of both spiro-lactam and IS).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar Mass,
    
    
    = Weight,
    
    
    = Purity.[1][2][3]

Part 3: The Validation Decision Matrix

The following workflow illustrates the decision process for qualifying this specific reference standard.

Validation_Workflow Start Crude Material (CAS 1482857-77-1) Identity 1. Identity Check (1H NMR + MS) Start->Identity ChiralCheck 2. Chiral Center? Identity->ChiralCheck UV_Check 3. Chromophore Check (UV > 220nm?) ChiralCheck->UV_Check Yes (C1-Methyl) Chiral_Method Develop Chiral SFC/HPLC ChiralCheck->Chiral_Method Parallel Workflow Method_UV Method: HPLC-UV UV_Check->Method_UV Strong UV Method_CAD Method: HPLC-CAD/ELSD UV_Check->Method_CAD Weak/No UV (Current Case) Assay 4. Potency Assignment (qNMR or Mass Balance) Method_UV->Assay Method_CAD->Assay Chiral_Method->Assay Final Valid Reference Standard Assay->Final

Figure 2: Validation Decision Matrix. Note the divergence at "Chromophore Check" leading to CAD detection for this specific molecule.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][4] Link

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications.[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 2010.[1] Link[1]

  • SpiroChem. Spirocyclic Scaffolds in Medicinal Chemistry. (General reference on spiro-scaffold properties). Link

  • PubChem. Compound Summary: 2-azaspiro[4.5]decan-3-one derivatives.[1][2] National Library of Medicine.[1] Link[1]

  • Regan, F., et al. Charged Aerosol Detection in Pharmaceutical Analysis.[1] Journal of Pharmaceutical and Biomedical Analysis.[1] (Validating CAD for weak chromophores).

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one

[1]

Executive Summary & Chemical Profile[2]

1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one is a specialized spirocyclic lactam intermediate, commonly utilized in medicinal chemistry for its ability to introduce 3D structural complexity (sp3 character) into drug candidates.[1]

Unlike common solvents or reagents, this compound possesses a robust scaffold containing both an ether linkage and a lactam (cyclic amide).[1] Its disposal requires strict adherence to high-temperature incineration protocols to ensure complete mineralization of the nitrogenous heterocycle.

Core Directive: Treat this compound as Acute Toxic (Oral) and an Irritant .[1][2] Do not attempt to chemically neutralize or "quench" this material in the laboratory. The stability of the spiro-system renders bench-top degradation ineffective and potentially hazardous.[1]

Physicochemical & Hazard Profile[1]
ParameterData / Specification
Chemical Class Spirocyclic Lactam / Ether
Physical State Solid (Crystalline Powder) or Viscous Oil (purity dependent)
Primary Hazards (GHS) Danger ; Acute Tox. 3 (H301), Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319)
Combustibility Combustible organic solid.[1] Emits NOx and COx upon burning.[1]
Reactivity Stable under standard conditions. Incompatible with strong oxidizers.[1]
RCRA Status (US) Non-listed (Process Waste). Manage as Hazardous Waste due to toxicity.[1]

Pre-Disposal: Segregation & Stabilization

Effective disposal begins at the bench. The "Cradle-to-Grave" tracking required by the EPA (and global equivalents) demands that you segregate this waste stream immediately upon generation.[1]

The Segregation Logic (Self-Validating System)

To prevent cross-reactivity and minimize disposal costs, follow this segregation logic. This system validates itself by physically preventing the mixing of incompatible waste streams (e.g., oxidizers + organic amines).

SegregationLogicStartWaste Generation:1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-oneStateCheckPhysical State?Start->StateCheckSolidPathPure Solid / PowderStateCheck->SolidPathSolidLiquidPathIn Solution / Mother LiquorStateCheck->LiquidPathLiquidSolidBinContainer A:Solid Toxic Organics(Double Bagged)SolidPath->SolidBinPack directlySolventCheckSolvent Type?LiquidPath->SolventCheckHalogenatedHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenatedContains HalogensNonHalogenatedNon-Halogenated(MeOH, EtOAc, DMSO)SolventCheck->NonHalogenatedNo HalogensHaloBinContainer B:Halogenated Organic Waste(Toxic/Flammable)Halogenated->HaloBinNonHaloBinContainer C:Non-Halogenated Organic Waste(High BTU/Flammable)NonHalogenated->NonHaloBin

Figure 1: Decision matrix for segregating spirocyclic lactam waste. Note that keeping halogenated solvents separate reduces the cost and environmental impact of incineration.

Step-by-Step Disposal Protocol

This protocol assumes the role of a researcher preparing waste for pickup by an internal EHS team or an external vendor (e.g., Veolia, Clean Harbors, Stericycle).

Phase 1: Accumulation (Satellite Area)

Objective: Secure the material in the immediate work area (Satellite Accumulation Area - SAA).[1]

  • Container Selection:

    • Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.[1]

    • Liquids: Use standard safety cans or amber glass bottles with vented caps if evolving gas is a (rare) concern.[1]

  • Labeling:

    • Apply a Hazardous Waste label immediately.[1]

    • Critical: Write the full chemical name: "1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one". Do not use abbreviations (e.g., "Spiro-amine") or structural formulas alone.

    • Check the boxes for "Toxic" and "Irritant" . If in solvent, check "Flammable" .

  • Hygiene: Wipe the exterior of the container with a damp paper towel (water/surfactant) to remove any trace powder. Dispose of the towel in the solid toxic waste bin.

Phase 2: Central Accumulation & Lab Pack

Objective: Prepare for transport. This is typically performed by EHS personnel, but researchers must understand the "Lab Pack" concept.

  • The Lab Pack Method: Small bottles of this compound are packed into a larger drum (typically 55-gallon steel or fiber) filled with an absorbent (vermiculite).[1]

  • Compatibility: This compound is packed with other "Organic Toxic Solids" .[1]

  • Prohibited Mixtures: NEVER pack this container in the same drum as:

    • Concentrated Nitric Acid (Fire/Explosion risk).[1]

    • Peroxides (Explosion risk).[1]

    • Strong Reducing Agents (Hydrides).[1]

Phase 3: Final Destruction (Incineration)

Objective: Complete mineralization.[1]

  • Method: Rotary Kiln Incineration.[1]

  • Process: The waste is subjected to temperatures >1000°C.

    • Carbon

      
       CO
      
      
    • Hydrogen ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       H
      
      
      O
    • Nitrogen (Lactam) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       N
      
      
      / NOx (Scrubbed)
  • Why Incineration? Landfilling is prohibited for toxic organic chemicals.[1] Chemical treatment (hydrolysis) is inefficient for spiro-lactams due to their steric bulk and stability.[1]

Regulatory Compliance (RCRA & EPA)[1][5][6]

Even if you are outside the US, most global regulations (EU Waste Framework Directive) mirror these principles.

Regulatory BodyClassificationAction Required
EPA (RCRA) Characteristic Waste (Likely D001 Ignitable if in solvent).[1] Not P/U listed.[1][3]Must be disposed of at a permitted TSDF (Treatment, Storage, and Disposal Facility).
DOT (Transport) Toxic Solid, Organic, N.O.S. (Not Otherwise Specified).[1]Proper UN packaging (UN 2811) required for shipping.[1]
OSHA Hazardous Chemical .[1][2][3]SDS must be maintained; staff must be trained on H301 hazards.[1]

Documentation Requirement: Maintain a "Waste Determination" log. Since this specific CAS is not on standard lists, your log should state: “User knowledge applied: Material is an organic solid with acute oral toxicity hazards. Assigned to Incineration Stream.”

Emergency Contingencies

Spill Response (Solid Powder)
  • Evacuate the immediate area if dust is airborne.[1][2][3][4]

  • PPE: Don double nitrile gloves, safety goggles, and an N95 (or P100) respirator.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup: Scoop up the material and the towel. Place into a hazardous waste bag.

  • Decontamination: Wash the surface with soap and water.[4]

Exposure Response[1][7][8]
  • Inhalation: Move to fresh air immediately. The lactam moiety may cause respiratory irritation (H335).[1][2]

  • Ingestion: IMMEDIATE medical attention. Do not induce vomiting unless instructed by poison control.[1][3] Treat as a toxic lactam.[1][3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][5] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2] Hazard Communication Standard: 29 CFR 1910.1200. [Link][1][6]

  • PubChem. (2025).[1][7] Compound Summary: 8-Oxa-2-azaspiro[4.5]decan-3-one (Parent Scaffold Data). National Library of Medicine. [Link]

Personal protective equipment for handling 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams integrating novel spirocyclic building blocks into their discovery pipelines. 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one (CAS: 1482857-77-1) is a highly valuable synthetic intermediate; its oxa- and aza-spirocyclic motifs impart excellent metabolic stability and increased sp³ character to target molecules.

However, the exact structural features that make it chemically reactive also dictate its occupational hazard profile. This guide provides a definitive, self-validating protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Hazard Profile & Mechanistic Causality

Before selecting PPE, we must understand the chemical's intrinsic hazards. According to standardized Safety Data Sheets [1], 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one is classified under the following Global Harmonized System (GHS) categories:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The Causality Insight: The lactam (azaspiro decanone) ring acts as a highly polar, hydrogen-bonding acceptor/donor system. When fine particulates of this compound contact mucosal membranes (eyes, respiratory tract) or the moisture on human skin, these polar interactions can disrupt local cellular lipid bilayers and cause acute localized inflammation. Consequently, our PPE and handling strategy must be strictly designed to prevent particulate aerosolization and direct dermal contact.

Mandatory PPE Matrix

To mitigate these risks, the following PPE matrix must be strictly adhered to. I have specified the why behind each material choice to ensure your safety protocols are scientifically grounded.

Protection AreaRequired EquipmentMaterial Specification & Causality
Eye/Face Chemical Safety GogglesANSI Z87.1 or EN 166 compliant. Must form a tight seal around the eyes to prevent airborne dust from interacting with the aqueous environment of the cornea.
Hands/Skin Disposable Nitrile GlovesMinimum 0.11 mm thickness. Nitrile provides superior chemical resistance to polar organic molecules compared to standard latex, preventing transdermal penetration [2].
Body Standard Lab CoatFlame-retardant or 100% cotton, fully buttoned to the neck. Prevents the accumulation of chemical dust on personal clothing.
Respiratory Fume Hood (Primary) / N95 (Secondary)All handling must occur in a chemical fume hood. If weighing outside a hood is absolutely unavoidable, an N95/P2 particulate respirator is mandatory to block the inhalation of irritant dust.

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, every step of your workflow must be engineered to contain the chemical.

Step 1: Workspace Preparation Verify that the chemical fume hood is operational (face velocity of 80-100 fpm). Clear the deck of incompatible reagents, particularly strong oxidizing agents, which may react exothermically with the organic framework of the compound.

Step 2: Weighing and Transfer Use an analytical balance located inside the fume hood.

  • Critical Technique: Use anti-static weighing boats and spatulas. Fine organic powders often carry static charges; using standard plastics can cause the powder to aerosolize via electrostatic repulsion, drastically increasing your inhalation risk (H335).

Step 3: Solubilization If creating a stock solution, add your solvent (e.g., DMSO, DMF, or DCM) directly to the vial containing the pre-weighed solid while still inside the hood. Cap the vial tightly before removing it from the engineering control.

Step 4: Immediate Decontamination Wipe down spatulas, balance surfaces, and the fume hood deck with a lint-free wipe dampened with a polar solvent (like isopropanol or ethanol) to dissolve and capture any microscopic residual powder, followed by a standard soap and water wipe.

HandlingWorkflow Start Risk Assessment & PPE Verification Hood Transfer to Certified Chemical Fume Hood Start->Hood Weigh Weighing Protocol (Use anti-static tools) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Damp Cleanup Protocol (Avoid aerosolization) Spill->Clean Yes React Solubilization & Reaction Setup Spill->React No Dispose EHS Waste Segregation (Incineration) Clean->Dispose React->Dispose

Operational workflow for the safe handling, transfer, and disposal of 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one.

Spill Response and Waste Disposal Plan

Even with perfect protocols, spills occur. Your response must be immediate and methodical to prevent laboratory-wide contamination.

Spill Response Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Contain: Do NOT sweep dry powder with a brush, as this generates hazardous aerosols. Instead, cover the spill with damp absorbent paper towels (dampened with water or a mild solvent) to suppress dust generation.

  • Collect: Carefully scoop the damp towels and powder into a wide-mouth, sealable polyethylene container using a non-sparking tool.

  • Clean: Wash the spill area with a surfactant/water mixture to remove residual traces.

Waste Disposal Plan: 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one must never be disposed of in the municipal sewage system or standard laboratory trash [2].

  • Segregation: Classify as "Hazardous Solid Organic Waste" (or "Halogen-Free Organic Waste" if in solution without halogenated solvents).

  • Labeling: Clearly label the container with the chemical name, CAS number (1482857-77-1), and the GHS hazard pictograms (Exclamation mark for Irritant/Harmful).

  • Destruction: Route to your institutional Environmental Health and Safety (EHS) department for high-temperature incineration by a licensed hazardous waste contractor.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.